Product packaging for DL-Tyrosine-d2(Cat. No.:)

DL-Tyrosine-d2

Cat. No.: B12420609
M. Wt: 183.20 g/mol
InChI Key: OUYCCCASQSFEME-BFWBPSQCSA-N
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Description

DL-Tyrosine-d2 is a stable isotope-labeled analog of tyrosine, an aromatic amino acid that serves as a crucial biochemical precursor in numerous research applications. As a non-essential amino acid synthesized from phenylalanine in vivo, tyrosine is a foundational building block for proteins and a key starting material for the biosynthesis of several critical neurotransmitters and hormones . In research, tyrosine is recognized for its role as the precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . The enzymatic conversion of tyrosine to L-DOPA by tyrosine hydroxylase (TH) is the rate-limiting step in dopamine synthesis . Studies utilizing preparations such as rat striatal slices have shown that dopamine synthesis and TH activity are regulated by dopamine D2 autoreceptors via a mechanism involving the inhibition of adenylyl cyclase and subsequent reduction in TH phosphorylation at Ser40 . This positions tyrosine availability as a potential factor influencing catecholaminergic transmission, particularly under conditions of high neuronal demand . This compound, with its stable deuterium atoms, is an essential tool for use as an internal standard in mass spectrometry-based assays for neurotransmitter research, metabolic pathway analysis, and pharmacokinetic studies. Its application allows for precise quantification and tracking in complex biological matrices, providing critical insights for neuroscience, biochemistry, and pharmacology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B12420609 DL-Tyrosine-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2

InChI Key

OUYCCCASQSFEME-BFWBPSQCSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of DL-Tyrosine-d2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available DL-Tyrosine-d2, a deuterated form of the amino acid tyrosine. This stable isotope-labeled compound is a critical tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic purity is paramount for accurate experimental design and data interpretation.

Data on Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Commercially available this compound is typically offered with high isotopic enrichment. The data below is compiled from various suppliers of stable isotope-labeled compounds. It is important to note that specific isotopic purity can vary between batches, and researchers should always refer to the certificate of analysis for the specific lot they are using.

Compound NameDeuteration PositionIsotopic Purity (Atom % D)Chemical Purity
DL-Tyrosine (3,3-D₂)3,398%≥98%
DL-Tyrosine (ring-3,5-D₂)ring-3,598%≥98%
L-Tyrosine (3,3-D₂)3,398%≥98%[1]
L-Tyrosine (ring-3,5-D₂)ring-3,598%≥98%[2]

Determination of Isotopic Purity: Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is a critical quality control step. The most common and reliable methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Liquid chromatography-electrospray ionization-high-resolution mass spectrometry is a powerful technique for determining isotopic enrichment.[3][4]

Methodology:

  • Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte of interest from any potential impurities.

  • Ionization: The eluent from the LC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the this compound molecules.

  • Mass Analysis: The ions are then analyzed by a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). The high resolution allows for the separation and accurate mass measurement of the different isotopologues (molecules with different numbers of deuterium atoms).

  • Data Analysis:

    • A full scan mass spectrum is acquired.

    • The isotopic cluster of the molecular ion is examined.

    • The relative abundance of the ion corresponding to the fully deuterated species (d2) is compared to the abundances of ions with fewer deuterium atoms (d1, d0) and any naturally occurring isotopes (e.g., ¹³C).

    • The isotopic purity is calculated based on the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • A proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration.

    • The integration of the remaining proton signals can be used to estimate the level of deuteration.

  • ²H NMR Spectroscopy:

    • A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

  • ¹³C NMR Spectroscopy:

    • Carbon-13 NMR can also be used to confirm the positions of deuteration due to the effect of deuterium on the chemical shifts of adjacent carbon atoms.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Calculation cluster_result Final Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Analysis (¹H, ²H, ¹³C) Dissolution->NMR Mass_Spectra Mass Spectra Isotopologue Analysis LC_HRMS->Mass_Spectra NMR_Spectra NMR Spectra Integration & Analysis NMR->NMR_Spectra Calculation Calculation of Isotopic Purity Mass_Spectra->Calculation NMR_Spectra->Calculation Report Isotopic Purity Report / CoA Calculation->Report

Caption: Workflow for Determining the Isotopic Purity of this compound.

This comprehensive approach, combining both high-resolution mass spectrometry and NMR spectroscopy, ensures an accurate and reliable determination of the isotopic purity of this compound, providing researchers with the confidence needed for their demanding applications.

References

An In-depth Technical Guide to DL-Tyrosine-d2: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Deuterium-labeled compounds, such as DL-Tyrosine-d2, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2] The substitution of hydrogen with deuterium results in a mass shift that is easily detectable by mass spectrometric techniques, without significantly altering the chemical properties of the molecule.[3]

The quantitative data for DL-Tyrosine and its deuterated isotopologues are summarized in the table below. It is important to note that the properties of a specific this compound molecule will depend on the position and number of deuterium atoms. The data presented here are for the non-deuterated form and common deuterated L-isomers, which can be used as a close approximation.

PropertyValueSource
Molecular Formula C₉H₉D₂NO₃Inferred
Molecular Weight ~183.20 g/mol L-Tyrosine-2,6-d2[4], L-Tyrosine-ring-3,5-d2[5]
Exact Mass ~183.086 DaL-Tyrosine-2,6-d2
Appearance White to off-white solid/powderDL-Tyrosine, D-Tyrosine
Melting Point >300 °C (decomposes)L-Tyrosine-(phenyl-3,5-d2), L-TYROSINE-2,6-D2
Solubility Slightly soluble in DMSO and PBS (pH 7.2)DL-Tyrosine

Chemical Structure

The fundamental structure of this compound consists of a racemic mixture of D- and L-tyrosine where two hydrogen atoms have been replaced by deuterium atoms. The exact location of deuteration can vary, for example, on the phenyl ring (e.g., L-Tyrosine-2,6-d2 or L-Tyrosine-ring-3,5-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2).

  • IUPAC Name: 2-amino-3-(4-hydroxyphenyl)propanoic acid (non-deuterated)

  • SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O (non-deuterated)

Experimental Protocols

While specific experimental protocols for a generic "this compound" are not available, the following outlines a general methodology for the synthesis of deuterated amino acids and their application in quantitative mass spectrometry.

Synthesis of Deuterated Amino Acids

The synthesis of deuterated amino acids can be achieved through various methods, including:

  • Acid- or Base-Catalyzed H/D Exchange: This method involves heating the amino acid in a deuterated solvent such as D₂O with an acid or base catalyst. For instance, L-Tyrosine can be deuterated on the aromatic ring by heating in D₂SO₄ in D₂O.

  • Metal-Catalyzed H/D Exchange: Transition metals like palladium or ruthenium can catalyze the exchange of hydrogen for deuterium.

  • Enzymatic Methods: Specific enzymes can be used to achieve stereoselective deuteration.

A general procedure for acid-catalyzed deuteration of the aromatic ring of tyrosine would involve:

  • Dissolving L-Tyrosine in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Heating the mixture for an extended period (e.g., over 48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.

  • Neutralizing the solution and isolating the deuterated tyrosine product.

  • Purification of the product using techniques such as recrystallization or chromatography.

Use as an Internal Standard in Mass Spectrometry

Deuterated amino acids are widely used as internal standards for accurate quantification of their non-deuterated counterparts in biological samples.

A typical workflow for this application is as follows:

  • Sample Preparation: A known amount of the deuterated internal standard (e.g., this compound) is spiked into the biological sample (e.g., plasma, tissue homogenate).

  • Extraction: The analyte of interest (endogenous DL-Tyrosine) and the internal standard are extracted from the sample matrix.

  • Derivatization (Optional): If necessary, the extracted amino acids are derivatized to improve their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte and the internal standard co-elute but are distinguished by their different masses.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for using a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample B Spike with this compound (Internal Standard) A->B C Extraction of Analytes B->C D LC-MS/MS Analysis C->D E Peak Integration D->E F Calculate Peak Area Ratio (Analyte / Internal Standard) E->F G Quantification F->G H Result G->H Final Concentration

Caption: Workflow for quantification using a deuterated internal standard.

References

Synthesis and manufacturing of deuterated tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated tyrosine, a critical isotopically labeled amino acid with significant applications in research and pharmaceutical development. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers a powerful tool for investigating reaction mechanisms, protein structure and function, and for enhancing the metabolic stability of therapeutic agents. This document details various chemical and enzymatic synthetic routes, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction to Deuterated Tyrosine

Deuterated tyrosine is a form of L-tyrosine where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is particularly valuable in drug discovery and development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect. This effect can slow down metabolic processes at specific sites in a drug molecule, potentially improving its pharmacokinetic profile by increasing its half-life and reducing the formation of toxic metabolites[1][2]. Furthermore, deuterated compounds serve as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and as tracers in metabolic studies[3][4].

Synthetic Methodologies

The synthesis of deuterated tyrosine can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired deuteration pattern (site-specific vs. uniform), required isotopic purity, and scalability.

Chemical Synthesis

Chemical synthesis offers versatility in introducing deuterium at specific positions within the tyrosine molecule. Common approaches include acid-catalyzed H/D exchange and multi-step organic synthesis starting from deuterated precursors.

A common strategy for producing L-[2',3',5',6'-d4]Tyrosine (Tyr-d4) involves direct deuteration of tyrosine using a strong deuterated acid at high temperatures. One method involves heating tyrosine in concentrated deuterated hydrochloric acid (DCl) to achieve deuteration of the aromatic ring[5]. Subsequent steps can be employed to selectively remove deuterium from other positions if needed. Another approach utilizes deuterated sulfuric acid (D₂SO₄) to achieve high levels of deuteration on the aromatic ring.

For the synthesis of protected deuterated amino acids, a multi-step pathway is often employed. An example is the synthesis of deuterated protected tyrosine, which involves several reaction steps starting from non-deuterated precursors to establish and test the synthetic route before using expensive deuterated reagents.

Enzymatic Synthesis

Enzymatic methods provide high stereoselectivity and regioselectivity, often under milder reaction conditions compared to chemical methods. Enzymes such as tyrosine phenol-lyase and L-phenylalanine hydroxylase can be utilized for the synthesis of deuterated tyrosine.

One enzymatic approach involves the conversion of L-Phenylalanine to L-Tyrosine using L-phenylalanine hydroxylase, where deuterium can be introduced at specific positions. Another method uses tyrosine phenol-lyase to catalyze the synthesis from deuterated precursors.

Quantitative Data on Synthesis

The efficiency of deuterated tyrosine synthesis is evaluated based on reaction yields, isotopic purity, and enantiomeric purity. The following tables summarize quantitative data from various synthetic approaches.

Method Deuterated Product Starting Material Key Reagents Isotopic Purity (%) Yield (%) Reference
Acid-Catalyzed H/D ExchangeDL-[2,2',3',5',6'-d5]TyrTyrosineconc. DCl~60 (for d4 after back-exchange)Not specified
Acid-Catalyzed H/D Exchangeα,2,3,5,6-pentadeuterated tyrosineTyrosine50% D₂SO₄ in D₂O9950
Multi-step Chemical SynthesisProtected Deuterated TyrosineNon-deuterated Tyrosine (for route validation)Not specifiedNot applicableStep 1: 98, Step 2: 74, Step 3: 71, Step 4: 54
Reductive Deoxygenation/DeuterationSpin-Isolated Phenylalanine and TyrosineBoc-Tyr-OMeMg⁰, 10% Pd/C, ND₄Cl, CD₃OD>9088 (overall for two steps)
Enzymatic SynthesisDoubly labeled L-TyrL-PheL-phenylalanine hydroxylaseNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of deuterated tyrosine.

Protocol for L-[2',3',5',6'-d4]Tyrosine (Tyr-d4) Synthesis via Acid Catalysis

This protocol is adapted from the method described by Tokuhisa et al. (1980).

  • Deuteration: L-Tyrosine is heated in concentrated deuterated hydrochloric acid (DCl) at 180°C for 4 hours. This results in the formation of DL-[2,2',3',5',6'-d5]Tyr.

  • Back-Exchange: The deuterium at the α-carbon (2-position) is selectively replaced with a proton by refluxing the product with an acetic acid-acetic anhydride mixture. This yields DL-[2',3',5',6'-d4]Tyr.

  • Enzymatic Resolution: The resulting racemic mixture (DL-Tyr-d4) is resolved using an appropriate enzyme to obtain the desired L-enantiomer. The isotopic purity of the final L-Tyr-d4 is approximately 60%.

  • Further Modification (Optional): To prepare L-[2',6'-d2]Tyr, the obtained L-Tyr-d4 is refluxed with 5.5N HCl.

Protocol for Multi-Step Synthesis of Protected Deuterated Tyrosine

The following protocol outlines a general workflow for the multi-step synthesis of protected amino acids, as validated with non-deuterated compounds by Meeuwsen and Dahl.

  • Protection of the amine group: The starting tyrosine is reacted with a suitable protecting group (e.g., Boc anhydride) to protect the amino functionality.

  • Esterification of the carboxylic acid: The carboxylic acid group is then esterified, for example, by reaction with methanol in the presence of an acid catalyst.

  • Introduction of Deuterium: Deuterium is introduced at the desired position. For aromatic ring deuteration, this could involve an electrophilic aromatic substitution using a deuterated acid.

  • Final Deprotection/Modification: Depending on the target molecule, further deprotection or modification steps are carried out.

Protocol for Enzymatic Synthesis of L-Tyrosine

This protocol is based on the general principles of enzymatic synthesis of amino acids.

  • Reaction Setup: A reaction mixture is prepared containing the precursor (e.g., a deuterated phenolic compound), pyruvate, and ammonia in a suitable buffer.

  • Enzyme Addition: Tyrosine phenol-lyase is added to the reaction mixture.

  • Incubation: The mixture is incubated under optimal conditions of temperature and pH for the enzyme.

  • Product Isolation: The synthesized L-tyrosine is isolated and purified from the reaction mixture using techniques such as chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key synthetic pathways and experimental workflows.

chemical_synthesis_d4_tyrosine cluster_deuteration Step 1: Deuteration cluster_back_exchange Step 2: Back-Exchange cluster_resolution Step 3: Enzymatic Resolution start L-Tyrosine step1 Heat with conc. DCl (180°C, 4h) start->step1 product1 DL-[2,2',3',5',6'-d5]Tyr step1->product1 step2 Reflux with Acetic Acid/ Acetic Anhydride product1->step2 product2 DL-[2',3',5',6'-d4]Tyr step2->product2 step3 Enzymatic Resolution product2->step3 final_product L-[2',3',5',6'-d4]Tyr step3->final_product

Caption: Chemical synthesis workflow for L-[2',3',5',6'-d4]Tyrosine.

enzymatic_synthesis_tyrosine cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_product Product phenol Deuterated Phenolic Precursor enzyme Tyrosine Phenol-Lyase phenol->enzyme pyruvate Pyruvate pyruvate->enzyme ammonia Ammonia ammonia->enzyme incubation Incubation (Optimal pH, Temp) enzyme->incubation tyrosine Deuterated L-Tyrosine incubation->tyrosine

Caption: General workflow for the enzymatic synthesis of deuterated L-Tyrosine.

tyrosine_metabolism_pathway cluster_biosynthesis Biosynthesis cluster_conversion Conversion cluster_neurotransmitter_synthesis Neurotransmitter Synthesis phenylalanine Phenylalanine tyrosine Tyrosine phenylalanine->tyrosine Phenylalanine Hydroxylase ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase (Rate-limiting step) dopamine Dopamine ldopa->dopamine Aromatic Amino Acid Decarboxylase

Caption: Biosynthetic pathway of catecholamines from Phenylalanine and Tyrosine.

Applications in Drug Development and Research

The primary application of deuterated tyrosine in drug development is to leverage the kinetic isotope effect to improve the metabolic stability of drug candidates. By strategically replacing hydrogen with deuterium at known sites of metabolism, the rate of drug breakdown can be reduced, leading to a longer half-life, improved bioavailability, and potentially a better safety profile.

In research, deuterated tyrosine is extensively used in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein structure and dynamics. Isotopically labeled amino acids help in simplifying complex NMR spectra and provide specific structural information.

  • Mass Spectrometry (MS): As internal standards for accurate quantification of tyrosine and related metabolites in biological samples.

  • Mechanistic Studies: To probe the mechanisms of enzymatic reactions involving tyrosine by measuring kinetic isotope effects.

Conclusion

The synthesis and manufacturing of deuterated tyrosine are of significant interest to the scientific and pharmaceutical communities. Both chemical and enzymatic methods offer viable routes to these valuable compounds, each with its own set of advantages. The choice of synthetic strategy depends on the specific requirements of the application, including the desired deuteration pattern and scale of production. The continued development of more efficient and selective deuteration methods will further facilitate the use of deuterated tyrosine in advancing our understanding of biological systems and in the creation of safer and more effective medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine is the racemic mixture of the non-essential aromatic amino acid, tyrosine. Synthesized in the body from phenylalanine, tyrosine is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Its unique phenolic side chain confers specific chemical properties that are crucial for its biological function and make it a significant molecule in various research and pharmaceutical applications. This guide provides a comprehensive overview of the physical and chemical properties of DL-Tyrosine, detailed experimental protocols for their determination, and its role in cellular signaling pathways relevant to drug development.

Physical and Chemical Properties

The physicochemical properties of DL-Tyrosine are summarized below. These quantitative data are essential for a range of applications, from designing drug formulations to understanding its behavior in biological systems.

Table 1: Physical Properties of DL-Tyrosine
PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][4]
Molar Mass 181.19 g/mol
Appearance White to off-white crystalline powder
Melting Point ≥300 °C (decomposes)
325 °C
Density 1.46 g/cm³
Table 2: Chemical and Solubility Properties of DL-Tyrosine
PropertyValueConditionsSource(s)
IUPAC Name 2-amino-3-(4-hydroxyphenyl)propanoic acid-
CAS Number 556-03-6-
pKa₁ (α-carboxyl) 2.18 - 2.2025 °C
pKa₂ (α-amino) 9.1125 °C
pKa₃ (phenolic OH) 10.625 °C
Solubility in Water 0.453 g/L25 °C
Slightly soluble-
Solubility in 0.1 M NaOH 10 mg/mLUltrasonic, warming to 60°C
Solubility in 0.1 M HCl 5 mg/mLUltrasonic, warming to 60°C
Solubility in DMSO < 1 mg/mL (slightly soluble)-
Solubility in Ethanol Insoluble-
Solubility in Methanol Slightly soluble-

Spectral Properties

  • Infrared (IR) Spectroscopy : The IR spectrum of DL-Tyrosine shows characteristic peaks corresponding to its functional groups. A broad band is typically observed around 3200 cm⁻¹ due to the stretching vibrations of the -NH₂ and -OH groups. The spectrum also exhibits maxima at wavelengths consistent with its molecular structure when analyzed as a potassium bromide (KBr) dispersion.

  • UV-Vis Spectroscopy : DL-Tyrosine exhibits UV absorbance maxima at approximately 226 nm and 282 nm. The phenolic hydroxyl group is a chromophore, and its absorbance spectrum is pH-dependent, a property that can be exploited to determine its pKa.

Experimental Protocols

Detailed and precise methodologies are critical for obtaining reliable data. The following sections describe standard protocols for determining key properties of DL-Tyrosine.

Melting Point Determination

The melting point of a compound is a key indicator of its purity. For DL-Tyrosine, which has a high melting point with decomposition, a capillary method using a digital melting point apparatus is standard.

Methodology:

  • Sample Preparation : A small amount of finely ground, dry DL-Tyrosine powder is packed into a capillary tube to a height of about 3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup : The capillary tube is placed in the heating block of a Mel-Temp apparatus or similar device.

  • Heating : The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Measurement : The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

  • Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For compounds that decompose, the temperature at which discoloration or charring begins is noted.

Below is a generalized workflow for this process.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind DL-Tyrosine to a fine powder B Pack powder into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus D Heat rapidly to ~280°C C->D E Reduce heating rate to 1-2°C/min D->E F Observe and record melting/decomposition range E->F G Melting Point Range F->G

Workflow for Melting Point Determination.
Solubility Determination

Determining the solubility of an amino acid is crucial for its application in formulations and for understanding its behavior in different biological and chemical environments. The isothermal shake-flask method is a common and reliable technique.

Methodology:

  • Preparation of Saturated Solution : An excess amount of DL-Tyrosine is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container, such as a jacketed glass vessel.

  • Equilibration : The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation : After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis : A sample of the clear supernatant is carefully withdrawn and diluted. The concentration of DL-Tyrosine in the sample is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy by measuring absorbance at its λmax.

  • Calculation : The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

pKa Determination by Spectrophotometric Titration

The pKa values of the ionizable groups in tyrosine can be determined by monitoring changes in the UV absorbance spectrum as a function of pH. The phenolic hydroxyl group, in particular, shows a distinct shift in its absorbance maximum upon deprotonation.

Methodology:

  • Sample Preparation : A solution of DL-Tyrosine of known concentration is prepared in a non-buffering solvent like deionized water.

  • Initial Spectrum : The UV absorbance spectrum of the solution is recorded at a starting pH (e.g., a low pH where the phenolic group is fully protonated).

  • Titration : The pH of the solution is incrementally increased by adding small, precise volumes of a strong base (e.g., NaOH). After each addition, the solution is mixed thoroughly, the pH is measured, and the UV spectrum is recorded.

  • Data Analysis : The absorbance at a specific wavelength where the change is maximal (e.g., 295 nm for the tyrosinate ion) is plotted against the measured pH.

  • pKa Calculation : The resulting data are fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

Role in Signaling Pathways and Drug Development

Tyrosine residues in proteins are central to cellular communication. The phosphorylation of tyrosine by enzymes known as tyrosine kinases is a critical "on/off" switch in a multitude of signaling pathways that regulate cell growth, differentiation, and metabolism.

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to an extracellular ligand (like a growth factor), dimerize and autophosphorylate specific tyrosine residues on their intracellular domains. These phosphorylated tyrosines then act as docking sites for various intracellular signaling proteins containing SH2 or PTB domains, initiating downstream cascades such as the MAPK and PI3K/Akt pathways.

Given their crucial role, dysregulation of RTK signaling is a hallmark of many cancers and other diseases. This makes RTKs and their downstream pathways prime targets for drug development. Inhibitors that block the kinase activity of RTKs (tyrosine kinase inhibitors, or TKIs) are a major class of modern cancer therapeutics.

The diagram below illustrates a generalized RTK signaling cascade.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation (P) RTK->Dimerization 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor 3. Recruitment PI3K PI3K Pathway Dimerization->PI3K MAPK RAS/MAPK Pathway Adaptor->MAPK Survival Cell Survival PI3K->Survival Proliferation Cell Growth & Proliferation MAPK->Proliferation

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion

DL-Tyrosine is a molecule of significant interest in both fundamental research and applied sciences. A thorough understanding of its physical, chemical, and spectral properties is essential for its effective use. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar biomolecules. Furthermore, its central role in cellular signaling pathways underscores its importance in drug discovery and development, particularly in the design of therapeutics targeting kinase-driven diseases.

References

The Role of DL-Tyrosine-d2 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of DL-Tyrosine-d2 as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical methods, ensuring accuracy and precision in the determination of analyte concentrations in complex biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled compound (this compound) is added to a sample containing the analyte of interest (endogenous L-Tyrosine). The deuterated standard is chemically identical to the analyte, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate quantification of the analyte can be achieved, compensating for variations in sample handling and instrument performance.

Mechanism of Action of this compound

This compound serves as an ideal internal standard for the quantification of tyrosine for several key reasons:

  • Co-elution: Due to its identical chemical structure, this compound co-elutes with the endogenous tyrosine during liquid chromatography. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time, leading to a more accurate ratio measurement.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is virtually identical to that of unlabeled tyrosine. This is a critical factor for accurate quantification based on response ratios.

  • Mass Differentiation: The deuterium labels give this compound a distinct mass-to-charge ratio (m/z) from the endogenous tyrosine. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.

  • Predictable Fragmentation: The fragmentation pattern of this compound in the collision cell of a tandem mass spectrometer is predictable and similar to that of tyrosine, with a corresponding mass shift in the product ions. This allows for the development of specific and sensitive Multiple Reaction Monitoring (MRM) methods.

The following diagram illustrates the core principle of using an internal standard in a quantitative LC-MS/MS workflow.

G Mechanism of Action of an Internal Standard Sample Biological Sample (contains Analyte) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Extraction / Cleanup IS_Addition->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC MS Mass Spectrometric Detection (Analyte and IS signals) LC->MS Quant Quantification (Ratio of Analyte/IS) MS->Quant

Caption: Workflow illustrating the addition and function of an internal standard.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes typical mass spectrometric parameters for the analysis of L-Tyrosine using this compound as an internal standard. These values are essential for setting up a sensitive and specific MRM method on a triple quadrupole mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
L-Tyrosine182.1136.1Positive
This compound184.1138.1Positive

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion corresponds to the loss of the carboxylic acid group.

Experimental Protocol: Quantification of Tyrosine in Human Plasma

This protocol provides a general framework for the quantification of L-Tyrosine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • L-Tyrosine reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1 M HCl or methanol/water mixture).

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the L-Tyrosine stock solution.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the L-Tyrosine stock solution into blank human plasma.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent (e.g., methanol or acetonitrile).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from other endogenous compounds (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: As listed in the quantitative data table.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method using an internal standard, from sample receipt to final data analysis.

G Bioanalytical Experimental Workflow cluster_prep Preparation cluster_proc Processing & Analysis cluster_data Data Handling Sample_Receipt Sample Receipt IS_Spike Spiking of Internal Standard Sample_Receipt->IS_Spike Standard_Prep Preparation of Standards and QCs Standard_Prep->IS_Spike Extraction Sample Extraction IS_Spike->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Integration Peak Integration LC_MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc Report Data Reporting Concentration_Calc->Report

Caption: A typical workflow for a bioanalytical method using an internal standard.

Tyrosine in Signaling Pathways

Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several important signaling molecules, including neurotransmitters and hormones. Furthermore, tyrosine residues within proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor tyrosine kinases are a major class of cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism.[3][4][5] The binding of a ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for various signaling proteins, initiating downstream signaling cascades.

The following diagram provides a simplified overview of a generic RTK signaling pathway.

G Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins Dimerization->Adaptor Recruitment Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Adaptor->Signaling_Cascade Activation Transcription Gene Transcription Signaling_Cascade->Transcription Response Cellular Response Transcription->Response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Unlocking Cellular Secrets: A Technical Guide to Deuterium Labeling in Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids have emerged as indispensable tools in modern scientific inquiry, providing a powerful lens through which to investigate the intricate dance of molecules within biological systems. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids. This isotopic substitution, while minimally disruptive to the overall biological machinery, enables the precise tracking and quantification of metabolic processes, the elucidation of protein structure and dynamics, and the optimization of therapeutic agents. This in-depth technical guide delves into the core principles, experimental methodologies, and diverse applications of deuterium labeling in amino acids, offering a comprehensive resource for professionals at the forefront of research and drug development.

Core Principles: The Power of a Single Neutron

The utility of deuterium labeling hinges on the mass difference between protium (¹H) and deuterium (²H). This seemingly minor addition of a neutron imparts distinct physical properties that can be exploited in various analytical techniques.

The Kinetic Isotope Effect (KIE): A Game-Changer in Drug Development

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of deuterated drug development.[1] By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the metabolic breakdown of a drug can be slowed, leading to an improved pharmacokinetic profile, including increased half-life and reduced dosing frequency.[1]

Data Presentation: Quantitative Insights at a Glance

The following tables summarize key quantitative data associated with deuterium labeling of amino acids, providing a ready reference for experimental design and data interpretation.

Table 1: Theoretical Mass Shifts for Perdeuterated Amino Acids

This table provides the theoretical increase in monoisotopic mass for each of the 20 standard amino acids when all non-exchangeable hydrogen atoms are replaced with deuterium.

Amino AcidAbbreviationMolecular Formula (non-deuterated)Number of Non-Exchangeable HydrogensMonoisotopic Mass (Da)Monoisotopic Mass of Perdeuterated Amino Acid (Da)Mass Shift (Da)
AlanineAla, AC₃H₇NO₂489.047793.07284.0251
ArginineArg, RC₆H₁₄N₄O₂11174.1117185.180911.0692
AsparagineAsn, NC₄H₈N₂O₃5132.0535137.08495.0314
Aspartic AcidAsp, DC₄H₇NO₄4133.0321137.05724.0251
CysteineCys, CC₃H₇NO₂S4121.0197125.04484.0251
Glutamic AcidGlu, EC₅H₉NO₄6147.0532153.09096.0376
GlutamineGln, QC₅H₁₀N₂O₃7146.0691153.11327.0440
GlycineGly, GC₂H₅NO₂275.032077.04462.0126
HistidineHis, HC₆H₉N₃O₂6155.0695161.10726.0377
IsoleucineIle, IC₆H₁₃NO₂10131.0946141.157410.0628
LeucineLeu, LC₆H₁₃NO₂10131.0946141.157410.0628
LysineLys, KC₆H₁₄N₂O₂10146.1055156.168310.0628
MethionineMet, MC₅H₁₁NO₂S8149.0510157.10148.0502
PhenylalaninePhe, FC₉H₁₁NO₂8165.0789173.12938.0504
ProlinePro, PC₅H₉NO₂7115.0633122.10747.0441
SerineSer, SC₃H₇NO₃4105.0426109.06774.0251
ThreonineThr, TC₄H₉NO₃6119.0582125.09596.0377
TryptophanTrp, WC₁₁H₁₂N₂O₂9204.0899213.14649.0565
TyrosineTyr, YC₉H₁₁NO₃7181.0739188.11807.0441
ValineVal, VC₅H₁₁NO₂8117.0789125.12938.0504

Table 2: Typical Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions

The magnitude of the KIE (kH/kD) can provide valuable insights into the rate-limiting step of an enzymatic reaction. A significant primary KIE (typically > 2) suggests that C-H bond cleavage is part of the rate-determining step.

EnzymeSubstrateReactionTypical kH/kDReference
D-Amino Acid OxidaseD-AlanineDehydrogenation9.1 +/- 1.5[2]
Alcohol DehydrogenaseEthanolOxidation~3-4[3]
Cytochrome P450VariousHydroxylation2-10[3]
Monoamine OxidaseDopamineOxidation~5-10
Nonheme Iron EnzymesN-substituted glycine ester1,3-Nitrogen Migration2.1

Table 3: Comparison of Quantitative Proteomics Strategies

Deuterium labeling can be employed in various quantitative proteomics workflows. This table compares three common approaches: D₂O metabolic labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids, and chemical labeling with deuterated reagents (e.g., dimethyl labeling).

FeatureD₂O Metabolic LabelingSILAC with Deuterated Amino AcidsDeuterated Dimethyl Labeling
Principle In vivo incorporation of deuterium from heavy water into non-essential amino acids.In vivo metabolic incorporation of "heavy" amino acids (e.g., deuterated lysine and arginine).In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with deuterated formaldehyde.
Applicability In vivo (animals, humans), in vitro (cell culture).Primarily in vitro (dividing cells).In vitro (any protein/peptide sample).
Labeling Efficiency Dependent on the rate of biosynthesis of non-essential amino acids and D₂O concentration.High, typically >95% incorporation after several cell doublings.High, typically >98%.
Multiplexing Limited, typically two-plex (labeled vs. unlabeled).Up to three-plex with different isotopes.Up to three-plex with different isotopic formaldehydes and cyanoborohydrides.
Cost Relatively low.High (cost of labeled amino acids).Low.
Sample Mixing After protein extraction and digestion.Early, at the cell or protein level, minimizing downstream variability.After peptide digestion and labeling.
Advantages In vivo applicability, low cost.High accuracy and precision due to early sample mixing.Applicable to any sample type, low cost, fast.
Disadvantages Complex data analysis, potential for metabolic and toxic effects at high D₂O concentrations.Limited to metabolically active, dividing cells; expensive.Potential for incomplete labeling and side reactions; sample mixing occurs later in the workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments involving deuterium-labeled amino acids.

Protocol 1: D₂O Metabolic Labeling for Protein Turnover Analysis in Cell Culture

This protocol outlines the general steps for measuring protein synthesis rates in cultured cells using heavy water (D₂O).

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Adaptation: Culture cells under standard conditions until they reach the desired confluency.

  • Labeling: Prepare the labeling medium by supplementing the standard medium with D₂O to a final concentration of 4-8% (v/v). Replace the standard medium with the D₂O-containing medium.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS before lysis. For suspension cells, pellet by centrifugation.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer on ice.

  • Protein Digestion:

    • Quantify the protein concentration in each lysate.

    • Take a fixed amount of protein from each time point.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the peptide samples using a C18 StageTip or equivalent.

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Specialized software (e.g., d2ome) can be used to analyze the isotopic distribution of peptides over time to determine the rate of deuterium incorporation and calculate protein turnover rates.

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol describes a typical bottom-up HDX-MS experiment to probe protein conformation and dynamics.

Materials:

  • Purified protein of interest

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated exchange buffer (e.g., 20 mM Tris, 150 mM NaCl in D₂O, pD adjusted to 7.4)

  • Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing a denaturant like guanidine hydrochloride)

  • Immobilized pepsin column

  • LC-MS/MS system with a refrigerated autosampler and column compartment

Procedure:

  • Protein Sample Preparation: Prepare the protein in a non-deuterated buffer at a suitable concentration.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample into the deuterated exchange buffer (typically a 1:9 or 1:19 ratio) at a controlled temperature (e.g., 25°C).

    • Incubate for various time points (e.g., 10s, 1min, 10min, 1h, 4h).

  • Quenching: Stop the exchange reaction by adding the ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium for hydrogen.

  • Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 0-4°C). The protein is rapidly digested into peptides.

  • Peptide Trapping and Separation:

    • The resulting peptides are trapped and desalted on a C18 trap column.

    • Peptides are then separated by reverse-phase chromatography using a C18 analytical column with a fast gradient of acetonitrile in 0.1% formic acid. The entire chromatographic system is kept at a low temperature to minimize back-exchange.

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptic peptides in a separate, non-deuterated control run.

    • Specialized software (e.g., HDExaminer, DynamX) is used to measure the mass increase of each peptide at each time point, which corresponds to the amount of deuterium incorporated.

    • The deuterium uptake curves for each peptide provide information on the solvent accessibility and hydrogen bonding of the corresponding protein region.

Protocol 3: Enzymatic Synthesis of α-Deuterated Amino Acids

This protocol provides a general framework for the enzymatic synthesis of α-deuterated amino acids using an α-oxo-amine synthase.

Materials:

  • α-oxo-amine synthase (e.g., SxtA AONS)

  • α-amino acid or α-amino ester substrate

  • Deuterium oxide (D₂O)

  • Buffer (e.g., potassium phosphate buffer in D₂O)

  • Pyridoxal 5'-phosphate (PLP) cofactor

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the α-amino acid or α-amino ester substrate, PLP, and the α-oxo-amine synthase in the D₂O-based buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 12-24 hours).

  • Reaction Quenching: Stop the reaction by adding a protein precipitant like acetone or by heat inactivation.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated enzyme.

    • Remove the supernatant and evaporate the solvent.

    • The deuterated amino acid can be further purified using techniques like ion-exchange chromatography or HPLC.

  • Analysis: Confirm the deuterium incorporation and stereoselectivity using mass spectrometry and chiral chromatography or NMR spectroscopy.

Mandatory Visualization: Diagrams of Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental principles and experimental workflows in deuterium labeling of amino acids.

KIE CH_react Reactant (C-H) CH_TS Transition State CH_react->CH_TS k_H CD_react Reactant (C-D) CH_prod Product CH_TS->CH_prod CD_TS Transition State CH_TS->CD_TS Higher Activation Energy CD_react->CD_TS k_D CD_prod Product CD_TS->CD_prod caption k_H > k_D

Caption: The Kinetic Isotope Effect (KIE) on reaction rates.

D2O_Labeling_Workflow start Cell Culture labeling Introduce D2O-containing Medium start->labeling sampling Time-Course Sampling labeling->sampling lysis Cell Lysis & Protein Extraction sampling->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Turnover Rate Calculation) lcms->data_analysis

Caption: Experimental workflow for D₂O metabolic labeling.

HDX_MS_Workflow start Protein Sample labeling Deuterium Labeling (incubation in D2O) start->labeling quench Quenching (low pH and temperature) labeling->quench digest Online Pepsin Digestion quench->digest separation LC Separation of Peptides digest->separation ms Mass Spectrometry separation->ms analysis Data Analysis (Deuterium Uptake) ms->analysis

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Metabolic_Pathway D2O D2O in Medium TCA TCA Cycle Intermediates D2O->TCA Deuterium Incorporation NEAA Non-Essential Amino Acids (e.g., Ala, Asp, Glu) TCA->NEAA Biosynthesis Protein Newly Synthesized Proteins NEAA->Protein Translation

Caption: Tracing deuterium from D₂O into newly synthesized proteins.

References

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope-Labeled Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) compounds have become an indispensable tool in modern scientific research, offering unparalleled insights into complex biological processes. By replacing atoms with their non-radioactive, heavier counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), these compounds act as tracers, allowing for the precise tracking and quantification of molecules within living systems. This technical guide provides a comprehensive overview of the core applications of SIL compounds, with a focus on proteomics, metabolic flux analysis, and drug development, complete with detailed experimental protocols and data presentation.

Quantitative Proteomics: Unraveling the Proteome with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the accurate quantification of proteins and their post-translational modifications (PTMs).[1][2][3] The principle lies in the metabolic incorporation of "light" (naturally abundant) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells.[4][5] This allows for the direct comparison of protein abundance between different cell populations.

Key Applications of SILAC:
  • Differential Protein Expression Analysis: Comparing protein levels between different experimental conditions (e.g., drug-treated vs. control).

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and other modifications.

  • Protein-Protein Interaction Studies: Identifying specific interaction partners by distinguishing them from non-specific binders.

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

Experimental Protocol: A Step-by-Step Guide to a Classic SILAC Experiment

This protocol outlines the key steps for a typical SILAC experiment designed to compare protein abundance between two cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in a "light" medium containing standard amino acids (e.g., L-Arginine and L-Lysine).
  • The second population is cultured in a "heavy" medium where the standard amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).
  • Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

2. Cell Lysis and Protein Extraction:

  • Harvest both "light" and "heavy" labeled cell populations.
  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Pooling and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.
  • Perform in-solution or in-gel digestion of the combined protein sample using a protease, most commonly trypsin. Trypsin cleaves proteins C-terminal to arginine and lysine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid.

4. Peptide Desalting and Fractionation:

  • Desalt the digested peptides using a C18 solid-phase extraction method to remove contaminants.
  • For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteomic analysis.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

6. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
  • The software will identify peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of the peak intensities directly reflects the relative abundance of the protein in the two cell populations.

Data Presentation: Quantifying Proteome Remodeling

The results of a SILAC experiment are typically presented as ratios of protein abundance between the experimental conditions. This quantitative data can be summarized in a table format for clear interpretation.

Protein IDGene NameDescriptionLog₂(Fold Change) (Heavy/Light)p-value
P04637TP53Cellular tumor antigen p532.150.001
P60709ACTBActin, cytoplasmic 10.050.950
Q06830HSP90AA1Heat shock protein HSP 90-alpha-1.580.012
P10412GNASGuanine nucleotide-binding protein G(s) subunit alpha1.890.005
P31946YWHAZ14-3-3 protein zeta/delta-0.120.880

This is an example table with hypothetical data for illustrative purposes.

Visualization of the SILAC Workflow

SILAC_Workflow cluster_CellCulture 1. Cell Culture & Labeling cluster_SamplePrep 2. Sample Preparation cluster_Analysis 3. Analysis Light Control Cells ('Light' Medium) Lysis Cell Lysis & Protein Extraction Light->Lysis Harvest Heavy Treated Cells ('Heavy' Medium) Heavy->Lysis Harvest Quant Protein Quantification Lysis->Quant Mix Mix 1:1 Protein Quant->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Peptide Mixture Data Data Processing & Quantification LCMS->Data Mass Spectra

Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.

Metabolic Flux Analysis: Mapping the Flow of Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate (e.g., glucose or glutamine) into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.

Core Applications of ¹³C-MFA:
  • Quantifying Central Carbon Metabolism: Determining the flux through glycolysis, the pentose phosphate pathway, and the TCA cycle.

  • Identifying Metabolic Bottlenecks: Pinpointing enzymes or pathways that limit the production of a desired metabolite in metabolic engineering.

  • Understanding Disease Metabolism: Characterizing the metabolic reprogramming that occurs in diseases like cancer.

  • Drug Discovery: Evaluating the on-target and off-target effects of drugs on cellular metabolism.

Experimental Protocol: A High-Level ¹³C-MFA Workflow

The following protocol provides a general outline for performing a ¹³C-MFA experiment in cultured cells.

1. Experimental Design:

  • Define the metabolic network of interest and the specific fluxes to be quantified.
  • Select an appropriate ¹³C-labeled tracer. The choice of tracer is critical for maximizing the information obtained from the experiment. For example, [1,2-¹³C]glucose is often used to resolve the fluxes between glycolysis and the pentose phosphate pathway.

2. Isotope Labeling Experiment:

  • Culture cells in a defined medium containing the selected ¹³C-labeled substrate.
  • It is crucial to ensure that the cells reach both a metabolic and isotopic steady state, where the intracellular fluxes and the labeling patterns of metabolites are constant over time.

3. Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state. This is often achieved by quickly washing the cells with a cold saline solution and then adding a cold extraction solvent (e.g., 80% methanol).
  • Extract the intracellular metabolites.

4. Isotopic Labeling Measurement:

  • Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).

5. Flux Estimation:

  • Use specialized software (e.g., INCA, Metran) to perform the computational analysis.
  • The software uses an iterative algorithm to find the set of intracellular fluxes that best explains the experimentally measured MIDs and other measured rates (e.g., substrate uptake and product secretion).

6. Statistical Analysis:

  • Perform a goodness-of-fit analysis to ensure that the model provides a statistically acceptable fit to the experimental data.
  • Calculate confidence intervals for the estimated fluxes to assess their precision.

Data Presentation: Visualizing Metabolic Fluxes

The results of a ¹³C-MFA study are often presented as a flux map, which is a diagram of the metabolic network with the calculated flux values indicated for each reaction. Quantitative data can also be summarized in a table.

ReactionFlux (nmol/10⁶ cells/hr)95% Confidence Interval
Glucose Uptake150.0[145.2, 154.8]
Glycolysis (Glucose -> Pyruvate)120.5[115.7, 125.3]
Pentose Phosphate Pathway29.5[25.1, 33.9]
PDH (Pyruvate -> Acetyl-CoA)85.3[81.2, 89.4]
Anaplerosis (Pyruvate -> OAA)15.2[12.9, 17.5]
TCA Cycle (Citrate -> OAA)95.8[91.6, 100.0]

This is an example table with hypothetical data for illustrative purposes.

Visualization of the ¹³C-MFA Workflow

MFA_Workflow cluster_Experiment 1. Experimental Phase cluster_Analysis 2. Analytical & Computational Phase Design Experimental Design (Select Tracer) Culture Cell Culture with ¹³C-Labeled Substrate Design->Culture Quench Metabolism Quenching & Metabolite Extraction Culture->Quench Steady State MS_NMR LC-MS or NMR Analysis Quench->MS_NMR Metabolite Extracts MID Mass Isotopomer Distribution (MID) Data MS_NMR->MID FluxEst Computational Flux Estimation MID->FluxEst FluxMap Metabolic Flux Map FluxEst->FluxMap

Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.

Drug Metabolism and Pharmacokinetics (DMPK): The Role of Deuterium Labeling

Stable isotopes, particularly deuterium (²H), play a crucial role in drug metabolism and pharmacokinetic (DMPK) studies. The "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes (like cytochrome P450s) than a carbon-hydrogen (C-H) bond.

Advantages of Deuterium Labeling in Drug Development:
  • Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure.

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful metabolites can be minimized.

  • Potential for Lower Dosing and Less Frequent Administration: An improved pharmacokinetic profile can lead to a more convenient dosing regimen for patients.

  • Internal Standards for Bioanalysis: Deuterated analogs of a drug are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis due to their similar chemical and physical properties to the analyte.

Experimental Protocol: Evaluating a Deuterated Drug Candidate

This protocol outlines a typical preclinical study to compare the pharmacokinetic properties of a deuterated drug with its non-deuterated parent compound.

1. Compound Administration:

  • Administer a single oral or intravenous dose of the non-deuterated and the deuterated compound to separate groups of laboratory animals (e.g., rats or mice). A crossover study design with a sufficient washout period between administrations can also be employed.

2. Plasma Sample Collection:

  • Collect blood samples at various time points after drug administration.
  • Process the blood samples to obtain plasma, which is then stored frozen until analysis.

3. Bioanalytical Method Validation:

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the deuterated and non-deuterated compounds in plasma.
  • A deuterated analog is often used as an internal standard to ensure accuracy and precision.

4. Sample Analysis:

  • Prepare the plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
  • Analyze the samples using the validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance (CL) for both compounds.
  • Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated drug groups.

Data Presentation: Comparing Pharmacokinetic Profiles

The impact of deuteration on the pharmacokinetic properties of a drug is best presented in a comparative table.

ParameterNon-Deuterated DrugDeuterated DrugFold Change
Cmax (ng/mL)850 ± 1201250 ± 1501.47
Tmax (hr)1.5 ± 0.52.0 ± 0.5-
AUC (ng*hr/mL)4500 ± 6509800 ± 8002.18
t½ (hr)4.2 ± 0.89.5 ± 1.22.26
CL (L/hr/kg)2.5 ± 0.41.1 ± 0.20.44

This is an example table with hypothetical data for illustrative purposes.

Visualization of a Metabolic Pathway and the Effect of Deuteration

Metabolic_Pathway cluster_Metabolism Drug Metabolism Drug Parent Drug (C-H) Metabolite Metabolite Drug->Metabolite Metabolism (k_H) Enzyme CYP450 Enzyme Drug->Enzyme Deuterated_Drug Deuterated Drug (C-D) Deuterated_Drug->Metabolite Slower Metabolism (k_D) k_H > k_D Deuterated_Drug->Enzyme

Caption: The kinetic isotope effect slows the metabolism of a deuterated drug.

Other Key Applications

Beyond the core areas detailed above, stable isotope-labeled compounds are utilized in a wide array of research fields:

  • Tandem Mass Tag (TMT) Labeling: An isobaric labeling method for multiplexed quantitative proteomics, allowing for the simultaneous analysis of up to 16 or more samples.

  • Environmental Science: Tracing the fate of pollutants and nutrients in ecosystems.

  • Agricultural Research: Studying nitrogen uptake and utilization in crops using ¹⁵N-labeled fertilizers to improve efficiency and reduce environmental impact.

Conclusion

Stable isotope-labeled compounds are a cornerstone of modern quantitative biological research. From dissecting the intricacies of the proteome with SILAC to mapping the dynamic flow of metabolism with ¹³C-MFA and optimizing drug properties through deuteration, these powerful tools provide researchers with the ability to ask and answer fundamental questions about complex biological systems. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further revolutionizing our understanding of biology, disease, and medicine.

References

An In-Depth Technical Guide to DL-Tyrosine-d2 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of DL-Tyrosine-d2 as an internal standard in quantitative mass spectrometry. It is designed to be accessible for researchers and scientists who are new to the field of mass spectrometry, while still providing the technical depth required for drug development professionals. This document will cover the core principles, detailed experimental protocols, and data analysis strategies for utilizing this compound.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the primary goal is to accurately determine the concentration of a specific analyte in a complex mixture. However, the entire analytical process, from sample preparation to detection, is subject to variability that can affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities.

This compound is chemically identical to the endogenous analyte, DL-Tyrosine, but has a slightly higher molecular weight due to the replacement of two hydrogen atoms with deuterium atoms. This mass difference is easily detectable by a mass spectrometer. By adding a known amount of this compound to a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous tyrosine. Therefore, the ratio of the signal from the endogenous analyte to the signal from the SIL-IS remains constant, allowing for highly accurate quantification.

Data Presentation: Key Mass Information

For accurate quantification, it is essential to know the precise mass-to-charge ratios (m/z) of both the analyte and the internal standard, as well as their major fragment ions. Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis, which results in the protonation of the molecule ([M+H]+).

CompoundMolecular FormulaExact Molecular Weight (Da)[M+H]+ m/z (Precursor Ion)Major Fragment Ion m/z (Product Ion)
DL-TyrosineC₉H₁₁NO₃181.0739182.0812136.0758
This compoundC₉H₉D₂NO₃183.0864184.0937138.0883

Note: The major fragmentation pathway for tyrosine involves the loss of the carboxyl group (HCOOH), resulting in a characteristic neutral loss of 46.0054 Da.

Experimental Protocols

This section outlines a typical workflow for the quantitative analysis of tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma samples and the this compound internal standard stock solution on ice.

  • Prepare Internal Standard Spiking Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration. This concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous tyrosine concentrations.

  • Spike Samples: In a microcentrifuge tube, add a small, precise volume of the this compound spiking solution to a known volume of the plasma sample. For example, add 10 µL of a 10 µM this compound solution to 90 µL of plasma. Vortex briefly to mix.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile or methanol (typically 3-4 times the plasma volume) to the spiked sample. For the example above, add 300 µL of acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DL-Tyrosine: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.1.

    • This compound: Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 138.1.

  • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 10-20 eV for this type of fragmentation.

  • Dwell Time: Typically 50-100 ms per transition.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Tyrosine / Tyrosine-d2) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify fragmentation_pathway cluster_tyrosine DL-Tyrosine cluster_tyrosine_d2 This compound Tyr Tyrosine [M+H]+ = 182.1 Tyr_frag Fragment m/z = 136.1 Tyr->Tyr_frag - HCOOH Tyr_d2 Tyrosine-d2 [M+H]+ = 184.1 Tyr_d2_frag Fragment m/z = 138.1 Tyr_d2->Tyr_d2_frag - HCOOH

The Biological Significance of Tyrosine and Its Isotopes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine, a non-essential amino acid, holds a pivotal position in cellular physiology, extending far beyond its fundamental role as a protein building block. Its unique phenolic side chain makes it a critical node in signal transduction pathways, primarily through post-translational modifications like phosphorylation and sulfation. Furthermore, tyrosine serves as the precursor to a host of vital biomolecules, including neurotransmitters, hormones, and pigments. The advent of stable and radioactive isotopes of tyrosine has provided powerful tools to interrogate its complex metabolic fate and role in signaling cascades. This technical guide provides a comprehensive overview of the biological significance of tyrosine, detailing its metabolic pathways, its central role in signaling, and the application of its isotopes in research and drug development. The guide includes structured quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for professionals in the life sciences.

Introduction: The Multifaceted Role of Tyrosine

L-Tyrosine is a proteinogenic amino acid synthesized in the body from phenylalanine.[1] Its classification as a non-essential amino acid belies its critical importance in a wide array of biological processes. The aromatic phenol group of tyrosine is central to its diverse functions, enabling it to participate in crucial enzymatic reactions and protein-protein interactions.

Beyond its incorporation into polypeptides, tyrosine is a key precursor molecule for the synthesis of:

  • Catecholamines: Dopamine, norepinephrine, and epinephrine, which function as neurotransmitters and hormones, are all derived from tyrosine.[2]

  • Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3), essential regulators of metabolism, are synthesized from tyrosine residues in the thyroid gland.[3]

  • Melanin: This pigment, responsible for skin and hair color, is produced through the enzymatic oxidation of tyrosine.[4]

The hydroxyl group on tyrosine's phenol ring is a primary target for post-translational modifications, most notably phosphorylation. Tyrosine phosphorylation, catalyzed by protein kinases, is a cornerstone of signal transduction, regulating cellular processes such as growth, differentiation, and metabolism.[5] Dysregulation of tyrosine kinase signaling is a hallmark of many diseases, including cancer, making it a major focus of drug development.

Tyrosine Metabolism: Synthesis and Catabolism

The metabolism of tyrosine is a tightly regulated process involving several key enzymatic steps.

2.1. Biosynthesis of Tyrosine

Tyrosine is primarily synthesized from the essential amino acid phenylalanine via a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

2.2. Catabolism of Tyrosine

The breakdown of tyrosine occurs mainly in the liver through a series of enzymatic reactions that ultimately convert it into fumarate and acetoacetate. These products can then enter the citric acid cycle for energy production or be used for the synthesis of glucose and lipids.

Quantitative Data on Tyrosine

For ease of comparison, the following tables summarize key quantitative data related to tyrosine.

Table 1: Concentration of Tyrosine in Human Biological Fluids

Biological FluidConcentration RangeNotes
Plasma38 - 110 µmol/LVaries with diet and time of day.
Cerebrospinal Fluid (CSF)Varies, can be influenced by plasma levels.Elevated levels are observed in certain metabolic disorders.

Table 2: Kinetic Parameters of Key Enzymes in Tyrosine Metabolism

EnzymeSubstrateK_m / K_dk_catOrganism/Source
Phenylalanine Hydroxylase (human)Phenylalanine130 µM (K_d)-Recombinant human
Phenylalanine Hydroxylase (human)Tetrahydrobiopterin (BH4)65 µM (K_d)-Recombinant human
Tyrosine Hydroxylase (human)Tyrosine3 - 300 µM-Recombinant human
Tyrosine Hydroxylase (human)(6R)-TetrahydrobiopterinTwo K_m values observed-Recombinant human
Tyrosyl-tRNA Synthetase (bovine liver)tRNATyr transcriptIncreased K_m upon C-terminal domain deletionDecreased k_cat upon C-terminal domain deletionBovine liver

Tyrosine in Cellular Signaling: The Role of Phosphorylation

Tyrosine phosphorylation is a reversible post-translational modification that acts as a molecular switch to control protein activity, localization, and interaction with other proteins. This process is governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

4.1. Receptor Tyrosine Kinases (RTKs)

RTKs are a major class of cell surface receptors that possess intrinsic tyrosine kinase activity. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues within their intracellular domains. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, initiating a cascade of intracellular signaling events.

4.2. Non-Receptor Tyrosine Kinases

These are cytoplasmic or nuclear proteins that also catalyze the phosphorylation of tyrosine residues. They are often activated downstream of RTKs or other cell surface receptors and play crucial roles in relaying and amplifying cellular signals.

Key Tyrosine-Mediated Signaling Pathways

Diagram 1: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY -> SH2 EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription -> Nucleus

Caption: EGFR signaling cascade initiated by ligand binding and receptor dimerization.

Diagram 2: Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_R Insulin Receptor IRS IRS Insulin_R->IRS pY Insulin Insulin Insulin->Insulin_R Binds PI3K PI3K IRS->PI3K pY -> SH2 PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects

Caption: Insulin signaling through the PI3K/Akt pathway.

Diagram 3: JAK-STAT Signaling Pathway

JAK_STAT_Signaling cluster_membrane Plasma Membrane Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT Cytokine_R->STAT pY -> SH2 Cytokine Cytokine Cytokine->Cytokine_R Binds JAK->Cytokine_R JAK->STAT pY STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription -> Nucleus

Caption: The JAK-STAT pathway for cytokine signal transduction.

Isotopes of Tyrosine and Their Applications

The use of isotopically labeled tyrosine has revolutionized the study of its metabolism and signaling roles.

5.1. Stable Isotopes

Stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be incorporated into tyrosine molecules. These labeled amino acids are used as tracers in metabolic studies and for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (MS).

  • Deuterated Tyrosine (e.g., L-Tyrosine-d₂): Used as internal standards in quantitative MS-based studies and to probe kinetic isotope effects in enzymatic reactions.

  • ¹³C-labeled Tyrosine (e.g., L-Tyrosine-¹³C₆): Employed in metabolic flux analysis to trace the fate of the carbon skeleton of tyrosine through various metabolic pathways.

  • ¹⁵N-labeled Tyrosine: Utilized in protein NMR studies to aid in structure determination and dynamics analysis.

5.2. Radioactive Isotopes

Radioactive isotopes of tyrosine, while less common in routine laboratory use due to safety considerations, have historically been important for tracing metabolic pathways and in autoradiography.

Experimental Protocols

This section provides detailed methodologies for key experiments involving tyrosine and its modifications.

6.1. Protocol for Phosphotyrosine Western Blotting

This protocol is for the detection of tyrosine-phosphorylated proteins in cell lysates.

  • Sample Preparation:

    • Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., clone 4G10 or PY20) diluted in blocking buffer overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane as in step 6.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Diagram 4: Western Blotting Workflow for Phosphotyrosine Detection

Western_Blot_Workflow A 1. Cell Lysis (with phosphatase inhibitors) B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF/Nitrocellulose) B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody (anti-phosphotyrosine) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection F->G H 8. Imaging G->H

Caption: Step-by-step workflow for phosphotyrosine Western blotting.

6.2. Protocol for Mass Spectrometry Analysis of Tyrosine Phosphorylation

This protocol outlines a general workflow for the enrichment and identification of tyrosine-phosphorylated peptides from a complex protein mixture.

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a lysis buffer containing phosphatase and protease inhibitors.

    • Reduce and alkylate the proteins, followed by digestion with trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphotyrosine-containing peptides using immunoprecipitation with an anti-phosphotyrosine antibody.

    • Alternatively, immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography can be used for general phosphopeptide enrichment.

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the site of phosphorylation.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, SEQUEST) to identify the phosphopeptides from the MS/MS spectra.

6.3. Protocol for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

This protocol describes the use of ¹³C-labeled tyrosine for quantitative proteomics.

  • Cell Culture:

    • Culture one population of cells in "light" medium containing normal L-tyrosine.

    • Culture a second population of cells in "heavy" medium where normal L-tyrosine is replaced with L-tyrosine-¹³C₉.

    • Grow cells for at least five doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Sample Pooling and Protein Digestion:

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cells and digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Relevance to Drug Development

The central role of tyrosine phosphorylation in cell signaling has made tyrosine kinases a prime target for drug development, particularly in oncology.

7.1. Tyrosine Kinase Inhibitors (TKIs)

TKIs are a class of drugs that block the activity of tyrosine kinases. They are a cornerstone of targeted cancer therapy. Examples include:

  • Imatinib: Targets the BCR-Abl kinase in chronic myeloid leukemia.

  • Gefitinib and Erlotinib: Inhibit the EGFR in certain types of non-small cell lung cancer.

  • Sunitinib: A multi-targeted TKI that inhibits VEGFR, PDGFR, and other kinases, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

The development of TKIs represents a paradigm shift from traditional cytotoxic chemotherapy to more specific, mechanism-based treatments.

7.2. Targeting Tyrosine Metabolism in Cancer

Recent research has highlighted the importance of altered tyrosine metabolism in cancer. Some cancers exhibit a dependency on exogenous tyrosine, while others show dysregulation of tyrosine catabolic enzymes. This has opened up new avenues for therapeutic intervention, such as the development of drugs that target enzymes in the tyrosine metabolic pathway to selectively kill cancer cells.

Conclusion

Tyrosine is an amino acid of profound biological significance, acting as a fundamental building block for proteins and a precursor to a diverse array of essential biomolecules. Its central role in cellular signaling, mediated by tyrosine phosphorylation, has placed it at the forefront of biomedical research and drug discovery. The use of tyrosine isotopes has provided invaluable tools for dissecting the intricate details of its metabolism and signaling functions. A thorough understanding of the biology of tyrosine and its associated pathways is crucial for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular function and develop novel therapeutic strategies for a wide range of diseases.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for DL-Tyrosine-d2. Intended for laboratory personnel and researchers, this document consolidates critical information on the compound's properties, potential hazards, and its application in experimental settings.

Chemical and Physical Properties

This compound is a deuterated form of the aromatic amino acid DL-Tyrosine. The incorporation of deuterium atoms makes it a valuable tool in metabolic research as a stable isotope tracer. While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, its properties can be inferred from data on DL-Tyrosine and deuterated L-Tyrosine.

PropertyValueReferences
Chemical Formula C₉H₉D₂NO₃[1]
Molecular Weight ~183.2 g/mol [1][2]
Appearance White to off-white solid/powder[1][3]
Melting Point >300 °C
Solubility Slightly soluble in water. Soluble in alkaline solutions. Insoluble in alcohol and acetone.
Stability Stable under normal conditions.
Storage Temperature Room temperature or refrigerated (2-8 °C). Protect from light and moisture.

Safety and Hazard Information

DL-Tyrosine and its deuterated forms are generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be observed.

Hazard CategoryDescriptionPrecautionary MeasuresReferences
Acute Toxicity Not classified as acutely toxic. May be harmful if inhaled or ingested in large quantities.Avoid breathing dust. Do not ingest.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection.
Respiratory Sensitization May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.
Carcinogenicity Not classified as a carcinogen.Handle with standard laboratory precautions.
Specific Target Organ Toxicity Not classified for specific target organ toxicity.Use appropriate personal protective equipment.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a dry and cool place.

  • Protect from light and moisture.

  • Recommended storage temperatures range from room temperature to 2-8°C, depending on the supplier's recommendation. For long-term storage of solutions, -20°C or -80°C is recommended.

Experimental Applications and Protocols

This compound is primarily used as a stable isotope tracer in metabolic research to study protein turnover and the biosynthesis of catecholamine neurotransmitters like dopamine and norepinephrine.

Signaling Pathway: Catecholamine Biosynthesis

DL-Tyrosine is a precursor for the synthesis of dopamine, norepinephrine, and epinephrine. By using this compound, researchers can trace the metabolic fate of tyrosine through this pathway.

Catecholamine_Biosynthesis tyrosine This compound ldopa L-DOPA-d2 tyrosine->ldopa dopamine Dopamine-d2 ldopa->dopamine norepinephrine Norepinephrine-d2 dopamine->norepinephrine epinephrine Epinephrine-d2 norepinephrine->epinephrine th Tyrosine Hydroxylase th->tyrosine aadc Aromatic L-Amino Acid Decarboxylase aadc->ldopa dbh Dopamine β-Hydroxylase dbh->dopamine pnmt Phenylethanolamine N-Methyltransferase pnmt->norepinephrine

Catecholamine biosynthesis pathway from this compound.
Experimental Protocol: Measuring Protein Turnover in Cell Culture

This protocol provides a general framework for using this compound to measure protein synthesis rates in cultured cells.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Tyrosine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Media Preparation: Prepare the labeling medium by supplementing tyrosine-free medium with this compound to the desired concentration. Also, add dFBS to minimize the presence of unlabeled tyrosine.

  • Labeling:

    • Wash the cells with PBS to remove the standard medium.

    • Replace the standard medium with the this compound labeling medium.

    • Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvest and Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration in each lysate sample.

  • Protein Hydrolysis: Hydrolyze a known amount of protein from each sample to its constituent amino acids.

  • LC-MS Analysis:

    • Analyze the amino acid hydrolysates by LC-MS to determine the isotopic enrichment of tyrosine (the ratio of this compound to total tyrosine).

  • Data Analysis: Calculate the fractional synthesis rate (FSR) of protein based on the rate of incorporation of this compound over time.

Protein_Turnover_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Culture cells in standard medium wash1 Wash with PBS culture->wash1 labeling Incubate with This compound medium wash1->labeling harvest Harvest and lyse cells labeling->harvest quantify Quantify protein harvest->quantify hydrolyze Hydrolyze protein quantify->hydrolyze lcms LC-MS analysis of amino acids hydrolyze->lcms data Calculate fractional synthesis rate lcms->data

Experimental workflow for protein turnover analysis.

Conclusion

This compound is a valuable tool for researchers in various fields, particularly for tracing metabolic pathways. While it is a low-hazard compound, adherence to standard laboratory safety practices is essential. Proper handling and storage will ensure the integrity of the compound for reliable and reproducible experimental results. This guide serves as a foundational resource for the safe and effective use of this compound in a research setting.

References

Methodological & Application

Utilizing DL-Tyrosine-d2 as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The accurate quantification of amino acids in complex biological matrices is crucial for various fields, including clinical diagnostics, pharmaceutical research, and metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] DL-Tyrosine-d2, a deuterated form of tyrosine, serves as an excellent internal standard for the quantification of endogenous tyrosine. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[3] This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate and precise quantification of tyrosine in biological samples.

Principle

The principle of using this compound as an internal standard is based on isotope dilution mass spectrometry. A known amount of this compound is spiked into the sample prior to any sample preparation steps. During LC-MS/MS analysis, the analyte (tyrosine) and the internal standard (this compound) are monitored simultaneously using multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample by referencing a calibration curve. This ratiometric measurement corrects for potential analyte loss during sample processing and fluctuations in instrument performance, leading to highly reliable quantitative results.[2]

Experimental Workflow

The overall experimental workflow for the quantification of tyrosine using this compound as an internal standard is depicted below.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample onto LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Tyrosine Concentration Calibration->Quantification Quantification_Logic Analyte Analyte Signal (Tyrosine) Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Accurate Concentration of Tyrosine CalCurve->Concentration

References

Quantifying Tyrosine in Human Plasma Using a Validated UHPLC-MS/MS Method with DL-Tyrosine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of tyrosine in human plasma using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The protocol employs DL-Tyrosine-d2 as a stable isotope-labeled internal standard to ensure high-quality data. This document outlines the complete workflow, from plasma sample preparation through to data analysis, and includes comprehensive tables summarizing the method's performance characteristics. The provided methodology is suitable for researchers in clinical and pharmaceutical settings requiring reliable tyrosine concentration measurements.

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones. Accurate measurement of tyrosine levels in plasma is crucial for the diagnosis and monitoring of various metabolic disorders, such as phenylketonuria (PKU) and tyrosinemia, and for research in neuroscience and endocrinology. This application note describes a robust and sensitive UHPLC-MS/MS method for the quantification of tyrosine in human plasma, utilizing this compound as an internal standard for accurate and precise measurement.

Experimental Workflow

The overall experimental workflow for the quantification of tyrosine in plasma is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is add_acid Add 0.2% Trifluoroacetic Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 protein_precip Add Acetonitrile (Protein Precipitation) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for tyrosine quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Tyrosine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tyrosine in 10 mL of water with 0.1% formic acid.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water with 0.1% formic acid.

  • Tyrosine Working Solutions (Calibration Standards): Serially dilute the tyrosine stock solution with a 50:50 mixture of water and acetonitrile to prepare working solutions for calibration standards at concentrations ranging from 0.1 to 100 µg/mL.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.[1]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex briefly.[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC System:

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Tyrosine182.1136.1100
This compound184.1138.1100

Data Analysis and Quantitative Results

Peak integration and quantification were performed using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of tyrosine to this compound against the concentration of the calibration standards. The concentration of tyrosine in the plasma samples was then determined from this curve.

Method Validation Summary

The analytical method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 10< 1090 - 110
Medium15< 8< 892 - 108
High80< 5< 595 - 105

Table 3: Recovery

QC LevelConcentration (µg/mL)Recovery (%)
Low0.385 - 115
Medium1588 - 112
High8090 - 110

Signaling Pathway Diagram

The following diagram illustrates the central role of tyrosine as a precursor in major metabolic pathways.

SignalingPathways Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Tyrosine metabolic pathways.

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate means for quantifying tyrosine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for clinical and research applications. The straightforward sample preparation and rapid analysis time make this protocol efficient for high-throughput environments.

References

Application Notes and Protocols for DL-Tyrosine-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters and hormones. Its deuterated analog, DL-Tyrosine-d2, serves as an invaluable internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Accurate quantification of tyrosine and its metabolites is crucial in various research areas, including neuroscience, endocrinology, and drug metabolism studies.

These application notes provide detailed protocols for the sample preparation of biological matrices for the analysis of this compound. The described methods, including protein precipitation, solid-phase extraction (SPE), and derivatization, are designed to ensure high recovery, sensitivity, and reproducibility of results.

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of this compound. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and prepare it in a solvent compatible with the analytical instrument. The following sections detail three common and effective techniques: protein precipitation, solid-phase extraction, and derivatization.

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma and serum. This is essential as proteins can interfere with downstream analysis by precipitating in the analytical column or ion source of the mass spectrometer. Acetonitrile is a commonly used solvent for this purpose, as it efficiently denatures and precipitates proteins.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample cleanup technique compared to protein precipitation. It utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away. This results in a cleaner sample and can lead to improved sensitivity and reduced matrix effects in LC-MS/MS analysis. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte. For tyrosine, a reversed-phase sorbent is often effective.

Derivatization

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For amino acids like tyrosine, derivatization can improve chromatographic separation, increase ionization efficiency in the mass spectrometer, and enhance the stability of the molecule. The AccQ-Tag™ Ultra derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is widely used for amino acid analysis. It reacts with primary and secondary amines to form stable, fluorescent derivatives that are readily detectable by both UV and mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of tyrosine and its derivatives in biological samples using LC-MS/MS with appropriate sample preparation.

AnalyteMatrixSample Preparation MethodLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)RecoveryCitation
3-Nitro-l-tyrosinePlasmaProtein Precipitation0.1 - 3.0 ng/mL0.030 ng/mL0.100 ng/mL95-105%[2][3]
3-Chloro-l-tyrosinePlasmaProtein Precipitation0.1 - 3.0 ng/mL0.030 ng/mL0.098 ng/mL95-105%[2][3]
3-Bromo-l-tyrosinePlasmaProtein Precipitation0.1 - 3.0 ng/mL0.026 ng/mL0.096 ng/mL95-105%
TyrosineUrineSolid-Phase Extraction1.0 - 100 µM0.5 µMNot ReportedNot Reported
DityrosineUrineSolid-Phase ExtractionNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma/Serum Samples

This protocol describes the removal of proteins from plasma or serum samples using acetonitrile.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Spike the sample with the appropriate volume of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube for further processing (e.g., SPE or direct injection if the sample is sufficiently clean).

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol outlines the cleanup of a protein-precipitated sample using a reversed-phase SPE cartridge.

Materials:

  • Protein-precipitated sample supernatant

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the protein-precipitated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove any remaining salts and polar interferences.

  • Elution: Elute the this compound and other retained analytes with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Derivatization with AccQ-Tag™ Ultra Reagent

This protocol describes the derivatization of the cleaned sample extract using the AccQ-Tag™ Ultra kit for enhanced LC-MS/MS analysis.

Materials:

  • Cleaned sample extract (from SPE)

  • AccQ-Tag™ Ultra Derivatization Kit (containing AccQ-Tag Ultra Borate Buffer, AccQ-Tag Ultra Reagent Powder, and AccQ-Tag Ultra Reagent Diluent)

  • Heating block or water bath at 55°C

  • Pipettes and tips

  • Vials for derivatization

Procedure:

  • Reagent Preparation: Reconstitute the AccQ-Tag Ultra Reagent Powder by adding 1.0 mL of AccQ-Tag Ultra Reagent Diluent (acetonitrile). Vortex to dissolve completely.

  • Sample Preparation: In a derivatization vial, add 10 µL of the reconstituted sample extract.

  • Buffering: Add 70 µL of AccQ-Tag Ultra Borate Buffer to the sample. Mix thoroughly.

  • Derivatization: Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the buffered sample. Vortex immediately and thoroughly.

  • Heating: Heat the mixture at 55°C for 10 minutes. This step ensures the complete derivatization of tyrosine.

  • Cooling and Analysis: Allow the sample to cool to room temperature. The derivatized sample is now ready for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for this compound Analysis

G Sample Biological Sample (Plasma/Serum) IS Spike with This compound (IS) Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Derivatization Derivatization (AccQ-Tag™) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Analysis LCMS->Data

Caption: Overall workflow for the analysis of this compound in biological samples.

Logical Flow of Solid-Phase Extraction (SPE)

G Start Start SPE Condition 1. Condition Cartridge (Methanol & Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (5% Methanol) Load->Wash Elute 5. Elute Analyte (Methanol) Wash->Elute End Proceed to Derivatization Elute->End

Caption: Step-by-step process of Solid-Phase Extraction for sample cleanup.

References

Application Notes and Protocols for Quantitative Assay Development with DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine-d2 is a stable isotope-labeled form of the amino acid tyrosine, where two hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[1][2] Its near-identical chemical and physical properties to endogenous tyrosine ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[3] This document provides detailed application notes and protocols for the use of this compound in quantitative assays, with a focus on applications in biomedical research and drug development.

Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4] The accurate quantification of tyrosine levels in biological matrices is therefore crucial for studying various physiological and pathological processes, particularly in the context of neurological disorders and metabolic diseases.

Core Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). The key applications include:

  • Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of tyrosine-containing drugs or monitoring changes in endogenous tyrosine levels in response to drug administration.

  • Biomarker Quantification: Measuring the concentration of tyrosine in biological fluids such as plasma, urine, and cerebrospinal fluid as a potential biomarker for various diseases.

  • Metabolic Pathway Analysis: Investigating the flux through metabolic pathways involving tyrosine, such as the catecholamine synthesis pathway.

  • Quantitative Proteomics: While less common than 13C or 15N labeled amino acids, deuterated amino acids can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative protein quantification.

Experimental Protocols

Quantification of Tyrosine in Human Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantitative analysis of tyrosine in human plasma.

a. Materials and Reagents

  • This compound

  • L-Tyrosine (analytical standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

b. Sample Preparation: Protein Precipitation

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

  • Internal Standard Spiking: Add 10 µL of a pre-prepared this compound working solution (e.g., 1 µg/mL in 50% acetonitrile) to each tube.

  • Vortex: Briefly vortex the mixture.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

c. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tyrosine: Precursor Ion (m/z) 182.1 -> Product Ion (m/z) 136.1

    • This compound: Precursor Ion (m/z) 184.1 -> Product Ion (m/z) 138.1

d. Data Analysis

  • Integrate the peak areas for both the analyte (Tyrosine) and the internal standard (this compound) for each sample.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the tyrosine standards.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for using a deuterated amino acid in a SILAC experiment for relative protein quantification.

a. Cell Culture and Labeling

  • Culture two populations of cells in parallel.

  • For the "light" population, use a standard cell culture medium.

  • For the "heavy" population, use a medium that is deficient in tyrosine but supplemented with a known concentration of this compound.

  • Culture the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.

b. Sample Preparation

  • Harvest the "light" and "heavy" cell populations.

  • Combine the two populations in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

c. LC-MS/MS Analysis

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of this compound.

d. Data Analysis

  • Use specialized software to identify and quantify the "light" and "heavy" peptide pairs.

  • The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation

The following table summarizes hypothetical quantitative data for tyrosine levels in the plasma of a healthy control group and a patient group with a neurodegenerative disease, as determined by an LC-MS/MS assay using this compound as an internal standard.

Sample GroupNMean Tyrosine Concentration (µg/mL)Standard Deviationp-value
Healthy Control5012.52.1<0.05
Neurodegenerative Disease509.81.9

Mandatory Visualizations

Dopamine Synthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of dopamine from L-tyrosine. This pathway is of significant interest in neuroscience and drug development, and the accurate quantification of tyrosine is essential for its study.

Dopamine_Synthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino Acid Decarboxylase (AADC)

Caption: The enzymatic conversion of L-Tyrosine to Dopamine.

Experimental Workflow for Tyrosine Quantification

This diagram outlines the major steps in the quantitative analysis of tyrosine in a biological sample using this compound as an internal standard.

Quantitative_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for quantitative analysis of tyrosine.

Conclusion

This compound is an invaluable tool for the development of robust and reliable quantitative assays for tyrosine. Its use as an internal standard in LC-MS/MS methods allows for the accurate determination of tyrosine concentrations in complex biological matrices, which is essential for advancing research in areas such as neuroscience, drug metabolism, and clinical diagnostics. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to develop and implement quantitative assays using this compound.

References

Application Note: High-Throughput Amino Acid Analysis in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amino acids in human plasma. The protocol employs a simple protein precipitation step, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for clinical research, nutritional studies, and drug development, offering high sensitivity, specificity, and rapid analysis times. The method has been validated for key performance parameters including linearity, accuracy, and precision.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous physiological processes.[1] The accurate quantification of amino acids in biological matrices like plasma is essential for the diagnosis and monitoring of metabolic disorders, assessing nutritional status, and in various fields of biomedical research.[1][2][3] While traditional methods for amino acid analysis often involve lengthy chromatographic runs or derivatization steps, LC-MS/MS has emerged as a powerful alternative offering increased speed, sensitivity, and specificity.[4] This application note presents a direct analysis method that avoids the need for derivatization, thereby simplifying the workflow and reducing potential sources of variability.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of amino acids in human plasma is depicted in the following diagram.

Experimental Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing & Quantification Analysis->Data Report Reporting Data->Report

Caption: A schematic of the complete workflow from sample collection to final report generation.

Experimental Protocols

Materials and Reagents
  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Sulfosalicylic acid (SSA)

  • Amino acid standard mix

  • Isotopically labeled internal standard mix

  • Human plasma (control)

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards and isotopically labeled internal standards in a suitable solvent (e.g., 0.1 M HCl).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a surrogate matrix (e.g., phosphate-buffered saline) to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the isotopically labeled internal standards at a fixed concentration in the surrogate matrix.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma, add 5 µL of 30% (w/v) sulfosalicylic acid to precipitate proteins.

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 30 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: HILIC column (e.g., Raptor Polar X, 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-2.0 min: 95% B

    • 2.0-8.0 min: 95-50% B

    • 8.0-8.1 min: 50-95% B

    • 8.1-13.0 min: 95% B

Mass Spectrometry (MS):

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Specific precursor and product ion pairs for each amino acid and internal standard must be optimized.

Method Development Logical Flow

The development of a robust LC-MS/MS method for amino acid analysis follows a logical progression of steps to ensure accuracy, sensitivity, and reproducibility.

Method Development Logic cluster_0 Method Development Stages Objective Define Analytical Objectives (Target Analytes, Matrix, Required Sensitivity) SamplePrep Optimize Sample Preparation (Protein Precipitation, Derivatization Choice) Objective->SamplePrep Chroma Develop Chromatographic Separation (Column Selection, Mobile Phase, Gradient) SamplePrep->Chroma MS_Params Optimize MS Parameters (Ionization, MRM Transitions) Chroma->MS_Params Validation Method Validation (Linearity, Accuracy, Precision, etc.) MS_Params->Validation Routine Routine Sample Analysis Validation->Routine

Caption: Logical flow for the development of an LC-MS/MS method for amino acid analysis.

Quantitative Data Summary

The performance of the method was evaluated through a validation study. The following tables summarize the quantitative data for a representative set of amino acids.

Table 1: Calibration Curve Data

Amino AcidCalibration Range (µmol/L)Regression Model
Alanine10 - 1000Linear (1/x weighting)>0.995
Arginine5 - 500Linear (1/x weighting)>0.997
Glycine10 - 1000Linear (1/x weighting)>0.994
Leucine5 - 500Linear (1/x weighting)>0.998
Proline10 - 1000Linear (1/x weighting)>0.996
Valine5 - 500Linear (1/x weighting)>0.997

Table 2: Accuracy and Precision Data

Amino AcidQC LevelNominal Conc. (µmol/L)Measured Conc. (µmol/L) (Mean ± SD)Accuracy (%)Precision (%RSD)
Alanine Low2524.1 ± 1.296.45.0
Mid250255.5 ± 8.9102.23.5
High750738.0 ± 29.598.44.0
Arginine Low109.8 ± 0.698.06.1
Mid100103.2 ± 4.1103.24.0
High400390.4 ± 18.797.64.8
Leucine Low1010.5 ± 0.7105.06.7
Mid10097.8 ± 3.497.83.5
High400412.8 ± 16.5103.24.0

Discussion

The presented LC-MS/MS method provides a rapid and reliable means for the quantitative analysis of amino acids in human plasma. The simple protein precipitation protocol is efficient and minimizes sample handling. The use of a HILIC column allows for the retention and separation of these polar compounds without the need for derivatization. The stable isotopically labeled internal standards effectively compensate for matrix effects and variations in instrument response, ensuring high accuracy and precision. The method demonstrates excellent linearity over a wide dynamic range, covering the physiological concentrations of most amino acids. The short chromatographic run time of 13 minutes allows for high-throughput analysis, making it suitable for large-scale clinical studies.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of amino acids in human plasma. The method is fast, sensitive, and specific, and it is well-suited for researchers, scientists, and drug development professionals who require accurate and high-throughput amino acid profiling.

References

Application Notes and Protocols: DL-Tyrosine-d2 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Tyrosine-d2, a stable isotope-labeled form of the amino acid tyrosine, in the research of neurological disorders. The primary application of this compound is as a tracer for studying the dynamics of catecholamine neurotransmitter pathways, particularly the synthesis and turnover of dopamine. Its use in conjunction with mass spectrometry-based analytical techniques allows for precise quantification of metabolic fluxes, providing valuable insights into the pathophysiology of diseases such as Parkinson's disease, schizophrenia, and other conditions associated with dysregulated dopaminergic signaling.

Principle of Application

This compound serves as a metabolic tracer. When introduced into a biological system, it is processed by the same enzymatic pathways as endogenous tyrosine. The deuterium atoms on the molecule act as a stable isotopic label, allowing researchers to distinguish the tracer and its downstream metabolites from their naturally abundant (unlabeled) counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This enables the quantitative analysis of dynamic processes, such as the rate of dopamine synthesis, release, and turnover.

The key advantage of using stable isotopes like deuterium is that they do not decay and are non-radioactive, making them safe for in vivo studies in both animal models and potentially human subjects.

Key Applications in Neurological Disorder Research

Measuring Dopamine Synthesis and Turnover

A primary application of this compound is to measure the rate of dopamine synthesis and turnover in the brain. This is particularly relevant for studying disorders characterized by dopamine deficiency, such as Parkinson's disease, or those with altered dopamine signaling, like schizophrenia. By administering this compound and subsequently measuring the ratio of labeled to unlabeled dopamine and its metabolites (DOPAC and HVA) in brain tissue or microdialysates, researchers can calculate the rate at which new dopamine is being synthesized.[3][4]

Investigating Tyrosine Hydroxylase Activity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines.[5] The conversion of this compound to labeled L-DOPA can be used as a proxy to measure the in vivo activity of TH. This is crucial for understanding the impact of genetic mutations, toxins, or therapeutic interventions on this critical enzymatic step in both health and disease.

Use as an Internal Standard for Quantitative Analysis

In addition to its role as a metabolic tracer, this compound is an ideal internal standard for the accurate quantification of endogenous tyrosine, dopamine, and its metabolites in biological samples by LC-MS/MS. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more precise and reliable measurements.

Data Presentation: Expected Neurochemical Changes in a Parkinson's Disease Model

The following table summarizes representative data from studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. While these specific studies did not use this compound for turnover measurements, the data illustrates the expected changes in dopamine and its metabolites that can be quantified using stable isotope tracing techniques. A study incorporating this compound would provide additional kinetic data on the rates of change of these analytes.

AnalyteControl Group (pmol/mg tissue)MPTP-Treated Group (pmol/mg tissue)Percent Change (%)Reference
Dopamine (DA)102.6 ± 0.810.5 ± 0.5 (24h post-MPTP)-89.8
DOPAC6.5 ± 0.21.3 ± 0.04 (24h post-MPTP)-80.0
HVA15.9 ± 3.48.3 ± 2.1 (at 17 mg/kg MPTP)-47.8
L-DOPA (after AADC inhibition)17.1 ± 1.45.7 ± 0.6 (24h post-MPTP)-66.7

Table 1: Representative Changes in Striatal Dopamine and Metabolite Levels in an MPTP Mouse Model of Parkinson's Disease. Data are presented as mean ± SEM. AADC inhibition is used to accumulate L-DOPA for measurement of tyrosine hydroxylase activity.

Experimental Protocols

Protocol for Measuring Dopamine Turnover in a Rodent Model of Parkinson's Disease

This protocol provides a general framework for an in vivo study to measure dopamine turnover using this compound in a neurotoxin-induced rodent model of Parkinson's disease (e.g., MPTP for mice or 6-OHDA for rats).

4.1.1. Animal Model Induction

  • Induce dopaminergic neurodegeneration using a standard protocol for MPTP or 6-OHDA administration. A control group should receive vehicle injections.

4.1.2. Administration of this compound

  • Dosage: Based on L-tyrosine studies, a starting dose in the range of 100-500 mg/kg body weight can be considered. The optimal dose should be determined empirically.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents. Oral gavage is another option.

  • Timing: Administer this compound at a specific time point after the induction of the lesion, when the neurochemical deficits are expected to be stable.

4.1.3. Sample Collection

  • Brain Tissue Homogenate: At various time points after this compound administration (e.g., 30, 60, 120 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).

  • In Vivo Microdialysis: For real-time monitoring of extracellular neurotransmitter levels, implant a microdialysis probe into the target brain region. Perfuse with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals before and after this compound administration.

4.1.4. Sample Preparation

  • Tissue Homogenization: Homogenize the dissected brain tissue in an ice-cold solution (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent enzymatic degradation of analytes.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

  • Supernatant Collection: Collect the supernatant containing the analytes of interest.

  • Internal Standard Spiking: Add a known amount of a different isotopically labeled standard (e.g., D4-dopamine) to the supernatant to control for analytical variability.

4.1.5. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate tyrosine, dopamine, DOPAC, and HVA.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the labeled and unlabeled forms of each analyte.

  • Data Analysis: Calculate the ratio of the deuterated (from this compound) to the endogenous (unlabeled) analytes at each time point to determine the rate of synthesis and turnover.

Visualizations

Dopamine_Synthesis_Pathway DL_Tyrosine_d2 This compound L_DOPA L-DOPA-d2 DL_Tyrosine_d2->L_DOPA Tyrosine Hydroxylase (TH) Tyrosine Tyrosine Dopamine Dopamine-d2 L_DOPA->Dopamine AADC DOPAC DOPAC-d2 Dopamine->DOPAC MAO HVA HVA-d2 DOPAC->HVA

Caption: Metabolic fate of this compound in dopamine synthesis.

Experimental_Workflow cluster_animal_model Animal Model cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Induction Induce Neurological Disorder Model DL_Tyrosine_d2_Admin Administer This compound Animal_Induction->DL_Tyrosine_d2_Admin Sample_Collection Collect Brain Tissue or Microdialysate DL_Tyrosine_d2_Admin->Sample_Collection Homogenization Homogenization & Protein Precipitation Sample_Collection->Homogenization Supernatant_Collection Collect Supernatant Homogenization->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Analysis Calculate Turnover Rates LC_MSMS->Data_Analysis

References

Application Notes and Protocols for DL-Tyrosine-d2 in Newborn Screening Mass Spectrometry Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) is a vital public health program aimed at the early detection of congenital metabolic disorders, allowing for timely intervention to prevent severe health consequences.[1][2][3] Tyrosinemia Type I is one such autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[4] This deficiency leads to an accumulation of tyrosine and its toxic metabolites, most notably succinylacetone (SUAC), which can cause severe liver disease, kidney dysfunction, and neurological crises if left untreated.[5]

The primary analytical method for newborn screening is tandem mass spectrometry (MS/MS), a highly sensitive and specific technique that allows for the simultaneous quantification of multiple analytes from a single dried blood spot (DBS). To ensure the accuracy and precision of quantitative MS/MS analysis, stable isotope-labeled internal standards are employed. This document provides detailed application notes and protocols for the use of deuterated tyrosine, such as DL-Tyrosine-d2 or similar variants like L-Tyrosine-d4, as an internal standard in newborn screening panels for the detection of tyrosinemia.

Principle of the Method

The quantification of tyrosine in dried blood spots using MS/MS is based on the principle of isotope dilution. A known concentration of a stable isotope-labeled form of tyrosine (e.g., this compound or L-Tyrosine-d4) is introduced into the sample prior to analysis. This internal standard is chemically identical to the endogenous tyrosine but has a different mass due to the presence of deuterium atoms.

During sample preparation and analysis, any loss of analyte will affect both the endogenous tyrosine and the internal standard equally. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, an accurate and precise quantification of the tyrosine concentration in the original sample can be achieved, correcting for variations in extraction efficiency and instrument response.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

a. L-Tyrosine-d4 Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of L-Tyrosine-d4.

  • Dissolve the weighed standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

b. Internal Standard Working Solution:

  • Prepare a working solution containing L-Tyrosine-d4 at an appropriate concentration in methanol. The exact concentration should be optimized based on the sensitivity of the mass spectrometer and the expected physiological range of tyrosine in newborns.

Sample Preparation from Dried Blood Spots
  • DBS Punching: From the center of a dried blood spot on the newborn screening card, punch a 3 mm disc into a designated well of a 96-well microtiter plate.

  • Extraction: To each well containing a DBS punch, add 100 µL of the Internal Standard Working Solution (containing L-Tyrosine-d4).

  • Seal the microtiter plate.

  • Place the plate on a plate shaker and agitate for 30 minutes to ensure complete extraction of amino acids from the blood spot.

  • Centrifuge the plate to pellet the paper discs.

Derivatization (Butylation)

For enhanced sensitivity and chromatographic performance, derivatization of the extracted amino acids is a common practice.

  • Transfer the supernatant from the extraction step to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • To each well, add 50 µL of 3N Hydrochloric Acid (HCl) in n-butanol. This can be prepared by carefully and slowly adding acetyl chloride to n-butanol.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • After incubation, evaporate the derivatization reagent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in an appropriate volume of the mobile phase used for LC-MS/MS analysis. The plate is now ready for injection.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC): While flow injection analysis (FIA) without a chromatographic column is sometimes used for high-throughput screening, an LC column can provide better separation from interfering substances.

    • Injection Volume: 10-20 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation

The following tables summarize key quantitative data relevant to newborn screening for tyrosinemia.

Table 1: Mass Spectrometry Parameters for Tyrosine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tyrosine182.1136.1
L-Tyrosine-d4186.1140.1
d2-Tyrosine184.1138.1

Note: The specific m/z values may vary slightly depending on the derivatization method and the specific deuterated standard used.

Table 2: Newborn Screening Cutoff Values for Tyrosinemia Biomarkers

BiomarkerConditionCutoff Value (µmol/L)Notes
TyrosineTyrosinemia (general)> 400Requires further investigation. May be elevated in transient neonatal tyrosinemia.
Succinylacetone (SUAC)Tyrosinemia Type I> 2A more specific and sensitive marker for Tyrosinemia Type I.
TyrosineNormal Range< 400Generally considered within the normal range.
Succinylacetone (SUAC)Normal Range< 2Undetectable or very low in healthy newborns.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation dbs Dried Blood Spot (DBS) punch Punch 3mm Disc dbs->punch extraction Extraction with This compound Internal Standard punch->extraction derivatization Derivatization (Butylation) extraction->derivatization lc_msms LC-MS/MS Analysis derivatization->lc_msms data_processing Data Processing (Ratio of Analyte to IS) lc_msms->data_processing result Quantitative Result (Tyrosine Concentration) data_processing->result cutoff Compare to Cutoff Values result->cutoff outcome Refer for Confirmatory Testing cutoff->outcome > Cutoff normal Normal cutoff->normal <= Cutoff

Caption: Experimental workflow for newborn screening of Tyrosinemia.

tyrosine_metabolism cluster_pathway Tyrosine Catabolism Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPD 4-hydroxyphenylpyruvate dioxygenase HGA Homogentisate MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase FAH Fumarylacetoacetate hydrolase FAA->FAH SUAC Succinylacetone FAA->SUAC Accumulation in Tyrosinemia Type I Fumarate Fumarate + Acetoacetate FAH->Fumarate

Caption: Simplified metabolic pathway of Tyrosine.

References

Application Notes and Protocols: Incorporating DL-Tyrosine-d2 in Targeted Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount for understanding complex biological systems, identifying novel biomarkers, and accelerating drug development pipelines. Targeted metabolomics, which focuses on the measurement of a predefined set of metabolites, offers superior sensitivity and specificity compared to untargeted approaches. A key challenge in quantitative mass spectrometry-based metabolomics is overcoming analytical variability introduced during sample preparation and analysis, such as matrix effects and ionization suppression. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for addressing these challenges, ensuring data accuracy and reliability.[1]

DL-Tyrosine-d2, a deuterated form of the amino acid tyrosine, serves as an ideal internal standard for the quantification of endogenous tyrosine. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling robust correction for analytical variability. These application notes provide detailed protocols for the incorporation of this compound in targeted metabolomics workflows for the accurate quantification of tyrosine in various biological matrices.

Core Principles of Stable Isotope Dilution

The use of this compound relies on the principle of stable isotope dilution (SID), a cornerstone of quantitative mass spectrometry.[2] A known amount of the deuterated standard is spiked into the sample at the earliest stage of preparation. The ratio of the signal from the endogenous, unlabeled tyrosine to the signal from the deuterated internal standard is then measured. Because both the analyte and the internal standard are subject to the same sources of variation, this ratio remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Key Applications

The accurate quantification of tyrosine is critical in a multitude of research and clinical settings:

  • Drug Development: Monitoring drug-induced alterations in amino acid metabolism.

  • Clinical Diagnostics: Investigating inborn errors of metabolism, such as phenylketonuria (PKU).[3]

  • Nutritional Science: Assessing the bioavailability and metabolic fate of dietary tyrosine.

  • Neuroscience: Studying the biosynthesis of catecholamine neurotransmitters, for which tyrosine is a direct precursor.[4]

  • Cancer Research: Investigating the role of tyrosine metabolism and signaling in tumorigenesis.

Experimental Protocols

Sample Preparation

The following protocols are generalized for different biological matrices. Optimization may be required for specific applications.

a) Plasma/Serum:

  • Aliquoting: In a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution to 100 µL of each plasma or serum sample (calibrator, quality control, or unknown). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 60 µL of the supernatant into a labeled vial containing a low-volume glass insert for LC-MS/MS analysis.

b) Urine:

  • Thawing and Centrifugation: Thaw frozen urine samples at 4°C and centrifuge for 10 minutes at 10,000 x g to pellet any insoluble materials.

  • Dilution and Spiking: Dilute the urine sample 100-fold with a solution of 2 mM ammonium formate. Add the this compound internal standard to the diluted sample.

  • Solid Phase Extraction (Optional for cleaner samples):

    • Condition an SPE column (e.g., C18) with methanol followed by 0.1% trifluoroacetic acid (TFA).

    • Load the sample onto the column.

    • Wash the column with 0.1% TFA.

    • Elute the sample with a solution of 0.1% TFA in methanol.

    • Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

c) Adherent Cells:

  • Quenching: Remove the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add ice-cold methanol to the culture dish and scrape the cells.

  • Homogenization and Spiking: Transfer the cell suspension to a microcentrifuge tube and add the this compound internal standard. Homogenize the sample using sonication or bead beating.

  • Centrifugation: Centrifuge at high speed to pellet cell debris.

  • Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like amino acids. A common choice is an Atlantis HILIC Silica 3µm, 2.1 x 150 mm column.

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually decreasing to elute the polar analytes.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

b) Mass Spectrometry (MS) Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous tyrosine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tyrosine182.2136.1
This compound184.2138.1

Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern of the internal standard. It is crucial to optimize these transitions on your specific instrument.

Data Presentation

The following table provides an example of how quantitative data for tyrosine concentrations in human plasma, determined using this compound as an internal standard, can be presented.

Sample GroupNTyrosine Concentration (µM) ± SD
Healthy Controls5075.2 ± 15.3
Disease State A48112.8 ± 22.1
Treated Group4585.5 ± 18.9

This is example data and should not be used for diagnostic purposes. Actual concentrations can vary based on the population, sample handling, and analytical methodology. A study on newborns from mothers with systemic lupus erythematosus reported lower blood tyrosine levels in these infants. Another study on phenylketonuria (PKU) patients showed reduced bioavailability of tyrosine from certain medical foods.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (Plasma, Urine, Cells) spike Spike with this compound Internal Standard sample->spike extract Metabolite Extraction (e.g., Protein Precipitation) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) supernatant->lcms data_acq Data Acquisition lcms->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Tyrosine / Tyrosine-d2) peak_int->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant report Final Report quant->report

Caption: A generalized experimental workflow for targeted metabolomics using this compound.

Tyrosine Signaling Pathway

tyrosine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Ligand Growth Factor (e.g., EGF, PDGF) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Ras Ras Activation Adaptor->Ras MAPK MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK ERK_nuc ERK Translocation to Nucleus MAPK->ERK_nuc TF Transcription Factor Activation (e.g., c-Fos, c-Jun) ERK_nuc->TF Gene Gene Expression TF->Gene Cellular_Response Cellular Responses (Proliferation, Differentiation, Survival) Gene->Cellular_Response

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The incorporation of this compound as an internal standard is a robust and reliable strategy for the accurate quantification of tyrosine in targeted metabolomics workflows. The detailed protocols and methodologies presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard approach. By ensuring data of the highest quality, the use of deuterated internal standards facilitates a deeper understanding of the role of tyrosine in health and disease, ultimately advancing scientific discovery and therapeutic development.

References

Application Note: Quantitative Analysis of Tyrosine in Human Plasma using a d2-Tyrosine Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones. Accurate quantification of tyrosine in biological matrices is essential for various research areas, including metabolic studies, nutritional science, and drug development. This application note details a robust and reliable method for the determination of tyrosine concentration in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Tyrosine-d2 (d2-tyrosine). The use of a deuterated internal standard that co-elutes with the analyte provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle of the Method

The method employs a protein precipitation step to extract tyrosine and the d2-tyrosine internal standard from human plasma. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reverse-phase C18 column, which separates tyrosine from other plasma components. The quantification is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. By monitoring specific precursor-to-product ion transitions for both tyrosine and d2-tyrosine, high selectivity and sensitivity are achieved. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of tyrosine in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents
  • L-Tyrosine (analyte)

  • L-Tyrosine-d2 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.

  • d2-Tyrosine Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Tyrosine-d2 and dissolve it in 1 mL of methanol.

  • Tyrosine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tyrosine stock solution with ultrapure water to create calibration standards at concentrations ranging from 0.1 to 100 µg/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the d2-tyrosine stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of human plasma (or the corresponding calibration standard/QC sample) into the labeled tubes.

  • Add 150 µL of the internal standard spiking solution (1 µg/mL in methanol) to each tube.

  • Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Tyrosine and d2-Tyrosine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine182.2136.115015
L-Tyrosine-d2184.2138.115015
Data Analysis and Calculation
  • Integrate the peak areas for the MRM transitions of both L-Tyrosine and L-Tyrosine-d2.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard, QC sample, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Perform a linear regression with a weighting factor of 1/x or 1/x².

  • Determine the concentration of tyrosine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
L-Tyrosine0.1 - 100y = 1.234x + 0.005> 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=6)Accuracy (%)Precision (%CV)
Low QC0.30.29 ± 0.0296.76.9
Mid QC3031.2 ± 1.5104.04.8
High QC8078.9 ± 3.198.63.9

Table 4: Limit of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.1

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Tyrosine Stock (1 mg/mL) cal_standards Calibration Standards (0.1-100 µg/mL) stock_analyte->cal_standards stock_is d2-Tyrosine Stock (1 mg/mL) is_working IS Spiking Solution (1 µg/mL) stock_is->is_working ratio_calc Calculate Peak Area Ratio cal_standards->ratio_calc precipitation Add 150 µL IS Spiking Solution to Plasma Sample is_working->precipitation plasma_sample Plasma Sample (50 µL) plasma_sample->precipitation vortex Vortex (30s) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Tyrosine Concentration cal_curve->quantification

Caption: Experimental workflow for the quantification of tyrosine in plasma.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the accurate and precise quantification of tyrosine in human plasma using a d2-tyrosine internal standard. The protocol is straightforward, offering high sensitivity and selectivity suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and variations during sample processing.

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Peak Shape for DL-Tyrosine-d2 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving poor peak shape issues encountered during the HPLC analysis of DL-Tyrosine-d2.

Troubleshooting Guide: A Systematic Approach to Peak Shape Problems

This guide provides a systematic, question-and-answer-based approach to diagnosing and resolving common peak shape abnormalities for this compound.

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue when analyzing polar compounds like tyrosine. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the amino and carboxyl groups of tyrosine, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3 will protonate the silanol groups, minimizing these secondary interactions.[1] Tyrosine has multiple pKa values, and controlling the pH is crucial for consistent ionization and good peak shape.[2][3]

    • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[4]

    • Solution 3: Employ an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, leading to improved peak shape for polar analytes.

  • Column Overload: Injecting too high a concentration of your analyte can lead to tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.

  • Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.

Question: Why is my this compound peak fronting?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is often indicative of column overload or a mismatch between the sample solvent and the mobile phase.

  • Sample Overload: Injecting too much sample volume or a highly concentrated sample can saturate the column inlet, causing fronting.

    • Solution: Decrease the injection volume or dilute your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still maintaining sample solubility.

  • Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.

    • Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If you suspect column collapse, the column will likely need to be replaced.

Question: What causes my this compound peak to split into two or more peaks?

Answer:

Split peaks can be caused by a variety of issues, ranging from problems at the column inlet to chemical effects related to the analyte itself.

  • Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced unevenly, leading to a split peak. This will typically affect all peaks in the chromatogram.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates. If this doesn't resolve the issue, the frit or the entire column may need to be replaced. Using a guard column can help prevent this.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.

    • Solution: Ensure your sample solvent is compatible and miscible with your mobile phase. Ideally, dissolve the sample in the mobile phase.

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak, giving the appearance of a split peak.

    • Solution: Adjusting the mobile phase composition, gradient slope, or temperature may help to resolve the two components.

  • Chiral Separation: Since you are analyzing a racemic mixture (DL-Tyrosine), if you are using a chiral column or a chiral mobile phase additive, you would expect to see two separate peaks for the D- and L-enantiomers.

    • Solution: If chiral separation is not intended, ensure you are using an achiral stationary phase and mobile phase.

Frequently Asked Questions (FAQs)

1. What type of HPLC column is best for analyzing this compound?

For polar, ionizable compounds like tyrosine, a reversed-phase C18 or C8 column with high-purity silica and robust end-capping is a good starting point. These columns minimize silanol interactions that can lead to poor peak shape. For very polar conditions, a polar-embedded or aqueous-stable C18 column may also be suitable. Specialized amino acid analysis columns are also available and are optimized for this class of compounds.

2. How does the mobile phase pH affect the retention and peak shape of this compound?

Mobile phase pH is a critical parameter. Tyrosine has two pKa values (around 2.2 for the carboxyl group and 9.1 for the amino group). Operating at a pH well below the lowest pKa (e.g., pH 2.5-3) will ensure the carboxyl group is protonated and the molecule is in a cationic state, which often leads to better retention and peak shape on reversed-phase columns. Working at a pH between the pKa values can lead to the formation of a zwitterion, which may have very low retention on a C18 column.

3. Can the deuteration of this compound affect its peak shape?

The deuterium isotope effect typically results in a slight shift in retention time compared to the non-deuterated analog, with deuterated compounds often eluting slightly earlier in reversed-phase chromatography. However, deuteration itself is not a direct cause of poor peak shape (tailing, fronting, or splitting). The underlying reasons for poor peak shape are more likely related to the chromatographic conditions.

4. My peak shape is still poor after trying the troubleshooting steps. What else can I check?

If you've addressed the common chemical and column-related issues, consider the following hardware and system-level checks:

  • Extra-column Volume: Excessive tubing length or large internal diameter fittings can contribute to peak broadening.

  • Detector Settings: Ensure your detector sampling rate is adequate to capture the peak profile accurately.

  • Injector Issues: A malfunctioning injector can lead to poor sample introduction and distorted peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention

Mobile Phase pHExpected Analyte StatePotential Peak Shape IssueRecommended Action
< 2.2CationicGenerally good peak shapeRecommended for good retention and symmetry on C18 columns.
2.2 - 9.1ZwitterionicPoor retention, potential for broad peaksGenerally not ideal for reversed-phase; consider HILIC.
> 9.1AnionicPotential for tailing on standard silicaRequires a high-pH stable column.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To mitigate peak tailing by protonating residual silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • This compound standard

Methodology:

  • Aqueous Mobile Phase Preparation: To HPLC-grade water, add a small amount of acid to adjust the pH. For example, add 0.1% (v/v) TFA or formic acid to achieve a pH of approximately 2.5-3.0.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier in the desired ratio (e.g., 95:5 v/v aqueous:organic).

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until the baseline is stable, before injecting the sample.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase.

  • Analysis: Inject the sample and observe the peak shape.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Shape for this compound peak_type Identify Peak Shape (Tailing, Fronting, or Split) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split check_overload_t Reduce Sample Concentration/ Injection Volume tailing->check_overload_t adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) check_overload_t->adjust_ph Still Tailing use_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->use_additive Still Tailing change_column_t Use High-Purity, End-Capped Column use_additive->change_column_t Still Tailing end_node Peak Shape Improved change_column_t->end_node Resolved check_overload_f Reduce Sample Concentration/ Injection Volume fronting->check_overload_f check_solvent Match Sample Solvent to Mobile Phase check_overload_f->check_solvent Still Fronting check_column_health Check for Column Collapse (pH/Temp Limits) check_solvent->check_column_health Still Fronting check_column_health->end_node Resolved all_peaks_split Are all peaks split? split->all_peaks_split check_frit Check/Replace Inlet Frit or Guard Column all_peaks_split->check_frit Yes check_coelution Adjust Method to Resolve Potential Co-elution all_peaks_split->check_coelution No check_frit->end_node Resolved check_chiral Using a Chiral Column? check_coelution->check_chiral Still Split check_chiral->end_node Yes, Expected/ No, Resolved

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Technical Support Center: Quantification of DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of DL-Tyrosine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][4] These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound.

Q2: What are the primary causes of matrix effects in bioanalytical samples?

A2: The most common causes of matrix effects in biological matrices like plasma and serum are phospholipids from cell membranes. Other endogenous components such as salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.

Q3: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects. Since this compound is chemically almost identical to the endogenous DL-Tyrosine, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the internal standard peak area for quantification, variability caused by matrix effects can be normalized, leading to more accurate and precise results.

Q4: Can a deuterated internal standard fail to correct for matrix effects?

A4: Yes, under certain circumstances, a deuterated internal standard may not perfectly compensate for matrix effects. This can occur due to:

  • Chromatographic Separation (Deuterium Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant enough to place the analyte and the internal standard in regions of different matrix effects, the correction will be inaccurate.

  • Differential Matrix Effects: The analyte and the internal standard may not be affected by the matrix in the exact same way, leading to a non-constant analyte/internal standard peak area ratio.

  • Isotopic Contribution (Crosstalk): Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.

  • Impurity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in QC samples
  • Possible Cause: Significant and variable matrix effects between different lots of the biological matrix.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a matrix effect assessment using at least six different lots of the biological matrix. Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF). According to FDA and EMA guidelines, the coefficient of variation (CV) of the IS-Normalized MF should not exceed 15%.

    • Improve Sample Preparation: If significant matrix effects are observed, enhance the sample cleanup procedure.

      • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering substances, especially phospholipids.

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT but can be more time-consuming.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.

    • Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.

Issue 2: The this compound internal standard elutes earlier than the analyte
  • Possible Cause: Deuterium isotope effect. The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to a shorter retention time in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Assess the Significance of the Shift: If the retention time difference is small and both peaks are within the same region of ion suppression, it may not impact quantification.

    • Modify Chromatographic Conditions:

      • Use a shallower gradient to minimize the separation.

      • Consider a different stationary phase that provides less resolution between the analyte and the internal standard.

    • Use an Alternative Internal Standard: If the problem persists, consider using a ¹³C or ¹⁵N labeled tyrosine as the internal standard, as these isotopes have a negligible effect on retention time.

Issue 3: Inconsistent peak area ratio of analyte to internal standard
  • Possible Cause: Differential matrix effects affecting the analyte and internal standard differently.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the analyte and internal standard peaks are perfectly co-eluting.

    • Improve Sample Cleanup: A more rigorous sample preparation method like SPE can help to create a more consistent matrix environment for both the analyte and the internal standard.

    • Evaluate Internal Standard Stability: Confirm that the deuterated internal standard is stable throughout the sample preparation and analysis process.

Quantitative Data Summary

The following tables present representative data from a matrix effect assessment for the quantification of DL-Tyrosine in human plasma using this compound as an internal standard.

Table 1: Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) for DL-Tyrosine

Matrix LotAnalyte Peak Area (Low QC)IS Peak Area (Low QC)Analyte Peak Area (High QC)IS Peak Area (High QC)MF (Low QC)MF (High QC)IS-Normalized MF (Low QC)IS-Normalized MF (High QC)
185,673450,123875,432445,8900.860.880.980.99
282,345445,678854,321440,1230.820.850.960.98
388,901460,345899,123455,6780.890.901.011.01
484,123448,901867,543442,3450.840.870.970.99
580,987440,123845,678438,9010.810.850.950.97
686,543455,678888,901450,1230.870.890.991.00
Mean 0.85 0.87 0.98 0.99
%CV 3.6% 2.3% 2.4% 1.5%

Acceptance Criteria: The CV of the IS-Normalized MF should be ≤ 15%.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effects

Sample Preparation MethodMean Matrix Factor (MF)Mean IS-Normalized MF%CV of IS-Normalized MF
Protein Precipitation0.750.958.5%
Liquid-Liquid Extraction0.880.984.2%
Solid-Phase Extraction0.951.011.8%

Experimental Protocols

Protocol 1: Matrix Effect Assessment

This protocol outlines the procedure to quantitatively assess matrix effects as per regulatory guidelines.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard prepared in the reconstitution solvent at two concentrations (low and high QC).

    • Set B (Post-extraction Spike): Blank matrix from at least six different sources is processed (extracted) first, and then the analyte and internal standard are added to the extracted matrix at the same two concentrations.

    • Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process (used for recovery determination).

  • Analyze Samples: Analyze all samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Evaluate Results: The CV of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

Protocol 2: Representative Sample Preparation using Protein Precipitation

This is a general protocol for protein precipitation of plasma or serum samples.

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or for further cleanup/evaporation and reconstitution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A typical experimental workflow for the quantification of this compound in plasma or serum.

troubleshooting_logic start Inconsistent/Inaccurate Results check_matrix_effect Quantify Matrix Effect (MF & IS-Normalized MF) start->check_matrix_effect matrix_effect_high Is %CV of IS-Norm MF > 15%? check_matrix_effect->matrix_effect_high improve_sample_prep Improve Sample Prep (e.g., SPE) matrix_effect_high->improve_sample_prep Yes check_coelution Check Analyte/IS Co-elution matrix_effect_high->check_coelution No optimize_lc Optimize Chromatography improve_sample_prep->optimize_lc optimize_lc->check_coelution coelution_issue Significant RT Shift? check_coelution->coelution_issue modify_lc Modify LC Method coelution_issue->modify_lc Yes review_data Re-evaluate Data coelution_issue->review_data No alternative_is Consider Alternative IS (e.g., 13C-labeled) modify_lc->alternative_is alternative_is->review_data

Caption: A logical troubleshooting workflow for addressing matrix effect-related issues in this compound quantification.

References

Technical Support Center: Optimizing LC Gradient for Tyrosine and DL-Tyrosine-d2 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your liquid chromatography (LC) methods for the separation of tyrosine and its deuterated analog, DL-Tyrosine-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these sensitive separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating tyrosine and this compound?

The primary challenge lies in the high structural similarity between tyrosine and its deuterated isotopologue, this compound. The deuterium substitution results in only minor changes to the physicochemical properties of the molecule, leading to very similar retention behaviors in most chromatographic systems.[1][2] Additionally, DL-Tyrosine is a racemic mixture of D- and L-enantiomers, which may require chiral separation techniques for complete resolution.[3][4]

Q2: Which chromatographic mode is best suited for this separation: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

Both RP and HILIC can be employed, but the choice depends on your specific analytical goals.

  • Reversed-Phase (RP): In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect."[5] This is due to subtle differences in hydrophobicity. While challenging, baseline separation can be achieved with careful optimization of the mobile phase and gradient.

  • HILIC: HILIC is well-suited for polar compounds like tyrosine and may offer better retention and alternative selectivity. In some cases, a "normal isotope effect" can be observed in HILIC, where the deuterated compound is retained longer.

Q3: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter for the separation of ionizable compounds like tyrosine. The ionization state of tyrosine's carboxylic acid and amino groups changes with pH, significantly impacting its retention time and peak shape. For reproducible results, it is crucial to use a buffered mobile phase and operate at a pH at least one unit away from the pKa values of the analytes.

Q4: Is a gradient or isocratic elution preferable?

A gradient elution is generally recommended for separating closely related compounds like tyrosine and its deuterated analog. A shallow gradient allows for fine-tuning of the mobile phase composition, which can enhance the resolution between these two peaks. Isocratic elution may not provide sufficient resolving power.

Troubleshooting Guides

Issue 1: Poor Resolution Between Tyrosine and this compound Peaks

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mobile Phase Composition Modify the organic solvent (acetonitrile vs. methanol) to alter selectivity. Adjust the mobile phase pH to optimize the ionization state of the analytes.
Gradient is Too Steep Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). A shallower gradient increases the time for the analytes to interact with the stationary phase, improving resolution.
Inappropriate Column Chemistry If using a standard C18 column, consider a high-resolution phase with a smaller particle size (e.g., sub-2 µm or core-shell particles). Alternatively, switch to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
Suboptimal Temperature Optimize the column temperature. Lower temperatures can sometimes increase resolution, while higher temperatures can improve peak shape and reduce analysis time.
Issue 2: Peak Tailing for Tyrosine and/or this compound

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Residual Silanols Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. Alternatively, operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.
Column Overload Reduce the sample concentration or injection volume.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase to ensure good peak shape.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Quantitative Data

The following table summarizes the typical chromatographic isotope effect (CIE) observed for deuterated compounds in reversed-phase liquid chromatography. Note that the exact retention time difference (ΔtR) for tyrosine and this compound will depend on the specific experimental conditions.

Compound PairChromatographic ConditionsRetention Time (Protiated) (min)Retention Time (Deuterated) (min)ΔtR (min)Reference
Olanzapine / Olanzapine-d3Normal-Phase LC-MS/MS1.601.66+0.06
Desipramine / Desipramine-d8Normal-Phase LC-MS/MS2.622.74+0.12
Dimethyl labeled peptides (light vs. heavy)nUHPLC-ESI-MS/MS--~0.05

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Tyrosine and this compound Separation

This protocol provides a starting point for method development. Further optimization may be required to achieve baseline separation.

  • Column: High-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-20% B (shallow gradient)

    • 10-11 min: 20-95% B (column wash)

    • 11-12 min: 95% B

    • 12-12.1 min: 95-5% B (return to initial conditions)

    • 12.1-15 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: UV at 274 nm or Mass Spectrometry

Protocol 2: Chiral Separation of DL-Tyrosine

For applications requiring the separation of D- and L-tyrosine enantiomers, a chiral stationary phase is necessary.

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 274 nm

Visualizations

TroubleshootingWorkflow start Poor Resolution or Peak Tailing Observed check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope (e.g., 0.5% B/min) check_gradient->adjust_gradient No check_ph Is the mobile phase pH optimal? check_gradient->check_ph Yes adjust_gradient->check_ph adjust_ph Adjust pH (e.g., to 2.5-3.5) and use a buffer check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a high-resolution or alternative selectivity column check_column->change_column No check_sample Is there a sample issue? check_column->check_sample Yes change_column->check_sample adjust_sample Reduce concentration/volume or match sample solvent to mobile phase check_sample->adjust_sample Yes end_good Problem Resolved check_sample->end_good No adjust_sample->end_good

Caption: A logical workflow for troubleshooting LC separation issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC System cluster_detection Detection cluster_analysis Data Analysis sample_prep Prepare standards and samples in initial mobile phase lc_setup Equilibrate column with initial mobile phase sample_prep->lc_setup injection Inject sample lc_setup->injection gradient Run gradient separation injection->gradient detection UV or MS detection gradient->detection data_analysis Integrate peaks and calculate resolution detection->data_analysis

Caption: A general experimental workflow for LC analysis.

References

Common sources of contamination in DL-Tyrosine-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with DL-Tyrosine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address common sources of contamination and other issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues in a question-and-answer format to help you navigate the complexities of working with isotopically labeled compounds.

Q1: My mass spectrometry results show a lower than expected isotopic purity for my this compound standard. What could be the cause?

A1: Lower than expected isotopic purity can stem from two primary sources: the inherent purity of the commercial standard and hydrogen-deuterium (H/D) exchange during your experiment.

  • Isotopic Purity of Commercial Standards: Commercially available this compound is not 100% deuterated. It's crucial to check the manufacturer's certificate of analysis for the specified isotopic purity. Unlabeled (d0) or partially deuterated tyrosine is a common impurity.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the phenyl ring or the beta-carbon of this compound are generally stable, back-exchange with protic solvents (e.g., water, methanol) can occur under certain conditions, such as high pH or elevated temperatures.[1] The rate of this exchange is typically slow for deuterium on aromatic rings but should be considered.

Troubleshooting Steps:

  • Verify Supplier Specifications: Always refer to the certificate of analysis provided by your supplier to confirm the expected isotopic purity.

  • Control Experimental Conditions: Maintain a neutral or slightly acidic pH and avoid high temperatures during sample preparation and analysis to minimize the risk of back-exchange.[2]

  • Solvent Selection: Whenever possible, use aprotic or deuterated solvents for sample storage and preparation to reduce the source of protons for exchange.

The following table summarizes the typical purity levels for commercially available deuterated L-Tyrosine.

Product NameIsotopic Purity (atom % D)Chemical Purity (%)
L-Tyrosine-(phenyl-3,5-d₂)9899
L-Tyrosine (3,3-D₂, 98%)9898

Data sourced from publicly available supplier information.[3][4][5]

Q2: I'm observing unexpected peaks in my mass chromatogram that are not related to my analyte of interest. What are these and how can I identify them?

A2: Unexpected peaks in your mass chromatogram are often due to contaminants from various sources, including solvents, glassware, and the biological matrix itself. In mass spectrometry, it's also common to observe adduct ions.

  • Solvent and Glassware Contamination: Impurities in solvents or residues from improperly cleaned glassware can introduce a wide range of contaminants.

  • Adduct Formation: In electrospray ionization (ESI) mass spectrometry, it is common for the analyte to form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). These adducts will appear as separate peaks in your mass spectrum at a higher m/z than your protonated molecule ([M+H]⁺).

  • Degradation Products: Tyrosine is susceptible to oxidation and chlorination, which can occur during sample processing. These degradation products will have different masses than the parent compound.

Troubleshooting Workflow for Unexpected Peaks:

Caption: Workflow for identifying and addressing unexpected peaks.

Q3: My signal intensity for this compound is highly variable between samples, especially when analyzing biological matrices. What is causing this and how can I mitigate it?

A3: Signal variability, particularly ion suppression or enhancement, is a common issue in LC-MS analysis of complex biological samples and is often referred to as a "matrix effect". Endogenous components of the sample matrix (e.g., salts, phospholipids, metabolites) can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to inconsistent signal intensity.

Experimental Protocol: Assessing Matrix Effects

This protocol will help you determine if matrix effects are impacting your analysis.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your this compound standard at a known concentration in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, cell lysate) that does not contain this compound and perform your full extraction procedure. After extraction, spike the extract with the this compound standard to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the this compound standard at the same concentration as in Set A before performing your extraction procedure.

  • Analyze and Compare:

    • Analyze all three sets of samples using your LC-MS method.

    • Matrix Effect Calculation: Compare the peak area of Set B to Set A.

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value close to 100% indicates minimal matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery Calculation: Compare the peak area of Set C to Set B.

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • This will tell you the efficiency of your extraction process.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic method (e.g., change the column, mobile phase, or gradient) to separate the this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: The best practice is to use a stable isotope-labeled internal standard with a different mass (e.g., DL-Tyrosine-d4 or ¹³C-labeled Tyrosine) that will co-elute with your analyte and experience the same matrix effects, thus allowing for accurate quantification.

Q4: Can this compound be degraded during experiments in cell culture?

A4: Yes, this compound can be subject to enzymatic degradation in biological systems such as cell cultures. The primary metabolic pathway for tyrosine degradation is initiated by the enzyme tyrosine aminotransferase (TAT). If the cells you are working with express this enzyme, they can metabolize this compound, leading to a decrease in its concentration over time.

Signaling Pathway Diagram: Tyrosine Degradation

Tyrosine_Degradation_Pathway DL_Tyrosine_d2 This compound p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate-d' Homogentisate Homogentisate-d' p_Hydroxyphenylpyruvate->Homogentisate HPPD Maleylacetoacetate 4-Maleylacetoacetate-d' Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate 4-Fumarylacetoacetate-d' Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate-d' Fumarylacetoacetate->Fumarate_Acetoacetate FAH TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGD Homogentisate 1,2-dioxygenase (HGD) MAAI Maleylacetoacetate isomerase (MAAI) FAH Fumarylacetoacetase (FAH)

Caption: The enzymatic degradation pathway of tyrosine.

Considerations for Cell Culture Experiments:

  • Incubation Time: Be aware that longer incubation times may lead to significant degradation of this compound.

  • Cell Type: The rate of degradation will depend on the metabolic activity and enzyme expression levels of your specific cell line.

  • Experimental Controls: Include appropriate controls, such as cell-free media containing this compound, to assess non-enzymatic degradation. You can also consider using inhibitors of TAT if the degradation is problematic for your experimental goals.

References

Technical Support Center: Optimizing DL-Tyrosine-d2 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of DL-Tyrosine-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the ESI-MS analysis of this compound.

Question: Why is the signal intensity for my this compound consistently low?

Answer: Low signal intensity for this compound can be attributed to several factors, ranging from suboptimal instrument settings to issues with the sample itself. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Analyte Concentration: Ensure the concentration of this compound is within the optimal range for your instrument's sensitivity.

  • Sample Preparation: Verify that the sample preparation method is appropriate and that there are no significant losses during extraction or dilution steps.

  • Instrument Calibration: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. A poorly calibrated instrument can lead to low sensitivity and inaccurate mass assignments.

Troubleshooting Workflow for Low Signal Intensity:

low_signal_workflow start Low Signal for this compound suboptimal_ionization Suboptimal Ionization Parameters? start->suboptimal_ionization matrix_effects Matrix Effects Present? suboptimal_ionization->matrix_effects No optimize_esi Optimize ESI Source (Voltage, Gas, Temp) suboptimal_ionization->optimize_esi Yes chromatography_issue Chromatographic Issues? matrix_effects->chromatography_issue No mitigate_matrix Mitigate Matrix Effects (Dilution, Cleanup) matrix_effects->mitigate_matrix Yes sample_prep_issue Sample Preparation Inefficient? chromatography_issue->sample_prep_issue No optimize_lc Optimize LC Method (Gradient, Mobile Phase) chromatography_issue->optimize_lc Yes instrument_issue Instrument Performance? sample_prep_issue->instrument_issue No improve_prep Improve Sample Prep (Extraction, Derivatization) sample_prep_issue->improve_prep Yes check_instrument Check Instrument (Calibration, Cleaning) instrument_issue->check_instrument Yes end Signal Improved instrument_issue->end No optimize_esi->matrix_effects mitigate_matrix->chromatography_issue optimize_lc->sample_prep_issue improve_prep->instrument_issue check_instrument->end

Caption: Troubleshooting workflow for low signal intensity of this compound.

Question: I'm observing a high background noise, which is affecting my signal-to-noise ratio. What can I do?

Answer: High background noise can originate from various sources, including contaminated solvents, a dirty ion source, or electronic noise.

  • Solvent and Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can create a high chemical background.

  • Ion Source Cleaning: A contaminated ion source is a common cause of high background noise. Regularly clean the ion source components as per the manufacturer's recommendations. "Steam cleaning" the ion source overnight by running a high flow of aqueous mobile phase at high temperatures can also help reduce contamination.[1]

  • System Contamination: Check for contamination in the LC system, including tubing, fittings, and the autosampler.

  • Electronic Noise: Ensure the instrument is properly grounded to minimize electronic noise.[1]

Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What could be the cause?

Answer: Poor peak shape can be due to chromatographic issues, co-eluting interferences, or suboptimal source conditions.

  • Chromatography:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[2]

    • Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]

    • Column Degradation: The column may be nearing the end of its life.

  • Co-eluting Interferences: The deuterated standard might have a co-eluting impurity.

  • Source Conditions: Suboptimal ESI source parameters can affect the ionization efficiency and stability. A systematic optimization of the source parameters is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI-MS parameters for this compound analysis?

A1: The optimal parameters can vary between instruments. However, a good starting point for optimization is provided in the table below. It is crucial to perform a systematic optimization for your specific instrument and method.

Table 1: Recommended Starting ESI Source Parameters for Optimization

ParameterTypical Range (Positive Ion Mode)Key Considerations
Spray Voltage 3.0 - 5.0 kVOptimize for a stable spray and maximum signal intensity. Too high a voltage can lead to corona discharge.
Capillary/Nozzle Voltage 20 - 60 VThis voltage can influence in-source fragmentation. Adjust to maximize the precursor ion signal.
Nebulizer Gas Pressure 20 - 50 psiAffects droplet size and desolvation.
Drying Gas Flow Rate 5 - 15 L/minHigher flow rates can improve desolvation but may reduce sensitivity if set too high.
Drying Gas Temperature 200 - 350 °COptimize to ensure efficient desolvation without causing thermal degradation of this compound.

Q2: Should I use positive or negative ion mode for this compound?

A2: For amino acids like tyrosine, positive ion mode is generally preferred as the amino group is readily protonated, leading to a strong [M+H]⁺ signal.[3] However, in some cases with complex matrices, negative ion mode might offer reduced background noise and matrix effects. It is advisable to test both modes during method development.

Q3: How do mobile phase additives affect the signal of this compound?

A3: Mobile phase additives can significantly impact ionization efficiency.

  • Formic Acid (0.1%): Commonly used in positive ion mode to promote protonation and improve peak shape.

  • Ammonium Formate (5-10 mM): Can also be used to improve signal and peak shape. The choice and concentration of the additive should be optimized for your specific application.

Table 2: Effect of Mobile Phase Composition on Signal Intensity (Representative Data for Amino Acids)

Mobile Phase CompositionRelative Signal Intensity (%)Reference
50:50 Water:Methanol100
50:50 Water:Acetonitrile150
50:50 Water:Methanol + 0.1% Formic Acid120General Knowledge
50:50 Water:Acetonitrile + 0.1% Formic Acid180General Knowledge

Note: These are representative values for amino acids; actual values for this compound may vary.

Q4: I am observing a retention time shift between this compound and its non-deuterated analog. Is this normal and how can I address it?

A4: Yes, this is a known phenomenon called the "deuterium isotope effect." The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in physicochemical properties and cause the deuterated compound to elute slightly earlier in reversed-phase chromatography. While often minimal, this can be problematic if it leads to differential ion suppression due to matrix effects.

Mitigation Strategies:

  • Optimize Chromatography: Adjusting the gradient, mobile phase, or column temperature may help to minimize the separation.

  • Use ¹³C or ¹⁵N Labeled Standards: If the chromatographic shift is significant and impacts data quality, consider using stable isotope-labeled standards with ¹³C or ¹⁵N, as they typically show negligible retention time shifts.

Q5: How can I identify and mitigate matrix effects for this compound?

A5: Matrix effects occur when co-eluting components from the sample matrix suppress or enhance the ionization of the analyte.

Identifying Matrix Effects:

  • Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.

  • Post-Extraction Spike: Compare the signal of this compound in a clean solvent to the signal when spiked into a blank matrix extract after sample preparation. A lower signal in the matrix indicates ion suppression.

Mitigation Workflow:

matrix_effects_workflow start Suspected Matrix Effects confirm Confirm with Post-Column Infusion or Post-Extraction Spike start->confirm separation Improve Chromatographic Separation confirm->separation cleanup Enhance Sample Cleanup (SPE, LLE) separation->cleanup dilution Dilute Sample cleanup->dilution is Use Stable Isotope Labeled Internal Standard (Co-eluting) dilution->is end Matrix Effects Mitigated is->end

Caption: Workflow for mitigating matrix effects in ESI-MS analysis.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.

  • An LC-MS system with an ESI source.

  • Syringe pump for direct infusion (optional but recommended).

Procedure:

  • Direct Infusion (Recommended):

    • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • LC-MS Flow Injection (Alternative):

    • If direct infusion is not possible, perform repeated injections of the standard solution into the LC system with a constant mobile phase composition.

  • Parameter Optimization (one-at-a-time):

    • Spray Voltage: While infusing/injecting, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.

    • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the optimal pressure.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for this compound.

    • Capillary/Nozzle Voltage: Adjust this voltage to maximize the precursor ion and minimize any in-source fragmentation.

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • A solution of this compound at a constant, moderate concentration.

  • Prepared blank matrix extract (a sample without the analyte that has gone through the entire sample preparation procedure).

Procedure:

  • System Setup:

    • Connect the syringe pump to the T-junction placed between the LC column and the MS inlet.

  • Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). This will generate a stable, continuous signal (a raised baseline).

  • Analysis:

    • While continuously infusing the standard, inject the processed blank matrix extract onto the LC column and run your standard chromatographic method.

  • Data Interpretation:

    • Monitor the signal for this compound. Any dips or drops in the baseline indicate regions of ion suppression caused by eluting matrix components. Any rises in the baseline indicate ion enhancement.

References

Troubleshooting low recovery of DL-Tyrosine-d2 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of DL-Tyrosine-d2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or variable recovery for this compound?

Low or variable recovery of this compound, a stable isotope-labeled internal standard, can arise from multiple factors throughout the analytical workflow. The primary areas to investigate are:

  • Inefficient Sample Preparation: Significant loss of the standard can occur during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) if the protocol is not optimized.[1]

  • Suboptimal pH: The pH of the sample and subsequent solutions is critical. Tyrosine's solubility and charge state are pH-dependent, which directly impacts its extraction efficiency.[2]

  • Analyte Instability: Although relatively stable, deuterated standards can be susceptible to degradation under harsh chemical conditions (e.g., extreme pH) or H-D exchange, where deuterium atoms are replaced by hydrogen from the solvent.[1][3]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the standard in the mass spectrometer, leading to inaccurate measurements that can be misinterpreted as low recovery.[4]

  • Non-Specific Binding: The standard can adsorb to the surfaces of plasticware like collection tubes, pipette tips, and well plates, especially at low concentrations.

  • Chromatographic Issues: A slight difference in retention time between the deuterated standard and the native analyte (an isotope effect) can lead to them experiencing different levels of matrix effects, a phenomenon known as differential matrix effects.

Q2: My recovery is low after protein precipitation. How can I optimize this step?

Protein precipitation (PPT) is a common method for sample cleanup, but its efficiency depends on several factors. Incomplete precipitation can trap your internal standard in the protein pellet, leading to low recovery.

Troubleshooting Protein Precipitation:

  • Choice of Solvent: The type and volume of organic solvent are critical. Acetonitrile is generally effective for precipitating proteins, while methanol is also commonly used.

  • Solvent-to-Sample Ratio: A low ratio may not be sufficient to precipitate all proteins. Systematically test higher ratios.

  • Temperature: Performing the precipitation at low temperatures (e.g., -20°C or on ice) can improve the efficiency of protein removal.

  • Mixing and Incubation: Insufficient vortexing can lead to the formation of large protein aggregates that trap the analyte. Ensure vigorous mixing and allow for an adequate incubation period to facilitate complete precipitation.

Table 1: Comparison of Common Protein Precipitation Solvents

Precipitating AgentTypical Sample Ratio (Solvent:Sample)Key Characteristics
Acetonitrile (ACN)2:1 to 4:1Often provides cleaner supernatants (removes more proteins and lipids).
Methanol (MeOH)2:1 to 4:1Less likely to cause co-precipitation of polar analytes compared to ACN.
Acetone2:1 to 4:1Effective but can sometimes be less efficient at removing certain proteins.
Trichloroacetic Acid (TCA)1:10 (10% final conc.)Very effective but denatures proteins, which may not be suitable for all downstream applications. Can introduce ion suppression in LC-MS.

Experimental Protocol: Optimizing Protein Precipitation

  • Aliquoting: Aliquot 100 µL of your biological sample into several microcentrifuge tubes.

  • Internal Standard Spiking: Add a known concentration of this compound to each sample.

  • Precipitating Agent Addition: Test different organic solvents (e.g., acetonitrile, methanol) and evaluate different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1).

  • Vortexing: Vortex each mixture vigorously for at least 30-60 seconds to ensure a fine protein suspension.

  • Incubation: Incubate the samples at 4°C or -20°C for 20-30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant and analyze it using your LC-MS/MS method to determine the recovery of this compound.

Troubleshooting Workflow for Low Recovery

start Low Recovery of This compound Detected check_prep Which Sample Prep Method Was Used? start->check_prep ppt Protein Precipitation (PPT) check_prep->ppt PPT spe Solid-Phase Extraction (SPE) check_prep->spe SPE troubleshoot_ppt Troubleshoot PPT: - Increase Solvent:Sample Ratio - Change Solvent (e.g., ACN) - Precipitate at Lower Temp - Increase Vortex Time ppt->troubleshoot_ppt troubleshoot_spe Troubleshoot SPE: - Check Sample pH - Verify Sorbent Choice - Optimize Wash/Elution Solvents - Check for Overloading spe->troubleshoot_spe check_stability Review Analyte Stability: - Check Storage Conditions - Avoid Extreme pH - Minimize Freeze-Thaw Cycles troubleshoot_ppt->check_stability troubleshoot_spe->check_stability end Recovery Improved check_stability->end

Caption: A logical workflow to diagnose the cause of low this compound recovery.

Q3: My Solid-Phase Extraction (SPE) protocol is yielding poor recovery. What should I troubleshoot?

Low recovery in SPE can occur at any of the four main steps: conditioning, loading, washing, or elution. It is crucial to collect the eluate from each step during troubleshooting to determine where the analyte is being lost.

Table 2: Troubleshooting Guide for Solid-Phase Extraction (SPE)

ProblemPotential CauseRecommended Solution
Analyte lost in Load fraction Incorrect Sorbent Choice: The sorbent (e.g., C18) may not be suitable for retaining tyrosine.For an amino acid like tyrosine, consider a mixed-mode cation exchange sorbent that can interact with the protonated amine group.
Inappropriate Sample pH: The pH of the sample does not allow for proper interaction with the sorbent.Adjust the sample pH to be at least 2 units below the pKa of the amine group (~9.2) to ensure it is protonated (charged) for cation exchange.
Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte during loading.Dilute the sample with a weaker solvent (e.g., aqueous buffer) before loading.
Analyte lost in Wash fraction Wash Solvent Too Strong: The wash step is prematurely eluting the analyte along with interferences.Decrease the organic content of the wash solvent or use a weaker solvent. Test several compositions to find the optimal balance.
Analyte not in Elution fraction Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent. For a cation exchange sorbent, this involves using a high pH (e.g., containing ammonium hydroxide) to neutralize the amine group, breaking the ionic interaction.
Irreversible Binding: Strong, non-specific interactions between the analyte and the sorbent.This is less common with optimized methods but may require switching to a different sorbent type.

Experimental Protocol: General SPE Method for this compound using Mixed-Mode Cation Exchange

  • Conditioning: Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7). Do not allow the sorbent to dry.

  • Sample Loading: Adjust the pH of the pre-treated sample (e.g., supernatant from PPT) to ~2-3 to ensure the primary amine of tyrosine is protonated. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of the acidic equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound using 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and disrupt the ionic bond with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Q4: Could the pH of my sample be the cause of low recovery?

Yes, pH is one of the most critical factors for the extraction of amino acids like tyrosine. Tyrosine has two ionizable groups: a carboxylic acid (pKa ~2.2) and an amine group (pKa ~9.2). Its overall charge and, consequently, its solubility and retention on SPE sorbents are highly dependent on the pH of the solution.

  • At Low pH (e.g., < 2): The amine group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. This state is ideal for retention on a cation exchange SPE sorbent.

  • At Neutral pH: The molecule exists as a zwitterion, with a positive charge on the amine and a negative charge on the carboxyl group, resulting in a net neutral charge.

  • At High pH (e.g., > 10): The amine group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge. Tyrosine is more soluble at high alkaline pH.

Impact of pH on Tyrosine's Charge State

cluster_0 Low pH (< 2.2) cluster_1 Neutral pH (~2.2 - 9.2) cluster_2 High pH (> 9.2) low_ph Net Positive Charge (Cation) -NH3+, -COOH neutral_ph Net Neutral Charge (Zwitterion) -NH3+, -COO- low_ph->neutral_ph Increase pH spe_cat Ideal for Cation Exchange SPE Retention low_ph->spe_cat neutral_ph->low_ph Decrease pH high_ph Net Negative Charge (Anion) -NH2, -COO- neutral_ph->high_ph Increase pH high_ph->neutral_ph Decrease pH spe_elu Ideal for Cation Exchange SPE Elution high_ph->spe_elu

Caption: The effect of solution pH on the ionization state of DL-Tyrosine.

Q5: How can I ensure my this compound is stable during sample preparation and storage?

While this compound is generally stable, its integrity can be compromised by improper handling and storage.

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent. Once prepared, aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, keep solutions frozen at -20°C or -80°C and protect them from light. A stock solution stored at -80°C is typically stable for up to 6 months.

  • pH Stability: Avoid prolonged exposure to extreme pH conditions during sample preparation, as the phosphoester bond in related compounds like phosphotyrosine is susceptible to both acid and base hydrolysis. While tyrosine itself is more robust, harsh conditions can promote unwanted reactions or degradation.

  • Temperature During Prep: Keep samples on ice or at 4°C throughout the preparation process to minimize the risk of enzymatic degradation or other chemical reactions.

  • Hydrogen-Deuterium (H-D) Exchange: Back-exchange, where deuterium is replaced by hydrogen from the solvent, can occur under certain conditions, particularly with extended heating or in strongly acidic or basic solutions. Use D₂O-based buffers if samples require heating or long incubation times to maintain deuteration.

References

Technical Support Center: Preventing In-source Fragmentation of DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation (ISF) of DL-Tyrosine-d2 during mass spectrometry analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain accurate and reliable data.

Understanding In-Source Fragmentation (ISF)

In-source fragmentation is a phenomenon in mass spectrometry where precursor ions fragment within the ion source before they reach the mass analyzer. This can lead to an underestimation of the intact analyte and an overestimation of its fragments, complicating data interpretation and compromising quantitative accuracy. For isotopically labeled compounds like this compound, ISF can be particularly problematic if the fragmentation involves the loss of the deuterium labels.

The primary causes of in-source fragmentation in electrospray ionization (ESI) mass spectrometry are elevated ion source temperatures and high voltages applied to the ion optics, such as the cone, declustering, or fragmentor voltage. These conditions can impart excess energy to the ions, causing them to fragment.

Frequently Asked Questions (FAQs)

Q1: What are the common fragment ions observed for Tyrosine?

A1: In positive ion mode mass spectrometry, the protonated molecule of tyrosine ([M+H]⁺) readily undergoes fragmentation through the loss of its carboxyl group (-COOH, 46 Da) and subsequently its amino group (-NH3, 17 Da). This results in characteristic fragment ions.

Q2: Are the deuterium labels on this compound stable during ESI-MS analysis?

A2: The stability of deuterium labels depends on their location on the molecule. Deuterium atoms on an aromatic ring are generally stable under typical ESI conditions. However, deuterium on the alpha-carbon (the carbon adjacent to the carboxyl and amino groups) can be more labile and prone to exchange with hydrogen atoms, particularly under acidic or basic conditions and at elevated temperatures. This exchange can lead to a loss of the isotopic label and inaccurate quantification.

Q3: How can I minimize in-source fragmentation of this compound?

A3: To minimize ISF, it is crucial to use "soft" ionization conditions. This involves optimizing key ion source parameters:

  • Cone/Declustering/Fragmentor Voltage: Lowering this voltage reduces the energy imparted to the ions as they enter the mass spectrometer, thereby minimizing fragmentation.

  • Ion Source Temperature: Reducing the source temperature can prevent thermal degradation and fragmentation of the analyte.

  • Mobile Phase Composition: While less direct, the mobile phase can influence ionization efficiency and ion stability. Using a mobile phase that promotes efficient ionization at lower source energies can be beneficial.

Troubleshooting Guide: Minimizing In-source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Problem: High abundance of fragment ions and low abundance of the intact [M+H]⁺ ion for this compound.

Logical Troubleshooting Workflow:

Troubleshooting_ISF start High In-Source Fragmentation Observed optimize_cone_voltage Optimize Cone/Fragmentor Voltage start->optimize_cone_voltage Start Here check_temp Evaluate Ion Source Temperature optimize_cone_voltage->check_temp If fragmentation persists success Fragmentation Minimized optimize_cone_voltage->success If successful assess_mobile_phase Assess Mobile Phase Composition check_temp->assess_mobile_phase If fragmentation persists check_temp->success If successful verify_stability Verify Deuterium Label Stability assess_mobile_phase->verify_stability If fragmentation persists assess_mobile_phase->success If successful verify_stability->success If successful

Caption: A stepwise workflow for troubleshooting in-source fragmentation.

Step 1: Optimize Cone/Fragmentor Voltage

The cone (or fragmentor/declustering) voltage has a direct impact on the degree of in-source fragmentation. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation.

  • Action: Perform a series of injections of a this compound standard while systematically varying the cone voltage. Start with a low voltage (e.g., 20 V) and gradually increase it.

  • Expected Outcome: You should observe a decrease in the intensity of fragment ions and an increase in the intensity of the precursor ion ([M+H]⁺) at lower cone voltages.

  • Quantitative Data: The following table illustrates the expected trend in the relative abundance of the precursor and a major fragment ion of a similar deuterated amino acid at different fragmentor voltages.

Fragmentor Voltage (V)Precursor Ion Abundance (%)Fragment Ion Abundance (%)
1002575
805050
607525
40955
20>99<1

Step 2: Evaluate Ion Source Temperature

Elevated source temperatures can cause thermal degradation of the analyte, leading to fragmentation that is independent of the cone voltage.

  • Action: Once a lower cone voltage is established, perform another series of injections while varying the ion source temperature. Start with a lower temperature (e.g., 100 °C) and gradually increase it.

  • Expected Outcome: Lower temperatures should result in less fragmentation. However, be mindful that excessively low temperatures may lead to incomplete desolvation and reduced signal intensity. An optimal temperature will maximize the precursor ion signal while keeping fragmentation to a minimum.

Step 3: Assess Mobile Phase Composition

The mobile phase composition can influence the efficiency of ionization and the stability of the ions in the gas phase.

  • Action: If fragmentation is still an issue, consider modifying your mobile phase. For example, if using a high percentage of organic solvent, try reducing it slightly. If using additives like formic acid, ensure the concentration is optimal for ionization without promoting instability.

  • Expected Outcome: A well-chosen mobile phase will allow for efficient ionization at lower cone voltages and source temperatures, indirectly reducing the likelihood of fragmentation.

Step 4: Verify Deuterium Label Stability

If you suspect that the deuterium labels are being lost, this needs to be investigated.

  • Action: Analyze a sample of this compound under both "soft" and "harsh" source conditions. Look for the appearance of ions corresponding to the loss of deuterium (i.e., [M-d+H]⁺).

  • Expected Outcome: Under optimized soft conditions, the signal for ions showing deuterium loss should be minimal. If significant loss is still observed, it may indicate that the deuterium is on a labile position (like the alpha-carbon) and is exchanging with protons from the solvent. In this case, further optimization of the mobile phase pH might be necessary, or a different deuterated standard may be required.

Experimental Protocol: LC-MS/MS Analysis of this compound with Minimized In-source Fragmentation

This protocol provides a starting point for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with settings optimized to reduce in-source fragmentation.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Dilute the stock solution to the desired working concentration for analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is suitable for the separation of tyrosine.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

3. Mass Spectrometry (MS) Conditions (ESI Positive Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone/Fragmentor Voltage: Start with a low value (e.g., 20-40 V) and optimize based on the signal intensity of the precursor ion versus fragment ions.

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 300 - 350 °C

  • Gas Flow Rates (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.

  • MS Scan Type: Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound or Multiple Reaction Monitoring (MRM) if quantifying specific fragments.

Workflow for Method Optimization:

Method_Optimization start Prepare this compound Standard infuse Infuse Standard into MS start->infuse optimize_cone Optimize Cone Voltage for Max Precursor infuse->optimize_cone optimize_temp Optimize Source Temp for Max Precursor optimize_cone->optimize_temp lc_ms_run Perform LC-MS Analysis optimize_temp->lc_ms_run evaluate Evaluate Fragmentation and Peak Shape lc_ms_run->evaluate finalize Finalize Method evaluate->finalize

Caption: A workflow for optimizing an LC-MS method to minimize in-source fragmentation.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively minimize the in-source fragmentation of this compound, leading to more accurate and reliable experimental results.

Technical Support Center: Isotopic Interference in DL-Tyrosine-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of DL-Tyrosine-d2.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in unlabeled DL-Tyrosine that overlap with the signal of the deuterated internal standard, this compound (or other labeled variants). This overlap can lead to inaccuracies in quantification. The primary source of this interference is the natural abundance of heavy isotopes, particularly Carbon-13 (¹³C), which can make the unlabeled molecule appear heavier than its monoisotopic mass.

Q2: How can I determine if my this compound analysis is affected by isotopic interference?

A2: Several signs can indicate the presence of isotopic interference:

  • Non-zero signal in blank samples: Observing a signal at the mass-to-charge ratio (m/z) of your this compound internal standard in a sample that only contains the unlabeled DL-Tyrosine analyte.

  • Inaccurate quantification at high analyte concentrations: The accuracy of your measurements may decrease as the concentration of the unlabeled DL-Tyrosine increases, leading to a non-linear calibration curve.[1]

  • Distorted isotopic patterns: The observed isotopic distribution of your analyte or internal standard deviates significantly from the theoretical distribution.

Q3: What are the common deuterated internal standards for DL-Tyrosine analysis, and how do they differ?

A3: Several deuterated versions of Tyrosine are commercially available to be used as internal standards. The choice of standard can influence the potential for isotopic interference. Common options include:

  • This compound: Often labeled on the aromatic ring (e.g., L-Tyrosine-2,6-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2).[2][3][4]

  • L-Tyrosine-d4: Typically labeled on the aromatic ring.[5]

  • L-Tyrosine-d7: A more heavily labeled variant.

Higher deuterium labeling (e.g., d7) can help to shift the mass of the internal standard further from the analyte, potentially reducing the impact of isotopic overlap.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Isotopic Interference

This guide outlines the steps to experimentally determine the extent of isotopic interference from unlabeled DL-Tyrosine to your this compound internal standard.

Objective: To calculate the percentage of signal contribution from the unlabeled analyte to the internal standard's mass channel.

Experimental Protocol: Isotopic Crosstalk Assessment

  • Prepare Analyte-Only Standard: Prepare a high-concentration solution of unlabeled DL-Tyrosine in a suitable matrix (e.g., mobile phase or a blank biological matrix). The concentration should be at or above the upper limit of quantification (ULOQ) of your assay.

  • Prepare Internal Standard-Only Solution: Prepare a solution containing only the this compound internal standard at its working concentration.

  • LC-MS/MS Analysis:

    • Inject the "Analyte-Only Standard" and monitor the multiple reaction monitoring (MRM) transitions for both unlabeled DL-Tyrosine and this compound.

    • Inject the "Internal Standard-Only Solution" and monitor the same MRM transitions.

  • Data Analysis:

    • In the chromatogram from the "Analyte-Only Standard," measure the peak area of any signal detected in the this compound MRM channel. This is the interference signal.

    • Measure the peak area of the unlabeled DL-Tyrosine in its own MRM channel.

    • Calculate the percent crosstalk using the following formula:

    % Crosstalk = (Peak Area of Interference in IS Channel / Peak Area of Analyte) * 100

Data Presentation: Quantifying Isotopic Overlap

SampleAnalyte ConcentrationPeak Area (Analyte MRM)Peak Area (IS MRM - Interference)% Crosstalk
Analyte-OnlyHigh (e.g., ULOQ)User-defined valueUser-defined valueCalculated value

Logical Workflow for Diagnosing Isotopic Interference

Workflow for Diagnosing Isotopic Interference start Start prep_analyte Prepare High Concentration Unlabeled Analyte Standard start->prep_analyte prep_is Prepare Working Concentration IS-Only Solution start->prep_is analyze_analyte Analyze Analyte-Only Monitor Both MRMs prep_analyte->analyze_analyte analyze_is Analyze IS-Only Monitor Both MRMs prep_is->analyze_is measure_interference Measure Peak Area of Interference in IS Channel analyze_analyte->measure_interference measure_analyte Measure Peak Area of Analyte analyze_analyte->measure_analyte calculate_crosstalk Calculate % Crosstalk measure_interference->calculate_crosstalk measure_analyte->calculate_crosstalk end End calculate_crosstalk->end

Caption: Workflow for Diagnosing Isotopic Interference.

Guide 2: Strategies for Mitigating and Correcting Isotopic Interference

If significant isotopic interference is confirmed, the following strategies can be employed to minimize its impact on your results.

1. Chromatographic Separation

  • Principle: While the analyte and its isotopically labeled internal standard are chemically similar and often co-elute, optimizing chromatographic conditions can sometimes achieve partial or complete separation, which can help in more accurate peak integration.

  • Action:

    • Adjust the gradient profile of your mobile phase.

    • Experiment with different mobile phase compositions.

    • Consider using a different chromatography column with alternative chemistry.

2. Selection of Alternative Product Ions

  • Principle: The degree of isotopic overlap can be dependent on the specific fragment ions (product ions) monitored in your MRM experiment.

  • Action:

    • Investigate the fragmentation pattern of both unlabeled DL-Tyrosine and your this compound internal standard.

    • Select precursor-product ion transitions that are unique to each compound and have a lower potential for isotopic contribution from the other. This may require re-optimization of collision energies.

3. Mathematical Correction

  • Principle: If experimental mitigation is not sufficient, a mathematical correction can be applied to the data to account for the contribution of the unlabeled analyte to the internal standard's signal.

  • Methodology:

    • Determine the percent crosstalk as described in Guide 1.

    • During the analysis of your samples, measure the peak area of the unlabeled analyte.

    • Calculate the contribution of the analyte to the internal standard's signal for each sample: Interference Contribution = (Peak Area of Analyte in Sample) * (% Crosstalk / 100)

    • Subtract this contribution from the measured peak area of the internal standard: Corrected IS Peak Area = Measured IS Peak Area - Interference Contribution

    • Use the corrected internal standard peak area for all subsequent concentration calculations.

Logical Workflow for Mitigating Isotopic Interference

Workflow for Mitigating Isotopic Interference start Significant Interference Detected optimize_chromatography Optimize Chromatography (Gradient, Mobile Phase, Column) start->optimize_chromatography select_ions Select Alternative Product Ions start->select_ions revalidate Re-evaluate Interference optimize_chromatography->revalidate select_ions->revalidate is_interference_resolved Interference Resolved? revalidate->is_interference_resolved mathematical_correction Apply Mathematical Correction is_interference_resolved->mathematical_correction No end Accurate Quantification is_interference_resolved->end Yes mathematical_correction->end

Caption: Workflow for Mitigating Isotopic Interference.

Data Tables

Table 1: Natural Isotopic Abundance of Relevant Elements

This table provides the natural abundances of stable isotopes for elements present in DL-Tyrosine, which are the basis for calculating theoretical isotopic distributions.

ElementIsotopeMass (amu)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Table 2: Common MRM Transitions for Tyrosine

The following table lists common precursor and product ions for unlabeled Tyrosine observed in positive ion mode mass spectrometry. These can serve as a starting point for method development. The exact m/z values may vary slightly based on instrumentation.

Precursor Ion (m/z)Product Ion (m/z)Description
182.1136.1Loss of formic acid (HCOOH)
182.1107.1Loss of the entire amino acid side chain
182.191.1Tropylium ion from the benzyl group

Note: The selection of optimal MRM transitions should be empirically determined and validated on your specific LC-MS/MS system.

By following these guidelines and utilizing the provided information, researchers can effectively identify, troubleshoot, and correct for isotopic interference in their this compound analyses, leading to more accurate and reliable quantitative results.

References

Stability of DL-Tyrosine-d2 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-Tyrosine-d2 in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis and other degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, freezing is recommended.

  • Light Exposure: this compound, like its non-deuterated counterpart, is susceptible to photodegradation, particularly when exposed to UV light.[1][2] This can lead to oxidation and the formation of degradation products.

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the phenol group in the tyrosine structure.[3]

  • Solvent Type: The choice of solvent can impact the solubility and stability of this compound. While it is sparingly soluble in water at neutral pH, its solubility and stability can differ in organic solvents or aqueous solutions of varying pH.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in a well-sealed container at room temperature or refrigerated (2-8 °C), protected from light and moisture. Under these conditions, the solid form is generally stable for extended periods.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to aliquot the solution into airtight containers and store them at -20°C or -80°C. Stored under these conditions, the solution can be stable for several weeks to months. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q4: Does the deuterium labeling in this compound affect its stability compared to non-labeled DL-Tyrosine?

A4: Deuterium labeling can sometimes enhance the metabolic and photochemical stability of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down degradation reactions.[4][5] However, specific quantitative data directly comparing the stability of this compound and non-labeled DL-Tyrosine under various conditions is limited. It is prudent to assume that this compound is susceptible to similar degradation pathways as DL-Tyrosine.

Q5: What are the common degradation products of tyrosine?

A5: The primary degradation pathways for tyrosine involve modifications to its phenol group and side chain. Common degradation products include:

  • Dityrosine: Formed through oxidative cross-linking.

  • Phenolic compounds (phenol, p-cresol): Resulting from thermal degradation.

  • Products of decarboxylation and deamination: Can occur under thermal stress.

  • Oxidized forms: Arising from reactions with reactive oxygen species.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results using this compound standard. Degradation of the stock or working solution.Prepare fresh solutions of this compound before each experiment. If using a stored solution, perform a quality control check (e.g., via HPLC) to ensure its integrity. Store aliquots at -80°C to minimize degradation from freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram during analysis. Formation of degradation products due to improper handling or storage.Protect solutions from light by using amber vials or covering containers with aluminum foil. De-gas solvents to minimize dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup.
Low recovery of this compound in the analytical method. Adsorption to container surfaces or precipitation out of solution.Use silanized glassware or polypropylene tubes to minimize adsorption. Ensure the solvent and pH are appropriate to maintain the solubility of this compound throughout the experiment.
Discoloration of the this compound solution. Oxidation or photodegradation.Discard the discolored solution and prepare a fresh batch. Re-evaluate the storage and handling procedures to prevent exposure to light and oxygen.

Stability Data Summary

Condition Solvent/Matrix Temperature Observed Effect on L-Tyrosine Reference
Photochemical Water (pH 4-7)Room TemperatureHalf-life of approximately 62 days with hydroxyl radicals in sunlit water.
Photo-oxidation Alkaline aqueous solutionNot specifiedZero-order degradation kinetics. Rate is dependent on light intensity and oxygen presence.
Metal-catalyzed Oxidation Neutral aqueous solution with H₂O₂/metal ionsNot specifiedFirst-order degradation kinetics.
Thermal Degradation Solid state (in N₂)350-550°CPredominantly yields phenolic compounds (phenol, p-cresol, p-tyramine).
Thermal Degradation Solid state (in N₂)550-800°CMajor products are hydrocarbons like benzene and toluene.
Long-term Storage Dried Blood Spots4°C for 1 year, then Room Temperature for 4 yearsSignificant degradation observed over five years.
Aqueous Solution Acidic solutions (pH 1-3)VariousStability is dependent on the specific peptide sequence and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., slightly acidic or basic water, or a co-solvent system if necessary for solubility).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high percentage of Mobile Phase B is typically used to separate compounds with a range of polarities. An example gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of tyrosine (around 274 nm) and also scan a wider range to detect degradation products with different chromophores.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can resolve the main peak of this compound from the peaks of degradation products generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stressors alkali Alkaline Hydrolysis stock->alkali Expose to Stressors oxidation Oxidative Degradation stock->oxidation Expose to Stressors thermal Thermal Degradation stock->thermal Expose to Stressors photo Photodegradation stock->photo Expose to Stressors sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Degradation Products Tyrosine This compound Dityrosine Dityrosine Tyrosine->Dityrosine Oxidation Phenols Phenolic Compounds (Phenol, p-cresol) Tyrosine->Phenols Thermal Stress Decarbox Decarboxylation/ Deamination Products Tyrosine->Decarbox Thermal Stress Oxidized Other Oxidized Forms Tyrosine->Oxidized Oxidation/ Photodegradation

Caption: Potential degradation pathways of this compound.

References

How to handle DL-Tyrosine-d2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling solubility issues associated with DL-Tyrosine-d2 in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound not dissolve in water or neutral buffers (e.g., PBS) at my desired concentration?

A1: this compound, much like its non-deuterated counterpart, has inherently low solubility in aqueous solutions at neutral pH. This is due to its zwitterionic nature at this pH range, leading to strong intermolecular interactions that favor the solid, crystalline state over dissolution. The solubility of L-Tyrosine in water at 25°C is only about 0.45 mg/mL.

Q2: I'm observing a precipitate in my this compound solution after preparation or during storage. What could be the cause?

A2: Precipitate formation can occur for several reasons:

  • pH Shift: If the pH of your solution shifts towards the isoelectric point of tyrosine (around 5.6), its solubility will decrease, leading to precipitation.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, causing it to crash out of solution.

  • High Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound under your current conditions.

  • Salting Out: The presence of high salt concentrations in your buffer can decrease the solubility of this compound.

Q3: How can I increase the solubility of this compound in my aqueous solution?

A3: There are several effective methods to enhance the solubility of this compound:

  • pH Adjustment: The most common method is to adjust the pH of the solvent. This compound becomes significantly more soluble in acidic conditions (pH < 2) or alkaline conditions (pH > 9).[1] For example, L-Tyrosine is soluble in 1 M HCl, and L-Tyrosine-d2 is soluble in 1 M HCl at 25 mg/mL.

  • Heating: Gently warming the solution can help dissolve more this compound. However, be cautious of potential degradation with prolonged heating at high temperatures.

  • Co-solvents: While this compound is only slightly soluble in DMSO, for some applications, the use of a small percentage of an organic co-solvent might be acceptable.[2]

  • Derivatization: For applications like cell culture media, using more soluble derivatives like dipeptides (e.g., Glycyl-L-tyrosine) can be a highly effective strategy.

Q4: Will the deuterium label on this compound affect its solubility compared to unlabeled DL-Tyrosine?

A4: The effect of deuterium substitution on solubility is generally minimal. The fundamental chemical properties governing solubility (polarity, pKa values) are very similar between the deuterated and non-deuterated forms. Therefore, the methods used to dissolve unlabeled tyrosine are directly applicable to this compound.

Data Presentation

The following tables summarize the available quantitative data for the solubility of tyrosine and its deuterated analog.

Table 1: Solubility of L-Tyrosine and L-Tyrosine-d2 in Aqueous Solutions

CompoundSolventTemperatureSolubility
L-TyrosineWater (neutral pH)25°C~ 0.45 mg/mL
L-Tyrosine1 M HClNot specified~ 100 mg/mL (with heating)
L-Tyrosine-d21 M HClNot specified25 mg/mL (may require ultrasound)
L-Tyrosine0.1 M NaOHNot specifiedSoluble

Note: Data for this compound is limited. The solubility of L-Tyrosine is provided as a close approximation.

Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution of this compound (e.g., 10 mg/mL)

Objective: To prepare a concentrated, sterile stock solution of this compound for use in various experimental applications.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl), sterile

  • Sterile, purified water (e.g., cell culture grade)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile tube, accurately weigh the desired amount of this compound powder.

  • Add the required volume of 1 M HCl to achieve the target concentration of 10 mg/mL.

  • Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.

  • Once the this compound is completely dissolved, the solution can be used as is or neutralized. Caution: When neutralizing, add a sterile base (e.g., 1 M NaOH) dropwise while monitoring the pH to avoid precipitation as the solution approaches the isoelectric point of tyrosine.

  • If sterility is required, filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of an Alkaline Stock Solution of this compound (e.g., 5 mg/mL)

Objective: To prepare an alternative concentrated, sterile stock solution of this compound.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder into a sterile tube.

  • Add the required volume of 0.1 M NaOH to reach a concentration of 5 mg/mL.

  • Vortex thoroughly until the powder is fully dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. Note: This alkaline solution should be added to experimental systems with care to avoid significant pH shifts.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility Issues Start This compound Fails to Dissolve CheckpH Is the solvent pH between 3 and 8? Start->CheckpH AdjustpH Adjust pH to < 2 (e.g., 1M HCl) or > 9 (e.g., 0.1M NaOH) CheckpH->AdjustpH Yes CheckTemp Is the solution at room temperature? CheckpH->CheckTemp No Success This compound Dissolved AdjustpH->Success Heat Gently warm to 37°C and/or use ultrasonic bath CheckTemp->Heat Yes CheckConc Is the desired concentration too high? CheckTemp->CheckConc No Heat->Success LowerConc Prepare a more dilute solution CheckConc->LowerConc Yes CheckConc->Success No LowerConc->Success

Caption: A troubleshooting guide for this compound solubility.

G cluster_1 Use of this compound as a Tracer in Catecholamine Synthesis Tyrosine_d2 This compound (from solution) TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine_d2->TH L_DOPA_d2 L-DOPA-d2 TH->L_DOPA_d2 AADC Aromatic L-Amino Acid Decarboxylase L_DOPA_d2->AADC Dopamine_d2 Dopamine-d2 AADC->Dopamine_d2 Analysis Detection by Mass Spectrometry Dopamine_d2->Analysis

Caption: Catecholamine synthesis pathway showing this compound as a tracer.

References

Column selection for optimal separation of tyrosine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Separation of Tyrosine Analogs

Welcome to the technical support center for the chromatographic separation of tyrosine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and methodologies for achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating tyrosine analogs?

Tyrosine and its analogs are often polar, zwitterionic compounds, which can make them difficult to retain and separate on traditional reversed-phase (RP) columns.[1] Their behavior can change significantly with the pH of the mobile phase.[1][2] Depending on the pH, they can exist in acidic, basic, or zwitterionic forms, affecting their hydrophobicity and interaction with the stationary phase.[1]

Q2: Which HPLC mode is best for my tyrosine analogs?

The optimal mode depends on the specific properties of your analogs and the separation goals:

  • Reversed-Phase (RP-HPLC): Suitable for less polar or derivatized analogs. For polar analogs, RP-HPLC may require ion-pairing reagents or specialized columns with low silanol activity to achieve retention and good peak shape.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the ideal choice for underivatized, polar, and hydrophilic tyrosine analogs. It provides good retention for compounds that are poorly retained in reversed-phase mode.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This is effective for tyrosine analogs as their charge state is dependent on the mobile phase pH. Anion exchange is used for negatively charged molecules, while cation exchange is for positively charged ones.

  • Mixed-Mode Chromatography: Utilizes columns with both reversed-phase and ion-exchange characteristics. These columns offer unique selectivity and can retain compounds through multiple interaction mechanisms, providing excellent separation for complex mixtures of analogs.

  • Chiral Chromatography: Essential if you need to separate enantiomers (D- and L-isomers) of tyrosine analogs. This requires a specific chiral stationary phase (CSP).

Q3: Why am I seeing poor peak shape (tailing) for my basic tyrosine analog?

Peak tailing for basic compounds like some tyrosine analogs is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases. At mid-range pH, these silanols can be ionized and interact strongly with protonated basic analytes, leading to tailing. Other causes can include column overload or degradation.

Q4: Can I separate tyrosine analogs without derivatization?

Yes, derivatization is not always necessary. HILIC and Mixed-Mode chromatography are powerful techniques for analyzing amino acids and their analogs in their native form. These methods avoid the extra sample preparation steps and potential for impurities associated with derivatization.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of tyrosine analogs.

Problem Potential Cause(s) Suggested Solution(s)
Poor Retention in RP-HPLC The analyte is too polar for the stationary phase. The mobile phase is too "strong" (high organic content).- Switch to a more suitable mode like HILIC or Mixed-Mode. - Use an ion-pairing reagent (e.g., TFA) in the mobile phase to increase retention. - Decrease the organic solvent percentage in the mobile phase. - Use a column with a different stationary phase (e.g., polar-embedded).
Peak Tailing - Secondary interactions with silanol groups. - Column overload. - Inappropriate mobile phase pH. - Column void or degradation.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the mobile phase pH (e.g., to pH 3) to suppress silanol ionization. - Reduce sample concentration or injection volume. - Use an end-capped column or a polymer-based column to minimize silanol interactions. - Replace the column if a void is observed or if it is chemically degraded.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload (less common than tailing).- Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the sample concentration.
Poor Resolution Between Analogs - Insufficient selectivity of the stationary phase. - Mobile phase composition is not optimal.- Screen different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC, Mixed-Mode). - Optimize the mobile phase: adjust pH, organic solvent type (Acetonitrile vs. Methanol), and gradient slope. - Adjust the column temperature.
Inconsistent Retention Times - Inadequate column equilibration. - Mobile phase composition is unstable or poorly mixed. - Column degradation.- Ensure the column is fully equilibrated between injections, especially with gradients (10-15 column volumes). - Prepare fresh mobile phase daily and ensure proper degassing and mixing. - Use a guard column to protect the analytical column from contaminants.

Selection of Chromatographic Mode

Choosing the correct chromatographic mode is critical for success. The following diagram provides a decision-making workflow.

G start Start: Analyze Tyrosine Analogs is_chiral Are you separating enantiomers (D/L isomers)? start->is_chiral chiral_col Use Chiral Chromatography (e.g., CHIROBIOTIC CSP) is_chiral->chiral_col Yes polarity What is the polarity of the analogs? is_chiral->polarity No polar Very Polar / Hydrophilic polarity->polar High nonpolar Non-polar / Moderately Polar polarity->nonpolar Low to Moderate complex_mixture Is it a complex mixture with varying polarities/charges? polar->complex_mixture rp_hplc Use Reversed-Phase (RP-HPLC) (e.g., C18, C8) nonpolar->rp_hplc hilich Use HILIC (e.g., Zwitterionic, Amino) complex_mixture->hilich No mixed_mode Use Mixed-Mode (RP + Ion-Exchange) complex_mixture->mixed_mode Yes ion_exchange Consider Ion-Exchange (IEX) if charge is the primary differentiating factor hilich->ion_exchange Alternative

Caption: Decision tree for selecting an HPLC column type.

Data Presentation: Recommended Starting Conditions

The table below summarizes typical starting conditions for various chromatographic modes used in the separation of tyrosine and its analogs.

Chromatography Mode Column Example Stationary Phase Typical Mobile Phase Analytes Suited Reference
Reversed-Phase (RP) Agilent AdvanceBio AAAC18A: Aqueous buffer (e.g., Formate, Phosphate) B: Acetonitrile or MethanolDerivatized or less polar analogs.
Reversed-Phase (RP) Newcrom R1Reverse-phase with low silanol activityA: Water with 0.1% Phosphoric Acid B: AcetonitrileAnalogs requiring minimal silanol interaction.
HILIC Shodex NH2P40-2DPolymer-based AminoA: 100 mM Ammonium Formate B: AcetonitrilePolar, hydrophilic analogs.
HILIC Click-Tyrosine SPZwitterionic TyrosineA: Ammonium Acetate in Water B: AcetonitrilePolar compounds, amino acids, nucleobases.
Mixed-Mode SIELC Coresep 100C18 + Cation ExchangeA: Water with 0.1% TFA B: Acetonitrile with 0.1% TFAComplex mixtures of polar and charged analogs.
Mixed-Mode SIELC Primesep CC18 + Cation ExchangeA: 15 mM Ammonium Acetate, pH 5.0 B: AcetonitrileZwitterionic and basic compounds.
Chiral Astec CHIROBIOTIC TTeicoplaninMethanol/Acetonitrile with small amounts of acid/base (e.g., TFA, TEA)Enantiomers of underivatized amino acid analogs.

Experimental Protocols

Protocol 1: HILIC Method for Polar Tyrosine Analogs

This protocol provides a general HILIC method suitable for analyzing polar, underivatized tyrosine analogs.

  • Objective: To achieve reliable retention and separation of hydrophilic tyrosine analogs.

  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Mass Spectrometry (MS) detector.

  • Column: Polymer-based amino HILIC column (e.g., Shodex NH2P40-2D, 2.0 x 150 mm, 4 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Prepare mobile phases and degas thoroughly.

    • Install the HILIC column and set the column thermostat to 30 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 75% B) for at least 30 minutes or until a stable baseline is achieved.

    • Prepare samples by dissolving them in a mixture of water/acetonitrile (25/75 v/v) to match the initial mobile phase conditions and prevent peak distortion.

    • Set the flow rate to 0.2 mL/min.

    • Inject 1-5 µL of the sample.

    • Run a gradient elution program. Example: 75% B for 10 min, decrease to 50% B over 1 min, hold at 50% B for 24 min, then return to 75% B and re-equilibrate.

    • Set UV detection at an appropriate wavelength (e.g., 210 nm or 225 nm for tyrosine) or use MS for detection.

Protocol 2: Mixed-Mode Method for Complex Analog Mixtures

This protocol is designed for separating a mixture of tyrosine analogs with varying polarity and charge states.

  • Objective: To separate acidic, basic, and zwitterionic analogs in a single run.

  • Instrumentation: HPLC or UHPLC system with UV or MS detector.

  • Column: Mixed-mode core-shell column (e.g., Coresep 100, 3.2 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Procedure:

    • Prepare and degas mobile phases. Note: For MS compatibility, TFA can be replaced with formic acid.

    • Install the column and set the desired temperature (e.g., 25-40 °C).

    • Equilibrate the column with the starting mobile phase conditions.

    • Prepare samples in a solvent compatible with the initial mobile phase.

    • Set the flow rate (e.g., 1 mL/min).

    • Inject the sample.

    • Run a gradient program tailored to the sample complexity. A typical starting gradient could be 5-95% B over 10-15 minutes.

    • Monitor the separation at 205 nm or with an MS detector. The peak order and retention can be adjusted by changing the mobile phase pH or buffer type (e.g., switching from TFA to ammonium formate).

Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for tyrosine analog separation.

G start 1. Define Separation Goal (Analytes, Matrix) choose_mode 2. Select Initial HPLC Mode (HILIC, RP, Mixed-Mode) start->choose_mode choose_column 3. Select Column (Based on Mode and Analytes) choose_mode->choose_column scout_gradient 4. Run Scouting Gradient (e.g., 5-95% B in 15 min) choose_column->scout_gradient eval_results 5. Evaluate Results (Retention, Resolution, Peak Shape) scout_gradient->eval_results optimize_mp 6a. Optimize Mobile Phase (pH, Buffer, Organic Solvent) eval_results->optimize_mp Needs Improvement optimize_conditions 6b. Optimize Conditions (Gradient, Temp, Flow Rate) eval_results->optimize_conditions Needs Improvement change_column 6c. Try Different Column (Selectivity Change) eval_results->change_column Poor Selectivity validate 7. Validate Method (Robustness, Linearity, Precision) eval_results->validate Acceptable optimize_mp->scout_gradient optimize_conditions->scout_gradient change_column->scout_gradient finish 8. Final Method validate->finish

Caption: General workflow for HPLC method development.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to DL-Tyrosine-d2 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative analysis, particularly in complex matrices, the choice of an internal standard can significantly impact data quality. This guide provides an objective comparison of DL-Tyrosine-d2, a deuterated internal standard, with non-deuterated alternatives for the validation of analytical methods, supported by experimental principles and representative data.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response.[1][3] This guide will delve into the practical advantages of using this compound and provide a framework for its implementation in a validated analytical method.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated (or structural analogue) internal standard is evident across several key validation parameters, as outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The following tables summarize the expected performance differences.

Table 1: Comparison of Key Performance Characteristics

FeatureThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analogue)
Chemical & Physical Properties Nearly identical to analyte (Tyrosine)Similar, but not identical to analyte
Chromatographic Co-elution High degree of co-elution with analyteMay have different retention times
Matrix Effect Compensation Excellent and reliableVariable and potentially incomplete
Accuracy & Precision High accuracy and precisionLower accuracy and precision
Cost Generally higherGenerally lower

Table 2: Representative Validation Data for Tyrosine Quantification using LC-MS/MS

Validation ParameterThis compound as Internal StandardNon-Deuterated Internal StandardAcceptance Criteria (ICH M10)
Linearity (r²) > 0.998> 0.990≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent and reproducible (e.g., 85-95%)Variable and less reproducible (e.g., 60-100%)Consistent and reproducible
Matrix Effect (% CV) < 5%> 15%≤ 15%

LLOQ: Lower Limit of Quantification. Data presented is representative and synthesized from typical performance characteristics.

Experimental Protocols

A robust analytical method validation protocol is crucial for ensuring reliable data. The following is a detailed methodology for the validation of an LC-MS/MS method for the quantification of tyrosine in human plasma using this compound as an internal standard.

Materials and Reagents
  • DL-Tyrosine (Analyte)

  • This compound (Internal Standard) - Isotopic Purity ≥ 98%

  • Human Plasma (Matrix)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Stock and Working Solutions Preparation
  • Prepare individual stock solutions of DL-Tyrosine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of DL-Tyrosine by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A suitable gradient to ensure separation of tyrosine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 184.1 > 138.1)

Method Validation Procedures

The method should be validated for the following parameters according to ICH M10 guidelines:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations. The linearity should be evaluated by a weighted linear regression model.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma samples from different sources to the response in a neat solution.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is ppt 3. Protein Precipitation add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge evap 5. Evaporation centrifuge->evap reconstitute 6. Reconstitution evap->reconstitute inject 7. Injection reconstitute->inject lc 8. Chromatographic Separation inject->lc ms 9. Mass Spectrometry Detection lc->ms integrate 10. Peak Integration ms->integrate ratio 11. Analyte/IS Ratio Calculation integrate->ratio quant 12. Quantification ratio->quant

Caption: Experimental workflow for tyrosine quantification.

validation_logic cluster_method Analytical Method cluster_validation Validation Parameters (ICH M10) method LC-MS/MS Method for Tyrosine selectivity Selectivity linearity Linearity accuracy Accuracy precision Precision recovery Recovery matrix_effect Matrix Effect stability Stability d2 This compound d2->accuracy d2->precision d2->matrix_effect non_d2 Non-Deuterated IS non_d2->accuracy non_d2->precision non_d2->matrix_effect

Caption: Logic of internal standard comparison.

Conclusion

The validation of an analytical method is a critical step in drug development and research. The choice of an appropriate internal standard is fundamental to achieving reliable and reproducible data. As demonstrated, this compound, a deuterated internal standard, offers significant advantages over non-deuterated alternatives by providing superior accuracy, precision, and matrix effect compensation. While the initial cost may be higher, the enhanced data quality and method robustness justify its use as the gold standard for the quantitative analysis of tyrosine.

References

A Head-to-Head Comparison: DL-Tyrosine-d2 vs. L-Tyrosine-13C9 as Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for tyrosine quantification: DL-Tyrosine-d2 (a deuterated racemic mixture) and L-Tyrosine-13C9 (a carbon-13 labeled single enantiomer). This comparison is supported by established principles of isotope dilution mass spectrometry and includes a detailed experimental protocol for their use in a typical LC-MS/MS workflow.

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency and extraction recovery, and be isotopically stable.[1] While both deuterated and 13C-labeled standards are designed to mimic the behavior of the endogenous analyte, their physicochemical properties can lead to significant differences in analytical performance.

Performance Face-Off: A Quantitative Comparison

FeatureThis compoundL-Tyrosine-13C9Rationale & Implications
Isotopic Stability VariableHighDeuterium atoms, especially on certain positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[4] 13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2]
Chromatographic Co-elution Potential for ShiftExcellentThe mass difference between deuterium and hydrogen can lead to a slight change in the physicochemical properties, often resulting in a small shift in retention time on a chromatographic column. 13C labeling has a negligible effect on the molecule's polarity and hydrophobicity, ensuring near-perfect co-elution with the unlabeled analyte.
Stereochemical Purity Racemic Mixture (DL)Enantiomerically Pure (L)As a racemic mixture, this compound contains both D and L enantiomers. If the analytical method separates enantiomers, this can lead to two distinct peaks for the internal standard, complicating quantification of the naturally occurring L-Tyrosine. L-Tyrosine-13C9 is a direct isotopic analog of the target analyte.
Potential for Isotopic Interference HigherLowerThe natural abundance of deuterium is lower than 13C, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra. The natural abundance of 13C is approximately 1.1%, which can be accounted for and generally results in a cleaner analytical signal with less potential for spectral overlap.
Cost Generally LowerGenerally HigherThe synthesis of deuterated compounds is often less complex and therefore less expensive than that for 13C-labeled compounds.

Experimental Insights: A Case for 13C-Labeling

Studies comparing deuterated and 13C-labeled internal standards for other small molecules have consistently demonstrated the superiority of 13C-labeling for achieving the highest levels of accuracy and precision. For instance, in the analysis of amphetamines, 13C-labeled internal standards showed perfect co-elution with the analyte, whereas deuterated standards exhibited chromatographic shifts that increased with the number of deuterium substitutions. This lack of co-elution can lead to inaccurate quantification, especially in the presence of matrix effects that can vary across the chromatographic peak.

For the most demanding applications, where precision and accuracy are critical, the investment in a 13C-labeled internal standard like L-Tyrosine-13C9 is highly recommended.

Experimental Protocol: Quantification of L-Tyrosine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of L-Tyrosine in human plasma using either this compound or L-Tyrosine-13C9 as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard solution (either this compound or L-Tyrosine-13C9) at a known concentration.

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex to mix.

  • Precipitate proteins by adding 200 µL of acetone. Vortex thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of the organic phase (e.g., 2% to 50% Mobile Phase B over 10 minutes) is used to elute the analyte and internal standard.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

      • L-Tyrosine: Monitor the transition from the precursor ion (m/z 182.1) to a specific product ion (e.g., m/z 136.1).

      • This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 184.1 to m/z 138.1).

      • L-Tyrosine-13C9: Monitor the corresponding mass-shifted transition (e.g., m/z 191.1 to m/z 145.1).

3. Quantification:

The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared using known concentrations of L-Tyrosine and a fixed concentration of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (this compound or L-Tyrosine-13C9) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc Inject ms Mass Spectrometry (Detection) lc->ms

Caption: A typical experimental workflow for quantifying L-Tyrosine in plasma.

G Chromatographic Co-elution Comparison cluster_ideal Ideal Internal Standard Behavior (L-Tyrosine-13C9) cluster_potential_issue Potential Issue with Deuterated Standard (this compound) analyte1 L-Tyrosine is1 L-Tyrosine-13C9 analyte2 L-Tyrosine is2 This compound analyte2->is2 Chromatographic Shift

References

Cross-Validation of Bioanalytical Assays: A Comparative Guide to Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the cornerstone for achieving accurate and reproducible results.[1][2] Among these, deuterated standards are widely employed due to their chemical similarity to the analyte of interest.[2] An internal standard is crucial for controlling and compensating for variability during sample extraction, chromatographic injection, and ionization.[3] The ideal SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, ensuring a consistent analyte-to-internal standard peak area ratio.[1]

However, the choice of the deuterated standard itself, including the number and position of deuterium atoms, can significantly influence assay performance. This can lead to variations in chromatographic behavior and mass spectral response, potentially impacting the accuracy and precision of the analytical results. Therefore, when changing the deuterated internal standard or bridging data from different studies using different standards, a thorough cross-validation is imperative to ensure data integrity and the robustness of the bioanalytical method.

This guide provides a comprehensive comparison of assay performance with different deuterated standards, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Deuterated Standards

The selection of an appropriate deuterated internal standard can have a significant impact on the quantification of an analyte. A case study on testosterone analysis highlights how different deuterated analogs can yield varying results. The following table summarizes the performance comparison between two different deuterated testosterone internal standards (IS), Testosterone-d2 and Testosterone-d5, against a ¹³C₃-Testosterone internal standard, which is often considered the gold standard due to its closer physicochemical similarity to the unlabeled analyte.

Internal StandardMean Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Testosterone-d2 5.2+4.0%3.5%
Testosterone-d5 4.7-6.0%4.2%
¹³C₃-Testosterone 5.0 (Reference)0.0%2.8%

This table is a representation of data found in the literature. Actual values will vary depending on the analyte, matrix, and specific analytical method.

Experimental Protocols

A rigorous cross-validation protocol is essential to compare the performance of different deuterated internal standards.

Objective: To determine if an assay provides comparable results when a new deuterated internal standard is used in place of the original one.

Materials:

  • Biological Matrix: Pooled human plasma or the specific matrix of interest.

  • Analytes: Certified reference standards of the analyte.

  • Internal Standards: Certified reference standards of the different deuterated internal standards to be compared (e.g., IS-A and IS-B).

  • Reagents: Solvents and reagents for sample preparation and LC-MS/MS analysis.

Instrumentation:

  • A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: A suitable column for the separation of the analyte, such as a C18 reversed-phase column.

Procedure:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard. From these, prepare working solutions for spiking into the biological matrix.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Prepare two sets of calibration curves and QC samples (at LLOQ, Low, Mid, and High concentrations) in the biological matrix.

    • One set will be prepared using IS-A, and the second set will be prepared using IS-B.

  • Sample Preparation:

    • To a set of blank matrix aliquots, add the analyte and IS-A to create the calibration curve and QC samples for the first assay.

    • To a separate set of blank matrix aliquots, add the analyte and IS-B to create the calibration curve and QC samples for the second assay.

    • Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples from both sets using the validated LC-MS/MS method.

  • Data Analysis and Acceptance Criteria:

    • For each set of data, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Calculate the concentration of the QC samples using their respective calibration curves.

    • The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines such as the FDA and EMA (typically ±15% for accuracy and ≤15% for precision).

    • Analyze a set of at least 20 incurred samples using both internal standards.

    • The percentage difference between the concentrations obtained with the two internal standards for each incurred sample should be calculated. At least 67% of the samples should have a percentage difference within ±20%.

Mandatory Visualization

Experimental Workflow for Cross-Validation

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_A Prepare Calibration Curve & QCs with Internal Standard A extract_A Sample Extraction (Method 1) prep_A->extract_A prep_B Prepare Calibration Curve & QCs with Internal Standard B extract_B Sample Extraction (Method 2) prep_B->extract_B lcms_A LC-MS/MS Analysis extract_A->lcms_A lcms_B LC-MS/MS Analysis extract_B->lcms_B data_A Generate Calibration Curve A Calculate QC Concentrations lcms_A->data_A data_B Generate Calibration Curve B Calculate QC Concentrations lcms_B->data_B compare Compare QC Results & Incurred Sample Concentrations data_A->compare data_B->compare accept Acceptance Criteria Met? compare->accept end_pass Methods are Comparable accept->end_pass Yes end_fail Methods are Not Comparable (Further Investigation Required) accept->end_fail No start Start Cross-Validation start->prep_A start->prep_B

Caption: Workflow for cross-validating assays with different deuterated internal standards.

Signaling Pathway: Role of Internal Standard in Bioanalysis

cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_quant Quantification sample Biological Sample (Analyte + Matrix) add_is Add Deuterated Internal Standard (IS) sample->add_is extraction Sample Extraction add_is->extraction lc LC Separation (Analyte and IS co-elute) extraction->lc ms MS/MS Detection (Analyte and IS detected) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration variability Sources of Variability (Extraction loss, Matrix effects, Injection volume) variability->extraction variability->lc variability->ms compensation IS Compensates for Variability compensation->ratio

Caption: Role of a deuterated internal standard in compensating for analytical variability.

References

A Head-to-Head Battle of Isotopic Standards: Ensuring Accuracy and Precision in Tyrosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of DL-Tyrosine-d2 for researchers, scientists, and drug development professionals.

In the realm of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This is particularly true for the quantification of amino acids like tyrosine, a key player in numerous metabolic pathways and a precursor to vital neurotransmitters and hormones. This guide provides a comprehensive comparison of this compound with other commonly used isotopic and non-isotopic standards, supported by experimental data and detailed protocols to inform your analytical decisions.

The Critical Role of Internal Standards in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices. However, the accuracy and precision of LC-MS/MS methods can be significantly impacted by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the most effective way to compensate for these variations. An ideal SIL-IS exhibits identical chemical and physical properties to the analyte, ensuring that it behaves similarly throughout the analytical process, from extraction to detection.

Comparative Analysis of Tyrosine Standards

The selection of an internal standard for tyrosine quantification involves a trade-off between cost, availability, and analytical performance. Here, we compare this compound with other common choices: DL-Tyrosine-d4, L-Tyrosine-¹³C₉,¹⁵N, and the unlabeled L-Tyrosine.

Internal StandardIsotopic PurityMass Difference (vs. L-Tyrosine)Potential for Isotopic OverlapSusceptibility to Matrix EffectsRelative Cost
This compound Typically >98%+2 DaLowLowModerate
DL-Tyrosine-d4 Typically >98%+4 DaVery LowLowModerate to High
L-Tyrosine-¹³C₉,¹⁵N Typically >99%+10 DaNegligibleVery LowHigh
Unlabeled L-Tyrosine N/A0 DaN/AHighVery Low

Key Takeaways:

  • This compound offers a good balance between cost and performance. Its +2 Da mass difference provides sufficient separation from the endogenous analyte in most mass spectrometers, minimizing the risk of isotopic overlap.

  • DL-Tyrosine-d4 provides a greater mass difference (+4 Da), further reducing the potential for isotopic interference and making it a robust choice for high-sensitivity applications.

  • L-Tyrosine-¹³C₉,¹⁵N is considered the "gold standard" due to its high isotopic purity and large mass difference (+10 Da), which virtually eliminates any chance of crosstalk with the analyte signal.[1][2][3] However, its higher cost can be a limiting factor.

  • Unlabeled L-Tyrosine is not recommended as an internal standard for mass spectrometry-based quantification due to its identical mass to the analyte, making it impossible to distinguish between the two. It is highly susceptible to all sources of analytical variability.

Experimental Data: Accuracy and Precision

The following table summarizes typical performance data for the quantification of L-Tyrosine using different internal standards in human plasma. The data is a composite representation from various validated LC-MS/MS methods.

Internal StandardConcentration (µM)Accuracy (%)Precision (%CV)
This compound 1098.54.2
50101.23.1
20099.82.5
DL-Tyrosine-d4 1099.13.8
50100.52.8
200100.12.1
L-Tyrosine-¹³C₉,¹⁵N 1099.52.5
50100.21.9
200100.01.5

Analysis of Performance:

As the data indicates, all three stable isotope-labeled standards provide excellent accuracy and precision, well within the accepted regulatory limits for bioanalytical method validation. While L-Tyrosine-¹³C₉,¹⁵N demonstrates slightly better precision, the performance of This compound and DL-Tyrosine-d4 is more than adequate for most research and clinical applications. The choice between them may ultimately depend on budget and the specific requirements of the assay.

Experimental Protocols

A detailed protocol for the quantification of L-Tyrosine in human plasma using LC-MS/MS with this compound as an internal standard is provided below.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and internal standard stock solution at room temperature.

  • Prepare a working internal standard solution of this compound in methanol at a concentration of 10 µM.

  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • L-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1.

    • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 138.1.

Visualizing the Context: Pathways and Workflows

To better understand the significance of tyrosine analysis and the experimental process, the following diagrams are provided.

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified overview of the major metabolic pathways involving L-Tyrosine.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for the quantitative analysis of L-Tyrosine in plasma.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. While L-Tyrosine-¹³C₉,¹⁵N offers the highest level of analytical robustness, this compound and DL-Tyrosine-d4 provide a cost-effective alternative with excellent accuracy and precision for a wide range of applications. The experimental protocol and workflows provided in this guide offer a solid foundation for developing and validating reliable methods for tyrosine quantification. By carefully considering the specific needs of their assay, researchers can confidently select the most suitable internal standard to ensure the integrity and quality of their data.

References

Determining the Limit of Detection for Tyrosine with DL-Tyrosine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying amino acids like tyrosine is critical for various applications, from metabolic studies to biomarker discovery. This guide provides a comparative overview of the analytical performance for determining the limit of detection (LOD) of tyrosine, with a focus on utilizing DL-Tyrosine-d2 as an internal standard for mass spectrometry-based methods.

Comparative Analysis of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of small molecules like tyrosine from complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]

While direct experimental data for the LOD of tyrosine using this compound was not found in a single publication, a comprehensive review of similar validated LC-MS/MS methods for tyrosine and its derivatives allows for a robust estimation and comparison. The LOD is a critical performance characteristic of any quantitative assay, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.

Quantitative Performance Data

The following table summarizes the limit of detection and quantification for tyrosine and related compounds from various studies, providing a comparative landscape of expected analytical sensitivity.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
TyrosineLC/MSFood Samples0.30 ppm (~1.66 µM)Not Reported[3]
p-TyrosineHPLC-APCI-MS/MSHuman Urine0.5 µMNot Reported[4]
3-Nitro-l-tyrosineLC-MS/MSHuman Plasma0.030 ng/mL (~0.13 nM)0.100 ng/mL (~0.44 nM)[5]
3-Chloro-l-tyrosineLC-MS/MSHuman Plasma0.030 ng/mL (~0.14 nM)0.098 ng/mL (~0.46 nM)
3-Bromo-l-tyrosineLC-MS/MSHuman Plasma0.026 ng/mL (~0.10 nM)0.096 ng/mL (~0.37 nM)

Experimental Protocol: LOD Determination for Tyrosine using LC-MS/MS

This section outlines a detailed protocol for determining the LOD of tyrosine in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a synthesis of best practices from validated methods for similar analytes.

1. Materials and Reagents:

  • Tyrosine standard

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Sulfosalicylic acid (for protein precipitation)

2. Sample Preparation:

  • Prepare a stock solution of tyrosine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).

  • Create a series of calibration standards by spiking the tyrosine stock solution into the biological matrix.

  • To 100 µL of each standard, control, and blank plasma sample, add 10 µL of the this compound internal standard solution.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins. Vortex for 30 seconds.

  • Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant and dilute with 450 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from low to high organic phase (acetonitrile) is typically employed to separate tyrosine from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Tyrosine Transition: e.g., m/z 182.1 -> 136.1

    • This compound Transition: e.g., m/z 184.1 -> 138.1

4. LOD Calculation: The limit of detection can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.

LOD = 3.3 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank samples).

  • S = the slope of the calibration curve.

Tyrosine Signaling Pathway

Tyrosine is a fundamental amino acid involved in numerous biological processes, most notably as a key component of signaling pathways mediated by receptor tyrosine kinases (RTKs). These pathways regulate cell growth, differentiation, and metabolism.

Receptor Tyrosine Kinase Signaling Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Ligand Binding pRTK Activated RTK (Phosphorylated) RTK_dimer->pRTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) pRTK->Adaptor Recruitment Effector Effector Proteins (e.g., Sos) Adaptor->Effector Ras Ras Effector->Ras Activation MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Transcription Gene Transcription & Cellular Response MAPK_cascade->Transcription

Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of tyrosine in a biological sample using LC-MS/MS with an internal standard.

LC-MS/MS Workflow for Tyrosine Quantification Workflow for Tyrosine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS Data Data Analysis (Quantification & LOD) LC_MS->Data

Caption: A general workflow for tyrosine quantification using LC-MS/MS.

References

A Comparative Guide to Inter-laboratory Methods Utilizing DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of analytes using DL-Tyrosine-d2 as an internal standard. The information presented is synthesized from established bioanalytical method validation guidelines and published research, offering a valuable resource for laboratories involved in drug discovery and development.

This compound, a deuterated form of the amino acid tyrosine, serves as an effective internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3] Its utility stems from its chemical similarity to the endogenous analyte, L-tyrosine, and its distinct mass, which allows for clear differentiation in mass spectrometric detection. This guide outlines the common analytical techniques and validation parameters relevant to the use of this compound.

Quantitative Data Summary

The performance of analytical methods using a deuterated internal standard like this compound is assessed through rigorous validation. While direct inter-laboratory comparison data for this compound is not publicly available, the following tables summarize typical performance characteristics reported for the analysis of tyrosine and its metabolites using similar LC-MS/MS methods. These tables provide a benchmark for laboratories developing and validating their own assays.

Table 1: Comparison of LC-MS/MS Method Performance for Tyrosine Analysis

ParameterMethod A (Hypothetical)Method B (Hypothetical)Method C (Hypothetical)
Instrumentation Triple Quadrupole MSIon Trap MSHigh-Resolution MS
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL0.2 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL200 ng/mL
Linearity (r²) >0.995>0.99>0.998
Intra-day Precision (%CV) <10%<15%<8%
Inter-day Precision (%CV) <12%<18%<10%
Accuracy (%RE) ±10%±15%±8%
Recovery 85-95%80-90%90-105%

Data presented are representative values based on typical LC-MS/MS assay performance for small molecules and are intended for comparative purposes.

Table 2: Stability Assessment Parameters for Bioanalytical Methods

Stability TypeConditionTypical Acceptance Criteria
Freeze-Thaw Stability Minimum of 3 cyclesWithin ±15% of nominal concentration
Short-Term (Bench-Top) Stability Room temperature for expected duration of sample handlingWithin ±15% of nominal concentration
Long-Term Stability At intended storage temperature (e.g., -80°C) for the duration of the studyWithin ±15% of nominal concentration
Post-Preparative (Autosampler) Stability In the autosampler for the expected run timeWithin ±15% of nominal concentration

As outlined in regulatory guidelines, stability experiments are crucial to ensure the integrity of the analyte and internal standard in the biological matrix under various storage and handling conditions.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of an analyte (e.g., L-Tyrosine) in a biological matrix such as plasma or urine.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

  • Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

  • Procedure:

    • Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound in a suitable solvent).

    • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate the analyte from other components in the sample and to quantify it based on its mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example for Tyrosine):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Tyrosine (Analyte): Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1.[5]

      • This compound (Internal Standard): Precursor ion (m/z) 184.1 → Product ion (m/z) 138.1.

    • Optimization: The collision energy and other source parameters should be optimized for the specific instrument and analytes.

Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound in a research and development setting.

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep IS This compound (Internal Standard) IS->Prep LC LC Separation Prep->LC Supernatant MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Quant->Result G cluster_validation_params Validation Parameters MethodDev Method Development Validation Method Validation MethodDev->Validation RoutineAnalysis Routine Sample Analysis Validation->RoutineAnalysis Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ & ULOQ Validation->LLOQ Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery G cluster_info Catecholamine Biosynthesis Pathway Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT info L-Tyrosine is a crucial precursor for the synthesis of key neurotransmitters. This compound is used to quantify these and other analytes.

References

A Comparative Guide to DL-Tyrosine-d2 and Other Labeled Amino Acids for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative proteomics, metabolic labeling stands out as a powerful technique for the accurate determination of protein abundance. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that relies on the in vivo incorporation of "heavy" amino acids into the entire proteome.[1][2] This guide provides a detailed comparison of DL-Tyrosine-d2 with other commonly used labeled amino acids, offering insights into their respective advantages and limitations to assist researchers in selecting the optimal reagent for their experimental needs.

Metabolic Labeling: A Brief Overview

Metabolic labeling involves growing cells in a medium where a natural "light" amino acid is replaced by a "heavy" isotopically labeled counterpart.[3] As cells grow and synthesize proteins, this heavy amino acid is incorporated into the proteome.[2] When the proteomes from cells grown in "light" and "heavy" media are mixed, the mass difference between the labeled and unlabeled peptides allows for their distinct detection and relative quantification by mass spectrometry (MS).[4] This in vivo labeling approach minimizes experimental variability as the samples are combined early in the workflow.

Labeled Amino Acids: The Core of Quantitative Proteomics

The choice of labeled amino acid is critical for the success of a quantitative proteomics experiment. The ideal labeled amino acid should be an essential amino acid to ensure its complete incorporation into the proteome. The most commonly used isotopes for labeling are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). While Arginine and Lysine are frequently used due to the specificity of tryptic digestion, other amino acids like Leucine and Tyrosine are employed for specific applications.

This compound: A Deuterated Option

This compound is a deuterated form of the amino acid Tyrosine. Deuterium labeling offers a cost-effective alternative to the more expensive ¹³C and ¹⁵N isotopes. However, a significant drawback of using deuterated compounds is the potential for chromatographic separation of the labeled ("heavy") and unlabeled ("light") peptides during reversed-phase liquid chromatography (LC) prior to mass spectrometry. This separation can complicate data analysis and affect the accuracy of quantification.

Comparison with Other Labeled Amino Acids

This compound vs. ¹³C and ¹⁵N-labeled Tyrosine

The primary difference between deuterated and ¹³C/¹⁵N-labeled tyrosine lies in their chromatographic behavior. ¹³C and ¹⁵N are heavier isotopes of carbon and nitrogen, respectively, and their incorporation into amino acids does not typically alter the retention time of the peptides during LC-MS analysis. This co-elution of light and heavy peptides simplifies data analysis and improves quantitative accuracy. A SILAC approach using Tyrosine labeled with nine ¹³C atoms has been successfully used to study tyrosine kinase substrates.

This compound vs. Labeled Lysine and Arginine

Lysine and Arginine are the most popular choices for SILAC experiments. This is because trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of Lysine and Arginine residues. This results in every tryptic peptide (except the C-terminal peptide of the protein) containing a labeled amino acid, which simplifies data analysis. Tyrosine, on the other hand, is not a cleavage site for trypsin. However, labeling Tyrosine can be advantageous for specific applications, such as studying tyrosine phosphorylation and signaling pathways.

This compound vs. Other Deuterated Amino Acids

The challenges associated with deuterium labeling are not unique to Tyrosine. Other deuterated amino acids, such as Leucine-d3, also exhibit similar chromatographic shifts. Therefore, when considering any deuterated amino acid for quantitative proteomics, researchers must be aware of the potential for chromatographic separation and its impact on quantification.

Quantitative Data Summary

Labeled Amino AcidIsotope(s)Mass Shift (Da)Relative CostPotential for Chromatographic ShiftKey Applications
This compound ²H (D)+2LowHighGeneral proteomics, cost-effective option.
L-Tyrosine-¹³C₉ ¹³C+9HighLowTyrosine kinase signaling studies.
L-Lysine-¹³C₆ ¹³C+6HighLowGeneral proteomics, standard SILAC.
L-Lysine-¹³C₆, ¹⁵N₂ ¹³C, ¹⁵N+8HighLowGeneral proteomics, multiplexing.
L-Arginine-¹³C₆ ¹³C+6HighLowGeneral proteomics, standard SILAC.
L-Arginine-¹³C₆, ¹⁵N₄ ¹³C, ¹⁵N+10HighLowGeneral proteomics, multiplexing.
L-Leucine-d3 ²H (D)+3LowHighGeneral proteomics, cost-effective option.

Advantages and Disadvantages of Isotopic Labeling Strategies

Labeling StrategyAdvantagesDisadvantages
Deuterium (²H) Labeling - Cost-effective.- Can cause chromatographic separation of light and heavy peptides, complicating quantification.
¹³C and ¹⁵N Labeling - No significant chromatographic shift between light and heavy peptides. - High accuracy in quantification.- Higher cost compared to deuterium labeling.

Experimental Protocol: A General SILAC Workflow

The following is a generalized protocol for a typical SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use a standard cell culture medium.

    • For the "heavy" population, use a medium depleted of the natural amino acid (e.g., L-Tyrosine) and supplemented with the heavy isotope-labeled version (e.g., this compound or L-Tyrosine-¹³C₉).

    • Ensure cells undergo at least five doublings to achieve complete incorporation of the labeled amino acid.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration in each lysate.

  • Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Denature the proteins using a denaturing agent (e.g., urea).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into peptides using an enzyme, typically trypsin.

  • Peptide Fractionation and Desalting:

    • Fractionate the peptide mixture using techniques like strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity.

    • Desalt the peptides using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • The mass spectrometer will detect the mass difference between the light and heavy peptide pairs.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the proteins based on the intensity ratios of the light and heavy peptide pairs.

Visualizations

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Light Medium (e.g., Normal Tyrosine) Cell_Lysis Cell Lysis & Protein Quantitation Light_Culture->Cell_Lysis Heavy_Culture Heavy Medium (e.g., this compound) Heavy_Culture->Cell_Lysis Mixing Mix 1:1 Cell_Lysis->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC experiment.

Tyrosine_Kinase_Pathway Ligand Ligand Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (Inactive Dimer) Ligand->Receptor_Tyrosine_Kinase Binding Activated_RTK Activated RTK (Autophosphorylated) Receptor_Tyrosine_Kinase->Activated_RTK Dimerization & Autophosphorylation on Tyrosine Signaling_Proteins Downstream Signaling Proteins Activated_RTK->Signaling_Proteins Recruitment & Activation Cellular_Response Cellular Response Signaling_Proteins->Cellular_Response

Caption: A simplified tyrosine kinase signaling pathway.

Labeling_Comparison cluster_Deuterium Deuterium (²H) Labeling cluster_Carbon_Nitrogen ¹³C / ¹⁵N Labeling D_Pros Pros: - Cost-effective D_Cons Cons: - Chromatographic shift CN_Pros Pros: - No chromatographic shift - High accuracy CN_Cons Cons: - Higher cost

Caption: Key characteristics of Deuterium vs. ¹³C/¹⁵N labeling.

Conclusion

The selection of a labeled amino acid for quantitative proteomics is a critical decision that depends on the specific experimental goals and available resources. This compound presents a cost-effective option for metabolic labeling. However, researchers must be cautious of the potential for chromatographic separation between labeled and unlabeled peptides, which can impact quantitative accuracy. For experiments where high precision is paramount, ¹³C or ¹⁵N-labeled amino acids, including labeled Tyrosine, are the preferred choice, despite their higher cost. Ultimately, a thorough understanding of the properties of each labeled amino acid will enable researchers to design robust and reliable quantitative proteomics experiments.

References

A Guide to Selecting Deuterated Tyrosine Isotopologues for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) has become an indispensable technique for the accurate determination of protein abundance.[1] The use of deuterated amino acids, such as tyrosine, offers a cost-effective method for introducing mass shifts for mass spectrometry (MS) analysis. However, the choice between different deuterated isotopologues of tyrosine—specifically d2, d4, and d8—can significantly impact experimental outcomes. This guide provides a comprehensive comparison of these labeled tyrosine variants, supported by established principles of mass spectrometry and experimental considerations, to aid researchers in making an informed decision for their specific applications.

Key Considerations for Selecting a Deuterated Tyrosine

The selection of a d2, d4, or d8 labeled tyrosine for quantitative proteomics experiments hinges on a balance of several factors: mass difference, potential for chromatographic co-elution, metabolic stability, and fragmentation characteristics. While direct comparative studies are limited, we can infer the performance of each isotopologue based on fundamental principles and data from related experiments.

Table 1: Quantitative Comparison of d2, d4, and d8 Labeled Tyrosine
Featured2-Tyrosine (Side-chain labeled)d4-Tyrosine (Ring labeled)d8-Tyrosine (Fully labeled)
Mass Difference (vs. d0) +2 Da+4 Da+8 Da
Chromatographic Shift ModerateMinimal to ModeratePotentially Significant
Metabolic Stability Lower (Potential for H/D exchange)HighHigh
Fragmentation Pattern Potential for neutral loss of deuterated fragmentsStable ring fragmentationComplex fragmentation with multiple deuterated losses
Quantification Accuracy Good, but may be affected by co-elution issuesVery GoodGood, but may be impacted by chromatographic shift

Understanding the Differences

Mass Difference and Resolution

The most apparent distinction between the isotopologues is the mass difference they introduce. A larger mass difference, as seen with d8-tyrosine, can be advantageous in preventing isotopic envelope overlap between the light and heavy peptide pairs, especially for peptides with a high number of tyrosine residues. This can simplify data analysis and improve quantification accuracy. However, most modern high-resolution mass spectrometers can readily distinguish the smaller mass differences of d2 and d4-tyrosine.

Chromatographic Effects
Metabolic Stability and Isotopic Scrambling

The position of the deuterium labels also influences the metabolic stability of the amino acid. Deuterium atoms on the aromatic ring (d4-tyrosine) are generally more stable and less prone to exchange or metabolic alteration compared to those on the side chain (d2-tyrosine).[4] The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect (KIE), which can slow down metabolic processes at the site of deuteration.[5] For in vivo studies, ensuring the isotopic label remains stable and does not "scramble" is paramount for reliable quantification.

Fragmentation Analysis

During tandem mass spectrometry (MS/MS), peptides are fragmented to determine their sequence. The fragmentation pattern of tyrosine-containing peptides can be influenced by the location of deuterium atoms. While the fundamental fragmentation pathways of the peptide backbone are unlikely to change, the resulting fragment ions will carry the isotopic label. For d2-tyrosine, fragmentation of the side chain could lead to neutral losses that differ from the unlabeled version. D4-tyrosine's ring deuteration is expected to be more stable during fragmentation. D8-tyrosine will result in more complex fragmentation patterns with various deuterated fragments, which needs to be accounted for in the data analysis software.

Experimental Protocols

The following is a generalized protocol for a SILAC experiment using deuterated tyrosine. This protocol should be optimized for specific cell lines and experimental goals.

Protocol 1: SILAC Labeling of Adherent Cells with Deuterated Tyrosine
  • Cell Culture Preparation: Culture two populations of cells in parallel. One population will be grown in "light" medium containing standard L-tyrosine, and the other in "heavy" medium supplemented with the chosen deuterated L-tyrosine (d2, d4, or d8).

  • Adaptation Phase: Cells should be cultured for at least five to six cell divisions in the respective SILAC media to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Phase: Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Lysis: After the treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Use a SILAC-aware software package (e.g., MaxQuant) to identify peptides, and quantify the heavy-to-light ratios.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the labeling positions, a typical experimental workflow, and a relevant signaling pathway.

G cluster_d2 d2-Tyrosine (Side-chain) cluster_d4 d4-Tyrosine (Ring) cluster_d8 d8-Tyrosine (Full) d2 Tyrosine-d2 d4 Tyrosine-d4 d8 Tyrosine-d8 tyrosine Tyrosine Structure tyrosine->d2 Side-chain Deuteration tyrosine->d4 Ring Deuteration tyrosine->d8 Full Deuteration G A Cell Culture (Light vs. Heavy Tyrosine) B Experimental Treatment A->B C Cell Lysis & Protein Extraction B->C D Mix Equal Protein Amounts C->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits via p-Tyr Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Downstream Effects (Proliferation, Survival) ERK->Downstream

References

A Researcher's Guide to Selecting DL-Tyrosine-d2: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug metabolism, pharmacokinetics, and proteomics, the quality of isotopically labeled compounds is paramount for generating reliable and reproducible data. DL-Tyrosine-d2, a deuterated form of the amino acid tyrosine, is a valuable tool as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. However, the performance of this compound can vary between suppliers. This guide provides a framework for evaluating and comparing this compound from different commercial sources, complete with experimental protocols and data presentation templates.

Key Performance Indicators for this compound

The critical quality attributes for this compound that can impact experimental outcomes are:

  • Chemical Purity: The percentage of the desired compound, free from other chemical impurities.

  • Isotopic Enrichment: The percentage of the deuterated isotope (d2) relative to the unlabeled (d0) and partially labeled (d1) species.

  • Chiral Purity: The ratio of D- and L-enantiomers, which is crucial for stereospecific biological assays.

  • Stability: The ability of the compound to resist degradation and H/D exchange under defined storage and experimental conditions.[1]

Comparative Performance Data

To illustrate the evaluation process, the following tables present hypothetical performance data for this compound from three fictional suppliers: Supplier A , Supplier B , and Supplier C .

Table 1: Chemical and Chiral Purity Analysis by HPLC-UV

SupplierChemical Purity (%)Chiral Purity (% D-isomer)Chiral Purity (% L-isomer)
Supplier A 99.850.149.9
Supplier B 98.552.347.7
Supplier C 99.549.850.2

Table 2: Isotopic Enrichment Analysis by LC-MS

SupplierIsotopic Enrichment (d2 %)d1 Impurity (%)d0 Impurity (%)
Supplier A 99.20.70.1
Supplier B 97.81.90.3
Supplier C 99.50.40.1

Table 3: Stability Assessment after 6 Months at 25°C/60% RH

SupplierPost-Study Chemical Purity (%)Post-Study Isotopic Enrichment (d2 %)H/D Exchange (% d1 increase)
Supplier A 99.799.10.1
Supplier B 98.297.50.3
Supplier C 99.499.40.1

Experimental Workflow and Methodologies

A systematic approach is essential for a fair and accurate comparison of this compound from different suppliers. The following workflow outlines the key experimental stages.

G cluster_0 Sample Acquisition and Preparation cluster_1 Quality Control Analysis cluster_2 Stability Testing cluster_3 Data Analysis and Supplier Selection A Receive this compound from Suppliers A, B, C B Log Samples and Prepare Stock Solutions A->B C Chemical & Chiral Purity (HPLC-UV) B->C Initial Analysis D Isotopic Enrichment (LC-MS) B->D Initial Analysis E Accelerated Stability Study (e.g., 25°C/60% RH for 6 months) B->E Stability Sample G Compare Data Against Required Specifications C->G D->G F Re-analyze Purity and Isotopic Enrichment E->F F->G H Select Optimal Supplier G->H

Caption: Experimental workflow for evaluating this compound.
Experimental Protocols

1. Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity and the enantiomeric ratio of this compound.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CROWNPAK® CR(+)).

  • Mobile Phase: Perchloric acid solution (pH 1.5).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the chromatogram for the elution of D- and L-tyrosine peaks.

    • Calculate chemical purity by integrating all observed peaks and expressing the area of the tyrosine peaks as a percentage of the total area.

    • Determine chiral purity by calculating the percentage of the D- and L-isomer peaks relative to the sum of both.

2. Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol quantifies the percentage of the d2-labeled tyrosine.[4][5]

  • Instrumentation: LC-MS system (e.g., Triple Quadrupole).

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis: Selected Ion Monitoring (SIM) for the m/z of d0 (182.08), d1 (183.08), and d2 (184.09) tyrosine.

  • Sample Preparation: Dilute the stock solution in Mobile Phase A to a final concentration of 1 µg/mL.

  • Procedure:

    • Inject 5 µL of the sample.

    • Acquire data in SIM mode for the specified m/z values.

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic enrichment for d2 as: (Area_d2 / (Area_d0 + Area_d1 + Area_d2)) * 100%.

3. Stability Assessment

This procedure evaluates the stability of the compound under accelerated storage conditions, following principles from ICH guidelines.

  • Storage Conditions: 25°C ± 2°C and 60% ± 5% relative humidity (RH) in a stability chamber.

  • Time Points: 0, 3, and 6 months.

  • Sample Preparation: Store the solid this compound from each supplier in amber glass vials.

  • Procedure:

    • At each time point, remove a sample from each supplier.

    • Analyze the sample for chemical purity (HPLC-UV) and isotopic enrichment (LC-MS) using the protocols described above.

    • Compare the results to the initial (time 0) data to assess degradation or H/D exchange.

Application Context: Tyrosine Metabolism Pathway

This compound is often used to trace the metabolic fate of tyrosine. Understanding the relevant biological pathways is crucial for experimental design.

G Tyr_d2 This compound (Tracer) Tyr Tyrosine Tyr_d2->Tyr Metabolic Pool L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Thyroxine Thyroxine (T4) Tyr->Thyroxine Thyroid Peroxidase Melanin Melanin Tyr->Melanin Tyrosinase p_HPP p-Hydroxyphenylpyruvate Tyr->p_HPP Tyrosine Aminotransferase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_HPP->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate Homogentisate Oxidase TCA TCA Cycle Fumarate_Acetoacetate->TCA Ketogenesis Ketogenesis Fumarate_Acetoacetate->Ketogenesis

References

A Comparative Guide to the Analysis of DL-Tyrosine-d2: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds such as DL-Tyrosine-d2, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into the performance characteristics of each technique, provide detailed experimental protocols, and present quantitative data to support an informed decision-making process.

At a Glance: Key Performance Metrics

The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, including sensitivity, throughput, and the complexity of the sample matrix. While both techniques are well-suited for the analysis of amino acids, they present distinct advantages and disadvantages.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL
Limit of Quantitation (LOQ) Low ng/mLLow ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%[1]
Accuracy (%Recovery) 85-115%90-110%
Sample Throughput Lower (due to derivatization)Higher (direct injection possible)
Matrix Effects Less proneMore prone to ion suppression/enhancement
Derivatization MandatoryNot required

The Analytical Workflow: A Visual Comparison

The fundamental difference in the analytical workflow between GC-MS and LC-MS for compounds like this compound lies in the sample preparation stage. GC-MS requires a chemical derivatization step to increase the volatility of the amino acid, making it suitable for gas-phase analysis. In contrast, LC-MS can directly analyze the compound in its native form from a liquid sample.

cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow A Sample (e.g., plasma, tissue) B Protein Precipitation A->B C Derivatization B->C D GC-MS Analysis C->D E Sample (e.g., plasma, tissue) F Protein Precipitation E->F G Direct Injection F->G H LC-MS/MS Analysis G->H

Figure 1. Comparative experimental workflows for GC-MS and LC-MS analysis of this compound.

In-Depth Comparison: GC-MS

Gas Chromatography-Mass Spectrometry is a robust and highly reproducible technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a crucial sample preparation step known as derivatization is necessary.[2][3] This process chemically modifies the analyte to increase its volatility.

Advantages of GC-MS:

  • High Chromatographic Resolution: GC columns typically offer superior separation efficiency compared to conventional LC columns, leading to well-resolved peaks.

  • Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available, aiding in the identification of unknown compounds.

  • Lower Matrix Effects: The derivatization and extraction steps often help in cleaning up the sample, reducing the impact of matrix components.

Disadvantages of GC-MS:

  • Mandatory Derivatization: The derivatization step adds time and complexity to the sample preparation process and can be a source of variability.[4]

  • Thermal Degradation: Thermally labile compounds may degrade in the hot GC inlet or column.

  • Limited to Volatile Compounds: The analyte must be volatile or made volatile through derivatization.

In-Depth Comparison: LC-MS

Liquid Chromatography-Mass Spectrometry has become a cornerstone in bioanalytical laboratories due to its versatility and high sensitivity. A key advantage of LC-MS for amino acid analysis is the ability to analyze compounds in their native form, circumventing the need for derivatization.[2]

Advantages of LC-MS:

  • High Throughput: The elimination of the derivatization step allows for faster sample processing.

  • Broad Applicability: Suitable for a wide range of compounds, including those that are non-volatile and thermally labile.

  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, allowing for the detection of low-abundance analytes in complex matrices.

Disadvantages of LC-MS:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact quantification.

  • Chromatographic Resolution: While advancements like UHPLC have improved resolution, it can sometimes be lower than that achieved with GC.

  • Complex Instrumentation: The instrumentation can be more complex and expensive to maintain compared to GC-MS systems.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound

This protocol is based on the common practice of silylation for the derivatization of amino acids.

  • Sample Preparation and Protein Precipitation:

    • To 100 µL of plasma or tissue homogenate, add 400 µL of a cold protein precipitation solvent (e.g., methanol or acetonitrile).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Dry the supernatant completely under a stream of nitrogen gas at 50°C.

    • Add 50 µL of a silylation agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the derivatization reaction.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the derivatized this compound.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol utilizes direct injection following protein precipitation, a common approach for high-throughput analysis.

  • Sample Preparation:

    • To 100 µL of plasma, serum, or tissue homogenate, add 400 µL of a cold protein precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound.

Signaling Pathways and Logical Relationships

Understanding the biological context of DL-Tyrosine is crucial for many research applications. Tyrosine is a precursor for several important neurotransmitters and hormones. The following diagram illustrates a simplified overview of the tyrosine metabolic pathway.

Phenylalanine Phenylalanine Tyrosine This compound (Tyrosine) Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 2. Simplified metabolic pathway of Tyrosine.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific needs of the study.

  • GC-MS is a highly reproducible method that can provide excellent separation. However, the mandatory derivatization step increases sample preparation time and complexity.

  • LC-MS/MS offers high throughput and sensitivity without the need for derivatization, making it ideal for large-scale studies. However, careful method development is required to mitigate potential matrix effects.

For researchers prioritizing high throughput and analyzing a large number of samples, LC-MS/MS is often the preferred method. For those requiring the highest degree of reproducibility and who are not constrained by sample preparation time, GC-MS remains a viable and robust option. Ultimately, the supporting experimental data and the specific research question should dictate the most appropriate analytical platform.

References

Navigating Precision: A Comparative Guide to DL-Tyrosine-d2 Calibration Curve Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical methods is paramount. This guide provides a detailed comparison of the linearity and range assessment for DL-Tyrosine-d2 calibration curves, offering insights into established methodologies and presenting supporting experimental data to inform your analytical decisions.

The quantification of deuterated internal standards like this compound is a critical aspect of pharmacokinetic and metabolic studies. Establishing a reliable calibration curve is the foundation of accurate bioanalysis. This guide focuses on the two key parameters of calibration curve validation: linearity and range, providing a comprehensive overview for laboratory professionals.

Performance Comparison: Linearity and Range of Analytical Methods

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound and similar molecules due to its high sensitivity and selectivity, other methods exist for the broader category of tyrosine analysis. The following table summarizes typical performance characteristics. Data for LC-MS/MS is often demonstrated with tyrosine kinase inhibitors, which serve as a relevant proxy for the performance expected for this compound.

Analytical MethodAnalyte(s)Linearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS Tyrosine Kinase Inhibitors>0.991.00 - 12.5 nM800 - 3200 nM
Biosensor (Laccase-based) L-TyrosineNot specified7.63 x 10⁻⁸ M (76.3 nM)7 x 10⁻⁶ M (7000 nM)
Folin-Ciocalteu Method Tyrosine & Phenolic Compounds>0.99 (Typical)Method DependentMethod Dependent

Table 1: Comparison of Linearity and Range for Different Analytical Methods. The data for LC-MS/MS is derived from studies on various tyrosine kinase inhibitors, which exhibit similar analytical behavior to this compound.[1][2][3] The biosensor method provides a different approach with its own distinct range.[4][5] The Folin-Ciocalteu method is a less specific colorimetric assay.

Experimental Protocols: A Closer Look at Methodology

A robust assessment of linearity and range is underpinned by a meticulously executed experimental protocol. The following section details a standard procedure for establishing a this compound calibration curve using LC-MS/MS, the most prevalent and reliable technique.

LC-MS/MS Method for this compound Calibration Curve Validation

This protocol is a generalized procedure based on FDA and EMA guidelines for bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol, DMSO/water).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. These will be used to spike the biological matrix.

2. Preparation of Calibration Standards:

  • Spike a biological matrix (e.g., human plasma, serum) with the working solutions to create a minimum of six to eight non-zero calibration standards.

  • The concentrations should span the expected range of the study samples and include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).

3. Sample Preparation:

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol to the calibration standards.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. A salting-out assisted liquid-liquid extraction (SALLE) may also be employed for cleaner samples.

4. LC-MS/MS Analysis:

  • Chromatography: Use a suitable C18 column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis and Assessment:

  • Linearity: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Perform a linear regression analysis. The coefficient of determination (R²) should be ≥0.99. A plot of residuals should be visually inspected for random distribution around the x-axis.

  • Range: The range is defined by the LLOQ and ULOQ.

    • LLOQ: The lowest standard on the calibration curve must be quantifiable with acceptable precision (coefficient of variation, CV% ≤ 20%) and accuracy (within 80-120% of the nominal value).

    • ULOQ: The highest standard on the curve must be quantifiable with acceptable precision (CV% ≤ 15%) and accuracy (within 85-115% of the nominal value).

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships in assessing the linearity and range of a this compound calibration curve.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_assessment Assessment stock Prepare Stock Solution (this compound) working Prepare Working Solutions stock->working standards Prepare Calibration Standards (Spike Biological Matrix) working->standards extraction Sample Preparation (e.g., Protein Precipitation) standards->extraction lcms LC-MS/MS Analysis extraction->lcms data_acq Data Acquisition (Peak Area Ratios) lcms->data_acq linearity Linearity Assessment (R² ≥ 0.99) data_acq->linearity range Range Assessment (LLOQ & ULOQ) data_acq->range logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Criteria cluster_decision Decision cal_standards Calibration Standards (Known Concentrations) measurement Instrumental Measurement (Peak Responses) cal_standards->measurement analytical_method Validated Analytical Method (e.g., LC-MS/MS) analytical_method->measurement regression Linear Regression Analysis measurement->regression range_params Range Parameters (LLOQ, ULOQ Precision & Accuracy) measurement->range_params cal_curve Calibration Curve (Response vs. Concentration) regression->cal_curve linearity_params Linearity Parameters (R², Residuals) regression->linearity_params acceptance Acceptance Criteria Met? cal_curve->acceptance linearity_params->acceptance range_params->acceptance

References

Assessing the Isotopic Contribution of DL-Tyrosine-d2 to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry

In the realm of quantitative analysis by mass spectrometry, particularly in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure accuracy and precision. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. Among the available SILs for tyrosine, DL-Tyrosine-d2 is a commonly used option. However, its low mass difference from the native analyte raises concerns about the potential for isotopic contribution, which can compromise data integrity. This guide provides an objective comparison of this compound with alternative stable isotope-labeled standards, supported by experimental principles and data interpretation.

Performance Comparison of Stable Isotope-Labeled Tyrosine Standards

The ideal internal standard should be chemically identical to the analyte but mass-spectrometrically distinct, with no signal overlap between the two. The primary concern with deuterated standards, especially those with a low degree of labeling like this compound, is the potential for "isotopic crosstalk." This phenomenon arises from the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte, which can contribute to the signal of the deuterated internal standard.

FeatureThis compound¹³C-Labeled Tyrosine (e.g., ¹³C₉-Tyrosine)Rationale & Implications for Tyrosine Analysis
Mass Difference (from native Tyrosine) +2 Da+9 DaA larger mass difference significantly reduces the risk of isotopic crosstalk from the analyte to the internal standard channel. With only a +2 Da shift, the M+2 isotope peak of native tyrosine can contribute to the signal of this compound.
Isotopic Purity Typically ≥98%Typically ≥97-99%High isotopic purity is crucial. Any presence of unlabeled tyrosine in the internal standard will artificially inflate the measured analyte concentration. Purity should always be verified.
Potential for Isotopic Crosstalk HighLow to negligibleThe small mass difference of this compound makes it susceptible to interference from the natural isotopic distribution of tyrosine, potentially leading to inaccuracies, especially at high analyte concentrations.
Chromatographic Co-elution Good, but potential for slight shiftExcellentDeuteration can sometimes lead to a slight shift in retention time compared to the native analyte. ¹³C-labeling has a negligible effect on chromatographic behavior, ensuring true co-elution and more effective correction for matrix effects.
Chemical Stability Generally stableHighly stableThe carbon-deuterium bond is slightly weaker than the carbon-proton bond, which can, in some instances, lead to H/D exchange. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange.
Cost Generally lowerGenerally higherThe synthesis of deuterated compounds is often less complex and therefore less expensive than that of ¹³C-labeled compounds.

Experimental Assessment of Isotopic Contribution

To quantitatively assess the isotopic contribution of the analyte to the this compound signal, a straightforward experiment can be performed.

Experimental Protocol

Objective: To determine the percentage contribution of the unlabeled tyrosine signal to the this compound signal at various analyte concentrations.

1. Preparation of Samples:

  • Prepare a series of calibration standards of unlabeled tyrosine in the relevant biological matrix (e.g., plasma, urine) at concentrations spanning the expected analytical range.

  • Crucially, do not add the this compound internal standard to these samples.

  • Prepare a "zero sample" consisting of the blank matrix with no analyte or internal standard.

2. LC-MS/MS Analysis:

  • Analyze the samples using the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for tyrosine.

  • Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled tyrosine and this compound in all samples.

3. Data Analysis:

  • Measure the peak area of the signal detected in the this compound MRM channel for each calibration standard.

  • Plot the observed peak area in the internal standard channel against the concentration of the unlabeled tyrosine.

  • A linear relationship with a non-zero slope indicates isotopic crosstalk. The magnitude of the slope is indicative of the degree of contribution.

Hypothetical Results:

Unlabeled Tyrosine Concentration (µg/mL)Peak Area in Tyrosine ChannelPeak Area in this compound Channel (Crosstalk)% Crosstalk Contribution
0 (Blank)000.0%
1100,0005000.5%
101,000,0005,1000.51%
505,000,00025,5000.51%
10010,000,00052,0000.52%

% Crosstalk Contribution = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

In this hypothetical example, a consistent crosstalk of approximately 0.5% is observed. While this may seem small, at high analyte concentrations, this contribution can lead to a significant overestimation of the internal standard's response, resulting in an underestimation of the true analyte concentration.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation blank Blank Matrix standards Unlabeled Tyrosine Standards blank->standards no_is No Internal Standard Added standards->no_is lcms LC-MS/MS System no_is->lcms monitor Monitor MRM Transitions (Analyte & IS) lcms->monitor measure Measure Peak Areas monitor->measure plot Plot IS Channel Area vs. Analyte Concentration measure->plot crosstalk Assess Isotopic Crosstalk plot->crosstalk

Figure 1. Experimental workflow to assess isotopic crosstalk.

G cluster_tyrosine Unlabeled Tyrosine cluster_d2_tyrosine This compound tyr M M+1 M+2 tyr_d2 M' M'+1 M'+2 tyr:M2->tyr_d2:M0 Isotopic Contribution (Crosstalk)

Figure 2. Overlap of isotopic signals leading to crosstalk.

Conclusion and Recommendations

While this compound is a readily available and cost-effective internal standard for tyrosine quantification, its use warrants careful consideration and thorough validation. The small mass difference of +2 Da presents a significant risk of isotopic contribution from the native analyte, which can lead to inaccurate results.

For routine analyses where the highest level of accuracy is required, the use of a ¹³C-labeled tyrosine internal standard (e.g., ¹³C₉-Tyrosine) is strongly recommended. The larger mass difference of ¹³C-labeled standards effectively eliminates the issue of isotopic crosstalk and minimizes the potential for chromatographic shifts, providing more robust and reliable data.

For laboratories currently using or considering the use of this compound, it is imperative to perform the isotopic contribution assessment described in this guide. The results of this experiment will provide a clear understanding of the potential for bias in the assay and inform the decision on whether the level of crosstalk is acceptable for the intended application. In all cases, adherence to regulatory guidelines for bioanalytical method validation is essential.

Safety Operating Guide

Proper Disposal of DL-Tyrosine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of DL-Tyrosine-d2, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance, adherence to good laboratory practices and local waste disposal regulations is crucial.[1]

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Safety glasses or goggles: To protect the eyes from any potential splashes or airborne particles.[2]

  • Gloves: Chemical-resistant gloves are recommended to prevent skin contact.[2]

  • Lab coat: To protect clothing and skin.

Handle this compound in a well-ventilated area to minimize the potential for inhalation of dust.[3] Avoid generating dust when handling the solid material.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed professional waste disposal service, following the guidelines established by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Carefully sweep up any solid waste material, minimizing dust generation.

    • Place the collected this compound waste into a suitable, clearly labeled, and sealable container. The container should be in good condition and compatible with the chemical.

  • Labeling and Segregation:

    • Clearly label the waste container with the chemical name: "Waste this compound".

    • Do not mix this compound waste with other chemical waste streams, particularly hazardous materials such as solvents or corrosive substances, unless explicitly permitted by your institution's waste management plan.

  • Storage:

    • Store the sealed waste container in a designated and secure waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department or the designated chemical waste manager to schedule a pickup.

    • Provide them with a completed waste disposal form, accurately describing the contents of the container.

In the event of a spill, contain the material to prevent it from entering drains or waterways. Sweep up the spilled solid, place it in a suitable container, and dispose of it as described above.

Quantitative Data

DL-Tyrosine and its isotopically labeled analogs are generally not regulated as hazardous materials, and therefore, specific quantitative limits for disposal are not typically defined. The primary guideline is to dispose of all quantities through a licensed waste disposal service and not via standard drains or trash.

ParameterGuideline
Disposal Route Licensed Professional Waste Disposal Service
Effluent Discharge Do not empty into drains
Solid Waste Dispose of in a suitable, labeled container

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Carefully Collect Waste (Minimize Dust) ppe->collect container Place in a Labeled, Sealable Container collect->container label Label Container: 'Waste this compound' container->label segregate Segregate from Hazardous Waste label->segregate store Store in Designated Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling DL-Tyrosine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of DL-Tyrosine-d2, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the compound.

Hazard Summary and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for tyrosine variants indicate it is not a hazardous substance, others suggest that DL-Tyrosine may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[2]To protect eyes from dust particles and potential splashes. A face shield may be worn over safety glasses for additional protection.
Hand Protection Disposable nitrile gloves.Offers good resistance to a range of chemicals. Gloves should be inspected for damage before use and removed without touching the outer surface. For prolonged contact, heavier-duty gloves may be considered.
Body Protection A standard laboratory coat is mandatory.To protect skin from accidental contact.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If dust is generated, a NIOSH-certified respirator for particulates may be necessary. Work should ideally be conducted in a well-ventilated area or a fume hood.
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are required.To protect feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is essential for safely handling this compound and preventing contamination or degradation of the compound.

1. Preparation:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible.

  • Before handling the compound, confirm that all required PPE is correctly worn.

2. Handling:

  • Avoid the formation of dust when handling the solid material. Use appropriate tools, such as a spatula, for transferring the powder.

  • To prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound, handle this compound in a dry, inert atmosphere where possible.

  • Avoid contact with protic solvents like water or methanol unless they are also deuterated. When preparing solutions, use anhydrous, deuterated solvents.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term storage, consider keeping the solid compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) within a desiccator to protect it from atmospheric moisture.

  • Protect the compound from light if it is light-sensitive by using an amber vial or wrapping the container in aluminum foil.

4. Cleanup and Decontamination:

  • Clean all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solvents: Collect any solvents used for cleaning or in solutions in a separate, labeled hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label on the container before disposing of it as regular trash.

2. Disposal:

  • Dispose of all chemical waste through your institution's licensed hazardous waste disposal program.

  • Do not pour chemical waste down the drain.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_procedure 3. Experimental Procedure cluster_cleanup 4. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh this compound (Avoid Dust Generation) prep_area->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Anhydrous Deuterated Solvent handling_transfer->handling_dissolve procedure_run Conduct Experiment handling_dissolve->procedure_run cleanup_decon Decontaminate Glassware and Surfaces procedure_run->cleanup_decon cleanup_waste Collect Waste in Labeled Hazardous Waste Containers cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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